Hoechst 33258
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;hydrate;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O.3ClH.H2O/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16;;;;/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29);3*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWWAGMOVQUICZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.O.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29Cl3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of Hoechst 33258 binding to DNA?
An In-depth Guide to the Mechanism of Hoechst 33258-DNA Binding
Introduction
This compound is a fluorescent stain belonging to the bis-benzimidazole family, widely utilized in molecular and cell biology for visualizing DNA, particularly in cell nuclei and chromosomes. Its utility stems from a high affinity and specificity for the minor groove of B-DNA, primarily at adenine-thymine (A-T) rich sequences. This document provides a detailed technical overview of the binding mechanism of this compound to DNA, including quantitative binding data, experimental protocols, and visual representations of the interaction and analytical workflows.
Mechanism of DNA Binding
This compound interacts with DNA through a non-intercalative mechanism, binding preferentially to the minor groove. This binding is highly specific for sequences of at least three consecutive A-T base pairs. The binding process is driven by a combination of intermolecular forces that stabilize the dye-DNA complex.
Key Features of the Binding Mechanism:
-
Minor Groove Binding: The crescent shape of the this compound molecule is complementary to the curvature of the DNA minor groove, allowing for a snug fit. This mode of binding does not significantly distort the overall DNA structure, unlike intercalating agents.
-
A-T Sequence Specificity: The preference for A-T rich regions is a hallmark of this compound binding. The narrower minor groove found in A-T tracts provides a more favorable environment for the dye to bind compared to the wider minor groove of guanine-cytosine (G-C) rich regions.
-
Intermolecular Forces: The stability of the this compound-DNA complex is maintained by several key interactions:
-
Hydrogen Bonds: The two terminal piperazine (B1678402) rings of the dye are not directly involved in DNA binding; instead, the benzimidazole (B57391) rings play a crucial role. Specifically, the N-H groups of the benzimidazole rings form bifurcated hydrogen bonds with the O2 atoms of thymine (B56734) and N3 atoms of adenine (B156593) bases on the floor of the minor groove.
-
Van der Waals Interactions: Close contacts between the planar benzimidazole rings of the dye and the walls of the minor groove lead to favorable van der Waals forces, contributing significantly to the binding affinity.
-
Electrostatic Interactions: The cationic nature of the this compound molecule at physiological pH facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of the DNA, further stabilizing the complex.
-
Upon binding, this compound undergoes a significant increase in its fluorescence quantum yield, a property that is exploited in its application as a DNA stain. This fluorescence enhancement is attributed to the rigid environment of the DNA minor groove, which restricts the rotational freedom of the dye molecule.
Quantitative Analysis of this compound-DNA Binding
The interaction between this compound and DNA has been extensively studied using various biophysical techniques. The binding affinity is typically characterized by the association constant (Ka) or the dissociation constant (Kd), while the stoichiometry (n) describes the number of dye molecules bound per DNA base pair.
| Parameter | Value | DNA Sequence/Conditions | Reference |
| Association Constant (Ka) | 1.9 x 10⁷ M⁻¹ | Calf Thymus DNA | |
| 3.3 x 10⁸ M⁻¹ | Poly(dA-dT)·Poly(dA-dT) | ||
| 1.0 x 10⁷ M⁻¹ | Poly(dG-dC)·Poly(dG-dC) | ||
| Binding Stoichiometry (n) | ~1 dye per 4 base pairs | A-T rich sequences | |
| Fluorescence Quantum Yield | ~0.01 (free) to ~0.4 (bound) | Upon binding to DNA |
Experimental Methodologies
The study of this compound-DNA interactions relies on a suite of biophysical techniques. A detailed protocol for a common method, fluorescence titration, is provided below.
Fluorescence Titration Protocol
This method is used to determine the binding constant of a fluorescent ligand to its target.
1. Materials and Reagents:
- This compound stock solution (e.g., 1 mM in distilled water).
- DNA stock solution of known concentration (e.g., calf thymus DNA or a specific oligonucleotide).
- Binding buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4).
2. Instrumentation:
- A research-grade spectrofluorometer.
3. Experimental Procedure:
- Prepare a solution of this compound at a fixed concentration (e.g., 1 µM) in the binding buffer.
- Set the spectrofluorometer to the excitation and emission wavelengths for this compound (typically ~350 nm for excitation and ~460 nm for emission).
- Record the initial fluorescence intensity (F₀) of the dye solution alone.
- Perform a stepwise titration by adding small aliquots of the DNA stock solution to the cuvette containing the dye.
- After each addition of DNA, allow the system to equilibrate (e.g., for 2-5 minutes) and then record the fluorescence intensity (F).
- Continue the titration until the fluorescence intensity reaches a plateau (F_max), indicating saturation of the binding sites.
- Correct the fluorescence data for dilution effects at each titration point.
4. Data Analysis:
- The binding constant (Ka) can be determined by fitting the corrected fluorescence data to a suitable binding model, such as the Scatchard equation or by non-linear regression analysis using a one-site binding model.
Other Key Techniques
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment. This provides a complete thermodynamic profile of the binding process.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to monitor conformational changes in DNA upon ligand binding. The binding of this compound to the minor groove can induce characteristic changes in the CD spectrum of DNA, providing insights into the nature of the interaction.
-
X-ray Crystallography and NMR Spectroscopy: These high-resolution structural methods provide detailed atomic-level information about the this compound-DNA complex, revealing the precise hydrogen bonding patterns and van der Waals contacts that stabilize the interaction.
Visualizations
Caption: Binding of this compound to the DNA minor groove.
An In-depth Technical Guide to Hoechst 33258: Fluorescence Properties and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent properties of Hoechst 33258, a widely used nuclear stain. It details the dye's excitation and emission characteristics, its mechanism of action, and provides standardized protocols for its application in fluorescence microscopy and flow cytometry. The information is intended to equip researchers with the necessary knowledge for the effective use of this compound in cellular imaging and analysis.
Core Principles of this compound Fluorescence
This compound is a cell-permeant, blue-fluorescent dye that specifically binds to the minor groove of double-stranded DNA.[1][2] Its fluorescence is significantly enhanced upon binding to DNA, particularly in adenine-thymine (A-T) rich regions.[1][3][4] This property makes it an excellent tool for visualizing cell nuclei and studying chromatin condensation.[1][3][5] While it can be used on both live and fixed cells, its permeability is lower than the related Hoechst 33342 dye.[1][5]
The fluorescence of this compound is influenced by several factors, including its binding state (bound vs. unbound), the concentration of the dye, and the pH of the environment.[1][6][7] Unbound this compound has a fluorescence emission in the 510–540 nm range, which can lead to background signal if excessive concentrations are used or if washing steps are inadequate.[1][3]
Spectral Properties of this compound
The excitation and emission spectra of this compound are crucial for designing fluorescence imaging experiments and selecting appropriate filter sets. The key spectral characteristics are summarized in the tables below.
| Property | Value (DNA-Bound) | Notes |
| Excitation Maximum (λex) | ~352 nm[5][8][9] | Can be effectively excited by ultraviolet (UV) light sources.[5][7] |
| Emission Maximum (λem) | ~461 nm[5][8] | Emits in the blue region of the spectrum.[7] The emission maximum can shift depending on various factors. For instance, at low dye concentrations, the maximum is around 460 nm, but it can shift to higher wavelengths at higher concentrations.[6] The pH of the solution also affects the emission spectrum.[10][11] |
| Molar Extinction Coefficient | 46,000 cm⁻¹M⁻¹ at 345.5 nm[12] | A measure of how strongly the dye absorbs light at a particular wavelength. |
| Quantum Yield (Φf) | 0.02 (unbound) to 0.58 (DNA-bound)[13] | The quantum yield increases dramatically upon binding to DNA, leading to the bright fluorescence observed in stained nuclei.[12] |
| Fluorescence Lifetime (τ) | ~3.6 ns (DNA-bound at low dye/DNA ratio)[13] | The fluorescence lifetime can be influenced by the binding mode and the ratio of dye to DNA base pairs.[13] At higher dye concentrations, multiple lifetime components have been observed.[13] |
Mechanism of Action: DNA Binding
This compound binds to the minor groove of DNA, with a strong preference for A-T rich sequences.[1][3][4] This interaction is non-intercalative, meaning the dye fits within the groove without separating the DNA base pairs.[4] The binding is influenced by ionic strength and can be affected by the presence of other DNA-binding molecules.[14][15] The specific binding to A-T regions is a key factor in its use for chromosome banding and analysis of DNA structure.[4]
Experimental Protocols
Detailed protocols for staining live and fixed cells for fluorescence microscopy and flow cytometry are provided below. These are general guidelines and may require optimization based on the specific cell type and experimental conditions.
Staining Live Cells for Fluorescence Microscopy
This protocol is suitable for visualizing nuclei in living cells.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in water or DMSO)[3]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Coverslips
-
Mounting medium
Procedure:
-
Cell Preparation: Grow cells on sterile coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
Staining Solution Preparation: Dilute the this compound stock solution to a final working concentration of 1-5 µg/mL in the appropriate cell culture medium.[2][3]
-
Staining: Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells at 37°C for 15-60 minutes.[2][3][5] The optimal incubation time may vary between cell types.
-
Washing: Aspirate the staining solution and wash the cells twice with PBS.[2][3] While washing is optional, it can help to reduce background fluorescence from unbound dye.[3][8]
-
Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with a UV excitation source and a blue emission filter.[7]
Staining Fixed Cells for Flow Cytometry
This protocol is designed for cell cycle analysis or DNA content measurement using a flow cytometer.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in water)[3]
-
Phosphate-buffered saline (PBS)
-
70-80% ice-cold ethanol (B145695)
-
Single-cell suspension
Procedure:
-
Cell Preparation: Obtain a single-cell suspension at a density of 1-2 x 10⁶ cells/mL.[2]
-
Fixation: Fix the cells by adding 70-80% ice-cold ethanol and incubating for at least 30 minutes on ice.[2]
-
Washing: Wash the cells once with PBS to remove the ethanol.[2]
-
Staining Solution Preparation: Dilute the this compound stock solution to a final working concentration of 0.2-2 µg/mL in PBS.[2]
-
Staining: Resuspend the cell pellet in the staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature.[2]
-
Analysis: Analyze the stained cells directly on a flow cytometer equipped with a UV laser and a blue emission detector.[2][7] A wash step is generally not required before analysis.[2]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Mechanisms of chromosome banding. VIII. This compound-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Fluorescence spectra of this compound bound to chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biotium.com [biotium.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. UV-induced Spectral Shift and Protonation of DNA Fluorescent Dye this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. omlc.org [omlc.org]
- 13. Ensemble and single-molecule fluorescence spectroscopic study of the binding modes of the bis-benzimidazole derivative this compound with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence studies of the interaction of DNA with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide to the Chemical Properties and Structure of Hoechst 33258
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and structural properties of Hoechst 33258, a widely used fluorescent stain. The information is intended to support researchers and scientists in its application for DNA analysis, particularly in the fields of cell biology and drug development.
Core Chemical and Structural Properties
This compound, a bisbenzimide derivative, is a cell-permeant fluorescent dye with a strong affinity for DNA. Its chemical structure allows it to bind specifically to the minor groove of double-stranded DNA, with a notable preference for adenine-thymine (A-T) rich regions.[1] This binding is non-intercalating and results in a significant enhancement of its fluorescence, making it an excellent tool for visualizing cell nuclei and chromosomes.[2][3]
Quantitative Chemical Data
The key chemical identifiers and properties of this compound are summarized in the table below for quick reference.
| Property | Value |
| IUPAC Name | 4-(6-(4-methylpiperazin-1-yl)-1H,3'H-[2,5'-bibenzo[d]imidazol]-2'-yl)phenol trihydrochloride |
| Synonyms | bisBenzimide H 33258, HOE 33258, Pibenzimol |
| Molecular Formula | C₂₅H₂₇Cl₃N₆O |
| Molecular Weight | 533.88 g/mol |
| CAS Number | 23491-45-4 |
Solubility and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound. The following table outlines its solubility in common laboratory solvents and recommended storage conditions.
| Solvent | Solubility |
| Water | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
Storage: this compound solutions should be stored at 2-8°C, protected from light. For long-term storage, it is recommended to store aliquots at -20°C to avoid repeated freeze-thaw cycles.
Spectral Properties
The utility of this compound as a fluorescent probe is defined by its excitation and emission spectra. When bound to DNA, its fluorescence intensity increases significantly. The spectral characteristics are detailed below.
| Spectral Property | Wavelength (nm) |
| Excitation Maximum (with DNA) | ~352 nm |
| Emission Maximum (with DNA) | ~461 nm |
| Unbound Dye Emission Range | 510-540 nm |
The considerable Stokes shift between its excitation and emission maxima makes this compound suitable for multicolor fluorescence imaging experiments.[1]
Mechanism of Action and DNA Binding
This compound's primary mechanism of action is its binding to the minor groove of B-DNA.[2] This interaction is stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions. The dye's preference for A-T rich sequences is due to the close fit within the minor groove in these regions, whereas the presence of the N2 amino group of guanine (B1146940) in G-C pairs creates steric hindrance, precluding a similar high-affinity binding.
The binding of this compound to DNA can occur in different modes depending on the dye-to-DNA ratio. At low concentrations, it exhibits high-affinity binding within the minor groove, resulting in bright blue fluorescence. At higher concentrations, a lower-affinity, non-specific binding to the DNA sugar-phosphate backbone can occur, which may lead to fluorescence quenching.
Experimental Protocols
This compound is a versatile tool in various cell-based assays. Below are detailed protocols for its use in fluorescence microscopy and flow cytometry.
Fluorescence Microscopy: Staining of Fixed Cells
This protocol outlines the steps for staining the nuclei of fixed cells for visualization by fluorescence microscopy.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde in PBS (Fixation Solution)
-
0.1% Triton™ X-100 in PBS (Permeabilization Solution, optional)
-
This compound stock solution (e.g., 1 mg/mL in water)
-
Mounting medium
Procedure:
-
Grow cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency.
-
Remove the culture medium and wash the cells twice with PBS.
-
Fix the cells by adding the 4% paraformaldehyde solution and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
(Optional) If required for antibody co-staining, permeabilize the cells by incubating with 0.1% Triton™ X-100 in PBS for 10-15 minutes. Wash three times with PBS.
-
Prepare the this compound staining solution by diluting the stock solution to a final concentration of 1 µg/mL in PBS.[2]
-
Add the staining solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Mount the coverslip onto a microscope slide using a drop of mounting medium.
-
Visualize the stained nuclei using a fluorescence microscope with a UV excitation filter (e.g., DAPI filter set).
Flow Cytometry: Cell Cycle Analysis
This compound can be used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Single-cell suspension of cells
-
Ice-cold 70% Ethanol (B145695)
-
PBS
-
This compound stock solution (e.g., 1 mg/mL in water)
Procedure:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1-2 x 10⁶ cells/mL.
-
Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[3]
-
Centrifuge the fixed cells at 300-400 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in a this compound staining solution (0.2-2 µg/mL in PBS).[3]
-
Incubate for 15 minutes at room temperature in the dark.[3]
-
Analyze the samples on a flow cytometer equipped with a UV laser for excitation. No washing step is required before analysis.[3]
-
Gate the cell population based on forward and side scatter and analyze the DNA content histogram from the blue fluorescence channel.
Apoptosis Detection
This compound is valuable for identifying apoptotic cells, which exhibit characteristic nuclear changes such as chromatin condensation and nuclear fragmentation.[4]
Materials:
-
Cells cultured in appropriate vessels
-
PBS
-
Fixation solution (e.g., 4% Paraformaldehyde)
-
This compound staining solution
Procedure:
-
Treat cells with the experimental agent to induce apoptosis. Include appropriate positive and negative controls.
-
Wash the cells with PBS and then fix them with a suitable fixative for 15-30 minutes.[5]
-
After fixation, wash the cells again with PBS.
-
Stain the cells with this compound (typically 5 µg/mL) for about 10 minutes at 37°C in the dark.[5]
-
Wash the cells with PBS to remove unbound dye.
-
Observe the cells under a fluorescence microscope. Apoptotic cells will display brightly stained, condensed, or fragmented nuclei, while normal cells will have uniformly and faintly stained nuclei.[4][6]
-
The percentage of apoptotic cells can be quantified by counting the number of apoptotic nuclei relative to the total number of cells in several random fields of view.[6]
Concluding Remarks
This compound remains an indispensable tool in cellular and molecular biology due to its specificity for DNA, cell permeability, and distinct fluorescent properties. The data and protocols presented in this guide offer a robust foundation for the effective application of this compound in research and development. Adherence to proper experimental procedures and an understanding of its mechanism of action are paramount to obtaining reliable and reproducible results.
References
Principle of Hoechst 33258 Staining for Nuclear Visualization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core principles behind Hoechst 33258, a widely used fluorescent stain for the visualization of cell nuclei. It details the mechanism of action, spectral properties, and established protocols for its application in both live and fixed cell imaging.
Core Principle: Mechanism of Action
This compound is a cell-permeant, blue-emitting fluorescent dye belonging to the bisbenzimide family.[1][2] Its primary function is to label DNA, making it an excellent tool for visualizing cell nuclei, which house the majority of a cell's genetic material.[3][4]
The staining mechanism is based on the dye's specific, non-intercalating binding to the minor groove of double-stranded DNA (dsDNA).[][6][7] this compound exhibits a strong preference for adenine-thymine (A-T) rich regions.[1][][6][8] While it can bind to all nucleic acids, the fluorescence intensity is significantly enhanced upon binding to A-T rich dsDNA.[1][6]
In its unbound state in solution, the dye exhibits minimal fluorescence.[9][10] However, upon binding to DNA, its fluorescence quantum yield increases approximately 30-fold, resulting in a bright blue signal with a high signal-to-noise ratio.[][7][10] This property allows for the staining of cells, often without a wash step, as the background fluorescence from unbound dye is negligible.[9][10] The fluorescence intensity is also noted to increase with the pH of the solvent.[1][6][11]
Because Hoechst stains bind to DNA, they can interfere with DNA replication and are therefore considered potentially mutagenic and carcinogenic.[2][6] Appropriate care should be taken during handling and disposal. However, they are generally considered less toxic than other nuclear stains like DAPI.[1][6]
Quantitative Data and Spectral Properties
The spectral characteristics of this compound are crucial for designing fluorescence microscopy experiments. The significant difference between its excitation and emission peaks (a large Stokes shift) makes it highly suitable for multicolor imaging experiments.[1][6]
| Property | Value | Source(s) |
| Excitation Maximum (with DNA) | 351-352 nm | [1][12][13] |
| Emission Maximum (with DNA) | 461-463 nm | [1][4][12] |
| Unbound Dye Emission | 510-540 nm (broad peak) | [1][6] |
| Molar Weight (MW) | 533.88 g/mol (anhydrous); 623.96 g/mol (pentahydrate) | [12] |
| Binding Affinity (Kd) | High-affinity (B-DNA minor groove): 1–10 nMLow-affinity (sugar-phosphate backbone): ~1000 nM | [7] |
| Recommended Concentration (Live Cells) | 0.1–10 µg/mL | [1] |
| Recommended Concentration (Fixed Cells) | 1 µg/mL | [9][12] |
| Recommended Concentration (Bacteria/Yeast) | 12-15 µg/mL | [9][12] |
Experimental Protocols
Accurate and reproducible staining requires adherence to established protocols. Below are detailed methodologies for preparing solutions and staining both live and fixed cells.
Solution Preparation
-
Stock Solution (1-10 mM):
-
Prepare a stock solution by dissolving this compound powder in high-quality dimethyl sulfoxide (B87167) (DMSO) or distilled water.[]
-
Due to the light-sensitive nature of the dye, protect the solution from light during preparation and storage.[11]
-
Aliquot the stock solution into smaller volumes and store at -20°C to prevent degradation from repeated freeze-thaw cycles.[]
-
-
Working Solution (1-10 µg/mL):
-
Dilute the stock solution to the desired final working concentration using an appropriate buffer (e.g., PBS) or cell culture medium.[] A typical working concentration is 1 µg/mL.[9][10][12] It is not recommended to store dilute working solutions, as the dye may precipitate or adsorb to the container over time.[9]
-
Protocol for Staining Live Cells
This compound is cell-permeant and can be used to stain living cells, although its permeability is about 10 times lower than the related Hoechst 33342 dye.[1]
-
Cell Preparation: Culture cells on coverslips, in chamber slides, or in microplates to the desired confluency.
-
Staining:
-
Method A (Medium Exchange):
-
Method B (Direct Addition):
-
-
Incubation: Incubate the cells for 5-20 minutes at 37°C, protected from light.[] Incubation times may need to be optimized depending on the cell type.[]
-
Washing (Optional): Washing is generally not required due to the low fluorescence of the unbound dye.[9][12] However, if high background is observed, cells can be washed with fresh pre-warmed medium.
-
Imaging: Image the cells using a fluorescence microscope equipped with a UV excitation source and a blue emission filter (e.g., a DAPI filter set).[14]
Protocol for Staining Fixed Cells and Tissue Sections
This compound is compatible with standard fixation and immunocytochemistry protocols.
-
Fixation: Fix cells with a suitable fixative, such as 4% paraformaldehyde in PBS, for 10-15 minutes at room temperature.[]
-
Washing: Wash the cells or tissue sections with PBS to remove the fixative.[]
-
Permeabilization (If required): If staining intracellular targets with antibodies, permeabilize the cells with a detergent like Triton X-100 or saponin.
-
Staining:
-
Incubation: Incubate for 10-30 minutes at room temperature, protected from light.[]
-
Washing (Optional): Wash the samples with PBS to remove any unbound dye.[]
-
Mounting and Imaging: Mount the coverslip or tissue section using an appropriate mounting medium. The samples can be imaged immediately or stored at 4°C, protected from light.[9]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. This compound Staining Dye Solution (ab228550) | Abcam [abcam.com]
- 6. Hoechst stain - Wikipedia [en.wikipedia.org]
- 7. The Use of Hoechst Dyes for DNA Staining and Beyond | MDPI [mdpi.com]
- 8. biocompare.com [biocompare.com]
- 9. biotium.com [biotium.com]
- 10. How does Hoechst work? | AAT Bioquest [aatbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biotium.com [biotium.com]
- 13. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 14. northshore.org [northshore.org]
An In-depth Technical Guide to Hoechst 33258 and Hoechst 33342 for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Hoechst 33258 and Hoechst 33342, two widely used fluorescent stains for DNA in cell biology and drug development. Understanding the nuanced differences between these bisbenzimide dyes is critical for experimental design, data interpretation, and the development of novel cellular assays.
Core Differences and Physicochemical Properties
This compound and Hoechst 33342 are structurally similar, yet a subtle difference in their chemical makeup leads to significant functional distinctions.[1][2][] Both dyes bind to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.[1][2][][4] This binding event leads to a substantial increase in their fluorescence quantum yield, making them excellent probes for visualizing nuclear DNA.[1][]
The primary structural difference lies in the presence of an ethyl group on the terminal piperazine (B1678402) ring of Hoechst 33342, which is absent in this compound. This ethyl group increases the lipophilicity of Hoechst 33342, rendering it significantly more permeable to the plasma membrane of live cells.[1][2][][5] Consequently, Hoechst 33342 is the preferred stain for live-cell imaging applications, while this compound is more commonly used for fixed cells.[1][4][6]
Below is a summary of their key physicochemical and fluorescence properties:
| Property | This compound | Hoechst 33342 |
| Chemical Formula | C₂₅H₂₇Cl₃N₆O[7] | C₂₇H₂₈N₆O · 3HCl[8][9] |
| Molecular Weight | 533.88 g/mol (trihydrochloride)[10] | 561.93 g/mol (trihydrochloride)[8][9] |
| Excitation Maximum (DNA-bound) | ~350-352 nm[2][10][11] | ~350-351 nm[2][8][9] |
| Emission Maximum (DNA-bound) | ~461-463 nm[2][10][12] | ~461 nm[2][8][9] |
| Cell Permeability | Low to moderate[10][13] | High[1][2][5] |
| Primary Application | Fixed cell staining, nuclear counterstaining[4][14][15] | Live cell imaging, cell cycle analysis[][14][16] |
| Toxicity | Generally considered less toxic than DAPI, but can be mutagenic.[2][14] | Minimally toxic at low concentrations, but can interfere with DNA replication.[1][2][16][17] |
Signaling Pathways and Experimental Workflows
The differential permeability of these dyes is a critical factor in experimental design. The following diagram illustrates this key difference.
Caption: Differential permeability of Hoechst dyes into a live cell.
A typical workflow for staining cells with a Hoechst dye for fluorescence microscopy is outlined below.
Caption: A generalized workflow for cell staining with Hoechst dyes.
Experimental Protocols
Staining Live Cells with Hoechst 33342 for Fluorescence Microscopy
This protocol is suitable for real-time imaging of nuclear dynamics in living cells.
Materials:
-
Hoechst 33342 stock solution (e.g., 1 mg/mL in sterile, deionized water or DMSO).[][18]
-
Complete cell culture medium appropriate for the cell line.
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C.
-
Cells cultured on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide).
Procedure:
-
Prepare a working solution of Hoechst 33342 by diluting the stock solution in complete cell culture medium to a final concentration of 1-5 µg/mL.[][18] The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Remove the existing culture medium from the cells.
-
Add the Hoechst 33342 working solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells at 37°C in a CO₂ incubator for 5-20 minutes, protected from light.[] Incubation time may need optimization.
-
(Optional) For applications sensitive to background fluorescence, gently wash the cells once or twice with pre-warmed PBS.[19]
-
Replace the staining solution with fresh, pre-warmed complete culture medium.
-
Image the cells using a fluorescence microscope equipped with a UV excitation source (e.g., ~350 nm) and a blue emission filter (e.g., ~460 nm).
Staining Fixed Cells with this compound for Nuclear Counterstaining
This protocol is ideal for visualizing nuclei in fixed cells, often as a counterstain in immunofluorescence experiments.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile, deionized water).
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS), if required for other antibody staining.
-
Mounting medium.
-
Cells cultured on coverslips.
Procedure:
-
Wash the cells briefly with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[]
-
Wash the cells three times with PBS for 5 minutes each.
-
If performing immunofluorescence, proceed with permeabilization and antibody incubation steps.
-
Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration of 0.5-2 µg/mL.[20]
-
Add the this compound working solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.[19][20]
-
Wash the cells twice with PBS to remove unbound dye.[20]
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with a UV excitation filter and a blue emission filter.
Applications in Research and Drug Development
The distinct properties of this compound and Hoechst 33342 lend them to a variety of applications:
-
Hoechst 33342:
-
Live-cell imaging: Its high permeability allows for real-time visualization of nuclear morphology, chromatin condensation, and cell division.[6]
-
Cell cycle analysis: In flow cytometry, the fluorescence intensity of Hoechst 33342-stained cells is proportional to their DNA content, enabling the quantification of cells in G0/G1, S, and G2/M phases.[14][18]
-
Apoptosis assays: Early apoptotic cells with intact plasma membranes can be stained with Hoechst 33342, revealing characteristic nuclear condensation and fragmentation.[14] It is often used in combination with membrane-impermeant dyes like propidium (B1200493) iodide to distinguish between apoptotic and necrotic cells.[14]
-
Stem cell sorting: Certain stem cell populations, known as side population (SP) cells, actively efflux Hoechst 33342, allowing for their isolation via flow cytometry.[2]
-
-
This compound:
-
Nuclear counterstaining: It is a common counterstain in immunofluorescence and immunohistochemistry to visualize the location of the nucleus in relation to other cellular structures.[14][15]
-
Fixed cell analysis: Due to its lower permeability, it is well-suited for staining the nuclei of fixed and permeabilized cells.[4]
-
DNA quantification in solution: this compound can be used to quantify DNA in solution.[14]
-
Concluding Remarks
The choice between this compound and Hoechst 33342 is primarily dictated by the experimental requirement for live or fixed cell staining. Hoechst 33342, with its enhanced cell permeability, is the superior choice for dynamic studies in living cells. Conversely, this compound remains a reliable and widely used nuclear counterstain for fixed-cell applications. Both dyes are invaluable tools in the researcher's arsenal, providing critical insights into cellular processes and aiding in the development of novel therapeutics. As with any DNA-binding agent, it is crucial to be aware of their potential mutagenicity and handle them with appropriate care.[2][14]
References
- 1. mdpi.com [mdpi.com]
- 2. Hoechst stain - Wikipedia [en.wikipedia.org]
- 4. What does Hoechst stain? | AAT Bioquest [aatbio.com]
- 5. Is Hoechst cell permeable? | AAT Bioquest [aatbio.com]
- 6. Can Hoechst stain live cells? | AAT Bioquest [aatbio.com]
- 7. apexbt.com [apexbt.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Hoechst 33342 (hydrochloride) | CAS 875756-97-1 | Cayman Chemical | Biomol.com [biomol.com]
- 10. biotium.com [biotium.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. interchim.fr [interchim.fr]
- 15. This compound: a fluorescent nuclear counterstain suitable for double-labelling immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Is Hoechst toxic to cells? | AAT Bioquest [aatbio.com]
- 18. flowcytometry-embl.de [flowcytometry-embl.de]
- 19. youdobio.com [youdobio.com]
- 20. lumiprobe.com [lumiprobe.com]
A Comprehensive Technical Guide to Hoechst Dyes in Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the principles and applications of Hoechst dyes, a family of blue fluorescent stains integral to cell biology research. This document provides a detailed overview of their properties, mechanism of action, and established protocols for key applications, including cell cycle analysis and apoptosis detection.
Introduction to Hoechst Dyes
Hoechst dyes are a series of bis-benzimide dyes developed by Hoechst AG in the 1970s. The most commonly used in biological research are Hoechst 33342 and Hoechst 33258.[1] These cell-permeable dyes bind specifically to the minor groove of DNA, with a strong preference for adenine-thymine (A-T) rich regions.[2][3] Upon binding to double-stranded DNA, their fluorescence intensity increases approximately 30-fold, providing a high signal-to-noise ratio for visualizing cell nuclei.[2][] This characteristic, combined with their relatively low cytotoxicity at working concentrations, makes them invaluable tools for studying cellular processes in both live and fixed cells.[2][]
Properties and Comparison of Hoechst Dyes
The selection between Hoechst 33342 and this compound primarily depends on the experimental setup, particularly whether working with live or fixed cells. Hoechst 33342 exhibits approximately 10-fold greater cell permeability than this compound due to the presence of a lipophilic ethyl group, making it the preferred choice for staining living cells.[1][2]
| Property | Hoechst 33342 | This compound | Hoechst 34580 |
| Excitation Maximum (with DNA) | ~350 nm[1][5] | ~350 nm[1] | ~360 nm[2] |
| Emission Maximum (with DNA) | ~461 nm[1][5][6] | ~461 nm[1][2] | ~490 nm[2] |
| Cell Permeability | High[1][2] | Low to Moderate[5][7] | Not specified |
| Primary Application | Live and fixed cells[2] | Fixed cells, some live cell applications[2] | Less common, DNA staining[2] |
| Binding Affinity (Kd) | High affinity: 1-10 nM (specific)[2][3] | High affinity: 1-10 nM (specific)[2][3] | Not specified |
| Low affinity: ~1000 nM (non-specific)[2][3] | Low affinity: ~1000 nM (non-specific)[2][3] |
Mechanism of Action
Hoechst dyes are non-intercalating agents that bind to the minor groove of B-DNA.[2][8] Their fluorescence is significantly enhanced upon binding, a phenomenon attributed to the suppression of rotational relaxation and reduced hydration.[2] The binding is specific to A-T rich sequences, with the optimal binding site being a stretch of three A-T base pairs.[2][3]
References
- 1. Hoechst stain - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. How does Hoechst bind to DNA? | AAT Bioquest [aatbio.com]
- 5. biotium.com [biotium.com]
- 6. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Binding Affinity of Hoechst 33258 for A-T Rich Regions of DNA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of the fluorescent stain Hoechst 33258 for Adenine-Thymine (A-T) rich regions of double-stranded DNA (dsDNA). This compound is a bisbenzimidazole dye widely utilized in molecular and cellular biology for its ability to bind specifically to the minor groove of DNA, exhibiting enhanced fluorescence upon binding. This property makes it an invaluable tool for DNA quantification, chromosome visualization, and studies of DNA-ligand interactions. Understanding the quantitative aspects and experimental methodologies behind its binding is crucial for its effective application in research and drug development.
Core Mechanism of this compound-DNA Interaction
This compound demonstrates a high affinity and specificity for the minor groove of B-DNA, particularly in regions containing at least four consecutive A-T base pairs.[1] The binding process is primarily driven by electrostatic interactions between the positively charged dye molecule and the negatively charged DNA backbone.[1][2] Upon initial contact, the dye inserts into the minor groove, displacing the "spine of hydration" that normally occupies this space.[3][4]
The specificity for A-T rich sequences is dictated by steric factors and the formation of specific hydrogen bonds.[3][4] The narrowness of the minor groove in A-T tracts provides a snug fit for the this compound molecule. The NH groups of the benzimidazole (B57391) rings of the dye form bridging three-center hydrogen bonds with the N3 atoms of adenine (B156593) and the O2 atoms of thymine (B56734) on the edges of the base pairs.[3][4] This interaction mimics the natural spine of hydration.[3][4] While it can interact with GC sequences, the affinity is lower, and the binding does not occur in the minor groove.[1]
Quantitative Binding Data
The binding affinity of this compound to DNA is typically quantified by the association constant (K_a) or the dissociation constant (K_d), where K_d = 1/K_a. A higher K_a or a lower K_d indicates stronger binding. The affinity is highly dependent on the specific DNA sequence.
| DNA Sequence | Association Constant (K_a) (M⁻¹) | Experimental Conditions | Reference |
| AATT | 5.5 x 10⁸ | Not specified | [5] |
| Calf Thymus DNA | (1-3) x 10⁴ (dissociation constant) | Wide concentration range (1 nM to 30 µM) | [6] |
| poly[d(A-T)] | (1-3) x 10⁴ (dissociation constant) | Wide concentration range (1 nM to 30 µM) | [6] |
| d(CGCGAATTCGCG) | (1-3) x 10⁴ (dissociation constant) | Wide concentration range (1 nM to 30 µM) | [6] |
Note: The binding affinity can vary based on experimental conditions such as buffer composition, pH, and salt concentration.
Experimental Protocols
Fluorescence Spectroscopy
Fluorescence spectroscopy is a primary method for quantifying the binding of this compound to DNA. The fluorescence quantum yield of this compound increases significantly upon binding to dsDNA.[7] This change in fluorescence intensity is used to determine the binding affinity and stoichiometry.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in distilled water).[8][9] Protect from light and store at 4°C.[8][9]
-
Prepare a 10X TNE buffer stock solution containing Tris base, EDTA, and NaCl, with the pH adjusted to 7.4.[8][9]
-
Prepare a working 1X TNE buffer by diluting the 10X stock.[8]
-
Prepare a 2X Dye Solution by diluting the this compound stock solution in 1X TNE buffer.[8] The final concentration of the dye should be optimized for the expected DNA concentration range.
-
Prepare a stock solution of the target DNA (e.g., calf thymus DNA or a specific oligonucleotide) of known concentration.[10]
-
-
Fluorescence Titration:
-
Perform serial dilutions of the DNA stock solution in 1X TNE buffer.[8]
-
In a cuvette, mix a fixed volume of the 2X Dye Solution with an equal volume of each DNA dilution.[8]
-
Prepare a blank sample containing only the 2X Dye Solution and 1X TNE buffer.[8]
-
Incubate the samples at room temperature, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the fluorescence of the blank from the sample readings.
-
Plot the corrected fluorescence intensity as a function of the DNA concentration.
-
The binding constant (K_a) can be determined by fitting the titration data to a suitable binding model (e.g., Scatchard plot or non-linear regression).
-
DNase I Footprinting
DNase I footprinting is a technique used to identify the specific DNA sequences where a ligand, such as this compound, binds. The principle is that the bound ligand protects the DNA from cleavage by the DNase I enzyme.
Methodology:
-
DNA Fragment Preparation:
-
A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent tag.
-
-
Binding Reaction:
-
The labeled DNA fragment is incubated with varying concentrations of this compound to allow for binding.
-
A control reaction without this compound is also prepared.
-
-
DNase I Digestion:
-
A limited amount of DNase I is added to each reaction to induce random, single-strand cuts in the DNA.
-
The digestion is stopped after a short period.
-
-
Analysis:
-
The DNA fragments from each reaction are denatured and separated by size using polyacrylamide gel electrophoresis.
-
The gel is then visualized (e.g., by autoradiography).
-
In the control lane, a ladder of bands representing cleavage at every nucleotide position will be visible.
-
In the lanes with this compound, regions where the dye is bound will be protected from cleavage, resulting in a "footprint" – a gap in the ladder of bands.
-
The location of the footprint reveals the specific A-T rich binding site of this compound.[12][13] Hydroxyl radical footprinting can also be used to detect clear footprints in regions with four or more contiguous A-T base pairs.[12]
-
Conclusion
This compound remains a cornerstone reagent in molecular biology due to its specific and high-affinity binding to A-T rich regions of the DNA minor groove. A thorough understanding of its binding mechanism, quantitative affinity for different DNA sequences, and the experimental protocols used to measure these interactions is essential for its accurate and effective application in research and the development of new therapeutic agents that target DNA. The methodologies and data presented in this guide provide a solid foundation for professionals working in these fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular Mechanism of Ligand Binding to the Minor Groove of DNA: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Binding of this compound to the minor groove of B-DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Ensemble and single-molecule fluorescence spectroscopic study of the binding modes of the bis-benzimidazole derivative this compound with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. comm-tec.com [comm-tec.com]
- 10. thelabrat.com [thelabrat.com]
- 11. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 12. Synthesis, DNA binding, footprinting and in vitro antitumour studies of a meta-hydroxy analogue of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Understanding the Fluorescence Quantum Yield of Hoechst 33258: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoechst 33258 is a bis-benzimidazole derivative widely utilized as a fluorescent stain for DNA in a variety of applications, including fluorescence microscopy, flow cytometry, and cell cycle analysis.[1][2] A key characteristic of this compound is the significant enhancement of its fluorescence upon binding to the minor groove of double-stranded DNA (dsDNA), particularly at adenine-thymine (AT)-rich regions.[2][3] This technical guide provides an in-depth exploration of the fluorescence quantum yield of this compound, a critical parameter for its effective use in quantitative assays. We will delve into the factors influencing its quantum yield, present quantitative data, outline experimental protocols, and visualize key concepts.
Core Concepts: Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For this compound, the quantum yield is highly dependent on its molecular environment, a property that is central to its utility as a DNA stain.
Quantitative Data Summary
The fluorescence quantum yield and spectral properties of this compound vary significantly depending on its binding state and the surrounding environment. The following tables summarize key quantitative data.
Table 1: Fluorescence Quantum Yield of this compound
| Condition | Fluorescence Quantum Yield (Φf) | Reference |
| Free in solution (pH 7.0) | 0.02 | [4] |
| Bound to Calf Thymus dsDNA ([dye]/[bp] ratio = 0.05) | 0.58 | [4] |
| Bound to Calf Thymus dsDNA ([dye]/[bp] ratio = 0.15) | 0.28 | [4] |
| Bound to Calf Thymus dsDNA ([dye]/[bp] ratio = 0.20) | 0.19 | [4] |
| Embedded in Polyvinyl Alcohol (PVA) film | ~0.74 | [5] |
Table 2: Spectral Properties of this compound
| State | Excitation Max (nm) | Emission Max (nm) | Reference |
| Unbound dye | Not specified | 510-540 | [1] |
| Bound to DNA | 351-365 | 460-490 | [1][2] |
| Type 1 Binding (low dye concentration) | Not specified | 460 | [2][6] |
| Type 2 Binding (high dye concentration) | Not specified | ~490 | [2][6] |
Factors Influencing Fluorescence Quantum Yield
Several factors can significantly alter the fluorescence quantum yield of this compound. Understanding these factors is crucial for accurate and reproducible experimental results.
DNA Binding
The most significant factor is the binding of this compound to dsDNA.[2] This interaction restricts the rotational freedom of the molecule, leading to a substantial increase in the fluorescence quantum yield.[4] The dye preferentially binds to AT-rich regions in the minor groove of DNA.[2][3]
-
Binding Modes: this compound exhibits at least two distinct binding modes to DNA.[2][6]
-
Type 1 Binding: Occurs at low dye-to-DNA base pair ratios (D/P < 0.05) and is characterized by a high quantum yield with an emission maximum around 460 nm.[6]
-
Type 2 Binding: Becomes more prevalent at higher D/P ratios (0.05 < D/P < 0.4) and leads to fluorescence quenching, with a lower quantum yield and an emission peak around 490 nm.[6] At even higher ratios (D/P > 0.4), precipitation of the dye-DNA complex can occur.[6]
-
pH
The pH of the solvent has a notable effect on the fluorescence intensity of this compound.[1][2] The fluorescence intensity generally increases with the pH of the solution.[1][3] However, the relationship is complex, with studies showing a significant increase in fluorescence yield when the pH is lowered from 7 to 4.5, followed by a decrease as the pH is further lowered to 1.5.[7][8] This is attributed to the protonation state of the dye molecule.[7]
Solvent Environment
The solvent composition can influence the quantum yield. For instance, in dimethyl sulfoxide (B87167) (DMSO), the fluorescence of this compound is significantly higher than in water.[9] The viscosity of the solvent also plays a role, with more viscous environments generally leading to higher fluorescence anisotropy.[10][11]
Presence of Quenchers
Certain molecules can quench the fluorescence of this compound. A notable example is bromodeoxyuridine (BrdU), a synthetic analog of thymidine.[1] When incorporated into DNA, BrdU is thought to deform the minor groove, preventing optimal binding of this compound and leading to fluorescence quenching.[1] This property is exploited in cell proliferation assays.[1] Binding to halogenated DNAs has also been shown to quench the fluorescence of this compound.[12]
Experimental Protocols
Measurement of DNA Concentration using this compound
This protocol is adapted from standard DNA quantitation assays.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in water)
-
10X TNE buffer stock solution (Tris-HCl, NaCl, EDTA, pH 7.4)[13]
-
Calf Thymus DNA standard (or a standard with similar AT content and conformation to the sample)[13][14]
-
Unknown DNA sample
-
Fluorometer with appropriate excitation and emission filters (e.g., Ex: 350-365 nm, Em: 460-490 nm)[2]
-
Fluorescence cuvettes or microplates
Procedure:
-
Preparation of 1X TNE Buffer: Dilute the 10X TNE buffer stock solution 1:10 with nuclease-free water.[13]
-
Preparation of this compound Working Solution: Prepare a 2X working solution of this compound (e.g., 200 ng/mL) in 1X TNE buffer.[13] Protect this solution from light.[2]
-
Preparation of DNA Standards: Prepare a dilution series of the DNA standard in 1X TE buffer.
-
Sample Preparation: Dilute the unknown DNA sample in 1X TE buffer to a volume of 1 mL.
-
Staining: Add 1 mL of the 2X this compound working solution to each standard and unknown sample, resulting in a final volume of 2 mL. Mix gently and incubate for a few minutes at room temperature in the dark.
-
Measurement: Measure the fluorescence of the standards and samples using the fluorometer.
-
Data Analysis: Generate a standard curve by plotting the fluorescence intensity of the standards against their known concentrations. Determine the concentration of the unknown sample by interpolating its fluorescence intensity on the standard curve.
Visualizations
Logical Relationship of Factors Affecting this compound Quantum Yield
Caption: Factors influencing the fluorescence quantum yield of this compound.
Experimental Workflow for DNA Quantification
Caption: Workflow for quantifying DNA using this compound.
This compound DNA Binding and Fluorescence Emission Pathway
Caption: DNA binding enhances this compound fluorescence emission.
Conclusion
The fluorescence quantum yield of this compound is a dynamic property that is exquisitely sensitive to its molecular environment, most notably its interaction with dsDNA. A thorough understanding of the factors that influence this property, including DNA binding characteristics, pH, and solvent effects, is paramount for the successful application of this versatile fluorescent probe in research and development. By carefully controlling experimental conditions and being mindful of potential quenching effects, researchers can leverage the remarkable fluorescence enhancement of this compound for sensitive and accurate DNA quantification and visualization.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ensemble and single-molecule fluorescence spectroscopic study of the binding modes of the bis-benzimidazole derivative this compound with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. UV-induced Spectral Shift and Protonation of DNA Fluorescent Dye this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Fluorescence anisotropy studies on the this compound-DNA interaction: the solvent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. A fluorescence study of the binding of this compound and DAPI to halogenated DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
Technical Guide: Identifying Condensed Pyknotic Nuclei in Apoptotic Cells with Hoechst 33258
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process characterized by distinct morphological and biochemical hallmarks. One of the most prominent features of apoptosis is chromatin condensation (pyknosis) and nuclear fragmentation (karyorrhexis).[1] The visualization and quantification of these nuclear changes are critical for assessing apoptosis in various research contexts, from basic cell biology to drug efficacy studies.
Hoechst 33258 is a cell-permeant, blue-emitting fluorescent dye that serves as an invaluable tool for this purpose.[2] It is a bis-benzimide dye that specifically binds to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[2][3] This guide provides an in-depth overview of the principles, protocols, and data interpretation for using this compound to identify and quantify apoptotic cells by visualizing condensed pyknotic nuclei.
Mechanism of Action
This compound is cell-permeable and can stain the nuclei of both living and fixed cells.[2][4] Its fluorescence is significantly enhanced upon binding to DNA.[3] In healthy cells with organized chromatin, this compound staining results in a structured, pale blue fluorescence. However, during apoptosis, the chromatin undergoes extensive condensation. This condensed state allows for increased binding of the this compound dye, resulting in a characteristically bright, compact, and often fragmented blue fluorescence.[5][6] This differential staining intensity allows for the clear distinction between healthy and apoptotic cells.[5][7]
Quantitative Data and Dye Characteristics
The spectral and physical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₂₇Cl₃N₆O | [8] |
| Molecular Weight | 533.88 g/mol | [4][8] |
| Excitation Maximum | ~352 nm (when bound to dsDNA) | [2][4][5] |
| Emission Maximum | ~461 nm (when bound to dsDNA) | [2][4][5] |
| Binding Affinity (Kd) | High affinity: 1-10 nM (to B-DNA minor groove) | [3] |
| Binding Specificity | A-T rich regions in the minor groove of DNA | [2][3] |
| Cell Permeability | Permeable to live and fixed cells | [2][4] |
| Common Solvents | Water, Dimethylsulfoxide (DMSO) | [4][8] |
Experimental Protocols
This compound can be used for both qualitative analysis by fluorescence microscopy and quantitative analysis by flow cytometry.
Protocol 1: Staining for Fluorescence Microscopy
This method allows for the direct visualization of nuclear morphology.
Detailed Methodology:
-
Cell Preparation: Culture adherent cells on sterile coverslips or in optical-quality multi-well plates. For suspension cells, cytocentrifugation onto slides may be performed after staining.
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus for the appropriate duration. Include positive and negative controls.
-
Fixation (Optional but Recommended for Morphology): Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[9]
-
Washing: Wash the cells twice with PBS.
-
Staining: Prepare a working solution of this compound at a concentration of 0.5 to 5 µM in PBS.[4] Incubate the cells with the staining solution for 10-20 minutes at room temperature, protected from light.[8]
-
Final Wash: Wash the cells 2-3 times with PBS to minimize background fluorescence from unbound dye.[8]
-
Microscopy: Mount the coverslips onto microscope slides with an anti-fade mounting medium. Observe the cells using a fluorescence microscope equipped with a UV light source and a filter set appropriate for detecting blue fluorescence (e.g., 350 nm excitation and 460 nm emission).[8]
Protocol 2: Staining for Flow Cytometry
This method provides a quantitative analysis of apoptosis in a large cell population and is often combined with a viability dye like Propidium Iodide (PI) to distinguish different cell death stages.
Detailed Methodology:
-
Cell Preparation and Treatment: Induce apoptosis in a cell suspension or in adherent cells.
-
Harvesting: For adherent cells, detach them using trypsin or a gentle cell scraper. Combine with the supernatant to include any floating apoptotic cells. For suspension cells, proceed to the next step.
-
Cell Collection: Centrifuge the cell suspension at approximately 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet once with cold PBS and centrifuge again.
-
Staining: Resuspend the cell pellet in 1X binding buffer or PBS at a concentration of approximately 1 x 10⁶ cells/mL. Add Hoechst 33342 (often used for live-cell flow cytometry due to better permeability, but 33258 is also used) and Propidium Iodide (PI).[10][11] A common final concentration is 1-10 µg/mL for Hoechst and 1-5 µg/mL for PI.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature or 4°C, protected from light.
-
Analysis: Analyze the stained cells promptly on a flow cytometer. Use a UV laser for this compound excitation and a blue or green laser for PI excitation. Collect blue fluorescence for Hoechst and red fluorescence for PI.[10]
Data Interpretation
Fluorescence Microscopy
-
Healthy/Viable Cells: Exhibit round, uniformly stained nuclei with low-intensity blue fluorescence.[7]
-
Apoptotic Cells: Display highly condensed or fragmented nuclei (pyknosis and karyorrhexis) that are intensely fluorescent (bright blue).[7][12][13]
-
Necrotic Cells: Nuclei may show uniform but slightly swollen staining. If co-stained with a viability dye like PI, they will be PI-positive.
Flow Cytometry (this compound and PI Co-staining)
Flow cytometry allows for the differentiation of cell populations based on their fluorescence intensity.
| Cell Population | This compound Staining | Propidium Iodide (PI) Staining | Characteristics |
| Viable | Low Blue Fluorescence | Negative (PI-) | Intact cell membrane excludes PI.[10] |
| Early Apoptotic | High Blue Fluorescence | Negative (PI-) | Condensed chromatin stains brightly; membrane is still intact.[10][11] |
| Late Apoptotic/Necrotic | High/Low Blue Fluorescence | Positive (PI+) | Compromised membrane allows PI entry, resulting in red fluorescence.[10][11] |
Advantages and Limitations
| Advantages | Limitations |
| High Specificity: Binds specifically to DNA, providing clear nuclear morphology.[2] | Photostability: Can be less photostable than other dyes like DAPI, especially with long exposure times.[9] |
| Cell Permeability: Stains both live and fixed cells without requiring permeabilization.[2][4] | Overlapping Spectra: Emission spectrum may overlap with other blue/cyan fluorophores. |
| Quantitative Potential: Brightness change allows for quantification of apoptosis, especially with flow cytometry.[10][14] | Cytotoxicity: While less toxic than DAPI, high concentrations or long incubation can affect cell viability.[2][3] |
| Simplicity and Cost-Effectiveness: The staining procedure is rapid, simple, and relatively inexpensive.[3][6] | Late-Stage Marker: Nuclear condensation is a mid-to-late stage apoptotic event; may not detect very early apoptosis.[9] |
Conclusion
This compound staining is a robust, reliable, and widely used technique for identifying one of the key morphological hallmarks of apoptosis—the condensation of chromatin into pyknotic nuclei.[1] Its application in both fluorescence microscopy and flow cytometry provides researchers with powerful qualitative and quantitative tools to study programmed cell death. By following standardized protocols and understanding the principles of data interpretation, scientists can effectively leverage this compound to advance research in numerous fields, including cancer biology and drug development.
References
- 1. This compound staining: Significance and symbolism [wisdomlib.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. mdpi.com [mdpi.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. genscript.com [genscript.com]
- 7. researchgate.net [researchgate.net]
- 8. Nucleus Dye -Cellstain- this compound solution | CAS 23491-45-4(this compound) Dojindo [dojindo.com]
- 9. researchgate.net [researchgate.net]
- 10. medicaljournalssweden.se [medicaljournalssweden.se]
- 11. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. um.es [um.es]
A Technical Guide to Hoechst 33258: Principles and Protocols for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Hoechst 33258, a widely used blue fluorescent stain for the visualization and analysis of cellular DNA in fluorescence microscopy. We will delve into its mechanism of action, spectral properties, and provide detailed protocols for its core applications, including nuclear counterstaining, apoptosis detection, and cell cycle analysis.
Introduction to this compound
This compound is a cell-permeant, bisbenzimide dye that specifically binds to the minor groove of double-stranded DNA (dsDNA).[1][2][3] This binding is particularly strong in adenine-thymine (A-T) rich regions.[1][2][3] A key feature of this compound is the significant enhancement of its fluorescence upon binding to DNA, leading to a high signal-to-noise ratio for clear visualization of nuclei.[][5] It is excitable by ultraviolet (UV) light and emits a blue fluorescence.[3][6] This dye can be used for staining both live and fixed cells, making it a versatile tool in cellular imaging and analysis.[2][][6]
Mechanism of Action
This compound is a non-intercalating agent that fits into the minor groove of the DNA double helix. This specific binding to A-T rich sequences is the basis for its use as a DNA-specific stain.[5][7] The fluorescence of the unbound dye is relatively low, but upon binding to DNA, its quantum yield increases dramatically, resulting in bright blue fluorescence.[][5]
Caption: Mechanism of this compound staining.
Spectral Properties and Quantitative Data
The spectral characteristics of this compound are crucial for designing fluorescence microscopy experiments. The dye is typically excited by a UV source, such as a mercury-arc lamp or a 350 nm laser line.[3][6]
| Property | Value (when bound to dsDNA) | Reference(s) |
| Excitation Maximum (λex) | ~352 nm | [8][9] |
| Emission Maximum (λem) | ~461 nm | [6][9] |
| Molar Extinction Coefficient | 46,000 cm⁻¹M⁻¹ | [9] |
| Stokes Shift | ~109 nm | [1][10] |
Unbound this compound has an emission maximum in the range of 510-540 nm.[1][3][11]
Core Applications and Experimental Protocols
Nuclear Counterstaining in Fixed and Live Cells
This compound is routinely used as a nuclear counterstain to identify and enumerate cells in both fixed and live-cell imaging experiments. Its specificity for DNA allows for clear visualization of nuclear morphology.
Experimental Workflow for Nuclear Staining
Caption: General workflow for nuclear staining.
Protocol for Staining Fixed Cells:
-
Cell Preparation: Grow cells on coverslips or in imaging plates. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 10-15 minutes at room temperature).
-
Permeabilization (Optional but Recommended): If other intracellular targets are to be stained, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare a working solution of this compound at a concentration of 0.5-2 µg/mL in PBS.[12] Add the staining solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.[][12]
-
Final Washes: Wash the cells twice with PBS for 5 minutes each to remove unbound dye.
-
Mounting and Imaging: Mount the coverslips with an appropriate mounting medium. Image the cells using a fluorescence microscope equipped with a UV filter set (e.g., DAPI filter).
Protocol for Staining Live Cells:
-
Cell Preparation: Grow cells in a suitable imaging vessel (e.g., glass-bottom dish).
-
Staining: Prepare a working solution of this compound at a concentration of 1-5 µg/mL in pre-warmed cell culture medium.[][12] Replace the existing medium with the staining medium.
-
Incubation: Incubate the cells at 37°C for 5-20 minutes.[] The optimal incubation time may vary depending on the cell type.
-
Washing (Optional): The cells can be imaged directly in the staining solution, or the staining solution can be replaced with fresh, pre-warmed medium to reduce background fluorescence.
-
Imaging: Image the live cells on a microscope equipped with environmental control (37°C, 5% CO2).
Recommended Staining Concentrations and Incubation Times:
| Cell State | This compound Concentration | Incubation Time | Temperature | Reference(s) |
| Fixed Cells | 0.5 - 2 µg/mL | 10 - 15 minutes | Room Temperature | [12] |
| Live Cells | 1 - 5 µg/mL | 5 - 20 minutes | 37°C | [] |
| Bacteria/Yeast | 12 - 15 µg/mL | 30 minutes | Room Temperature | [13] |
Detection of Apoptosis
A hallmark of apoptosis is chromatin condensation and nuclear fragmentation. This compound can be used to identify apoptotic cells based on their distinct nuclear morphology. Apoptotic nuclei will appear smaller, more condensed, and often fragmented, and will stain more brightly than the nuclei of healthy cells.[10][14][15]
Logical Flow for Apoptosis Assessment
Caption: Apoptosis detection using this compound.
Protocol for Apoptosis Detection:
-
Cell Treatment: Treat cells with the desired apoptotic stimulus alongside a negative control group.
-
Staining: Stain both treated and control cells with this compound using the protocol for either live or fixed cells as described in section 4.1. A typical concentration for this application is 10 mg/L.[14]
-
Imaging: Acquire fluorescence images of the cell nuclei.
-
Analysis: Quantify the number of apoptotic cells by observing the characteristic changes in nuclear morphology. Apoptotic nuclei will exhibit highly condensed chromatin and/or nuclear fragmentation, leading to a brighter and more compact staining pattern.
Cell Cycle Analysis
This compound can be used in conjunction with bromodeoxyuridine (BrdU) for cell cycle analysis.[1][3] BrdU, a thymidine (B127349) analog, is incorporated into newly synthesized DNA during the S phase. When BrdU is present in the DNA, it quenches the fluorescence of this compound.[1][3] This property allows for the differentiation of cells in different phases of the cell cycle by flow cytometry.[16]
Workflow for BrdU-Hoechst Cell Cycle Analysis
Caption: Cell cycle analysis with BrdU and Hoechst.
Protocol for Cell Cycle Analysis by Flow Cytometry:
-
BrdU Labeling: Incubate asynchronously growing cells with BrdU for a defined period to label cells in the S phase.
-
Cell Harvest and Fixation: Harvest the cells and fix them, typically with an ethanol-based fixative.
-
Staining: Stain the fixed cells with a solution containing this compound.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer equipped with a UV laser for excitation.
-
Data Analysis: The DNA content (proportional to Hoechst fluorescence) is plotted. Cells that have incorporated BrdU will show reduced Hoechst fluorescence relative to their DNA content, allowing for the identification of cells in G1, S, and G2/M phases of the cell cycle.
Concluding Remarks
This compound remains a fundamental tool in fluorescence microscopy due to its specificity for DNA, cell permeability, and bright fluorescence. Its utility spans from basic nuclear visualization to more complex applications such as the assessment of apoptosis and cell cycle progression. By understanding the principles of its use and following optimized protocols, researchers can effectively employ this compound to gain valuable insights into cellular processes. As with all DNA-binding agents, this compound should be handled with care as it is a potential mutagen.[3]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hoechst stain - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. [Mechanism of interaction of DNA with fluorescent dye this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. apexbt.com [apexbt.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. biotium.com [biotium.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. BrdU-Hoechst flow cytometry: a unique tool for quantitative cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cell Permeability of Hoechst 33258
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: Hoechst 33258 is a blue-emitting fluorescent dye widely utilized in cellular and molecular biology for the visualization of nuclear morphology and DNA content.[1][2] Its ability to bind specifically to the minor groove of AT-rich regions of double-stranded DNA makes it an invaluable tool for fluorescence microscopy, flow cytometry, and cell sorting.[3][4] A critical aspect of its utility, particularly in live-cell imaging, is its ability to permeate the cell membrane. This technical guide provides a detailed exploration of the cell permeability characteristics of this compound, including its uptake and efflux mechanisms, quantitative data, and experimental protocols for its assessment.
Core Concepts of this compound Permeability
This compound is a cell-permeant dye, enabling the staining of DNA in both live and fixed cells.[4] However, its permeability is a nuanced characteristic influenced by several factors, including the specific cell type, the presence of efflux transporters, and the integrity of the cell membrane.
A key determinant of this compound's intracellular concentration is the activity of ATP-binding cassette (ABC) transporters, which are a family of membrane proteins responsible for the ATP-dependent efflux of a wide variety of substrates from the cell.[5] Notably, this compound is a known substrate for ABCG2 (Breast Cancer Resistance Protein), a prominent member of the ABC transporter family.[6] The overexpression of ABCG2 in certain cell types, particularly in some cancer cells and stem cells, can lead to efficient efflux of the dye, resulting in lower intracellular accumulation.[6]
Compared to its structural analog, Hoechst 33342, this compound exhibits significantly lower cell permeability. This difference is attributed to the presence of a lipophilic ethyl group on Hoechst 33342, which enhances its ability to cross the cell membrane.[4] It is reported that the cellular permeability of this compound is approximately 10 times less than that of Hoechst 33342.[3]
Quantitative Data on this compound Permeability
| Parameter | Value/Observation | Cell Type/Conditions | Reference |
| Relative Permeability | ~10-fold lower than Hoechst 33342 | General observation | [3] |
| Typical Staining Concentration | 0.1 - 10 µg/mL | Eukaryotic cells and bacteria | [3] |
| Incubation Time (Live Cells) | 15 - 60 minutes | General | [4] |
| Efflux Transporter | ABCG2 (BCRP) | Various cell lines | [6] |
| Inhibition of Efflux | Fumitremorgin C (FTC) | ABCG2-expressing cells | [7] |
Experimental Protocols
Protocol 1: Qualitative Assessment of this compound Permeability by Fluorescence Microscopy
This protocol allows for the visual determination of this compound uptake and nuclear localization.
Materials:
-
This compound solution (e.g., 1 mg/mL in water)
-
Cell culture medium appropriate for the cells of interest
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with a UV excitation filter (around 350 nm) and a blue emission filter (around 460 nm)
-
Live-cell imaging chamber or glass-bottom dishes
Procedure:
-
Culture cells to the desired confluency in a live-cell imaging chamber or on glass-bottom dishes.
-
Prepare a working solution of this compound in cell culture medium at a final concentration of 1-5 µg/mL.
-
Remove the existing culture medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.
-
Gently wash the cells twice with pre-warmed PBS to remove excess, unbound dye.
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Observe the cells under the fluorescence microscope. Successful permeation will be indicated by bright blue fluorescence localized to the cell nuclei.
Protocol 2: Quantitative Analysis of this compound Efflux using Flow Cytometry
This protocol provides a method to quantify the efflux of this compound, which is indicative of ABC transporter activity.
Materials:
-
This compound solution
-
Cell culture medium
-
PBS
-
Trypsin or other cell detachment solution
-
Flow cytometer with UV excitation and blue emission detection capabilities
-
(Optional) ABCG2 inhibitor, such as Fumitremorgin C (FTC)
Procedure:
-
Harvest cells and resuspend them in cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
(Optional) For inhibitor studies, pre-incubate a sample of cells with an appropriate concentration of FTC for 30-60 minutes at 37°C.
-
Add this compound to the cell suspension at a final concentration of 5 µg/mL.
-
Incubate the cells at 37°C for 30 minutes to allow for dye uptake.
-
Pellet the cells by centrifugation and wash them once with ice-cold PBS to remove extracellular dye.
-
Resuspend the cell pellet in pre-warmed culture medium (with or without inhibitor) and incubate at 37°C to allow for efflux.
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the cell suspension.
-
Immediately analyze the fluorescence intensity of the cells using a flow cytometer.
-
A decrease in mean fluorescence intensity over time indicates active efflux of the dye. Comparing the fluorescence of cells with and without the inhibitor will reveal the contribution of the specific transporter to the efflux.
Visualization of Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in this compound permeability, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for assessing permeability and the signaling pathways known to regulate the expression of the key efflux transporter, ABCG2.
Conclusion
The cell permeability of this compound is a multifaceted characteristic that is central to its application in live-cell imaging and analysis. While it readily enters most cells, its intracellular concentration is dynamically regulated by efflux pumps, most notably ABCG2. Understanding these permeability characteristics, including the quantitative differences compared to other dyes and the influence of cellular machinery, is crucial for the accurate interpretation of experimental results. The protocols and diagrams provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to effectively utilize and study the permeability of this compound in their work.
References
- 1. This compound staining: Significance and symbolism [wisdomlib.org]
- 2. This compound: a fluorescent nuclear counterstain suitable for double-labelling immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. escholarship.org [escholarship.org]
- 6. The multidrug transporter ABCG2: still more questions than answers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of drug transport, ATP hydrolysis, and nucleotide trapping by the human ABCG2 multidrug transporter. Modulation of substrate specificity by a point mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Hoechst Dyes for DNA Staining: History, Mechanism, and Application
This in-depth guide serves as a core technical resource for researchers, scientists, and drug development professionals on the history, development, and application of Hoechst dyes for DNA staining.
Introduction
Hoechst dyes are a family of blue fluorescent, cell-permeant DNA stains that are fundamental tools in cell biology, fluorescence microscopy, and flow cytometry.[1][2] Developed in the early 1970s by the German company Hoechst AG, these bisbenzimide dyes are renowned for their specificity in binding to the minor groove of DNA, particularly in adenine-thymine (A-T) rich regions.[1][2][] Upon binding, their fluorescence quantum yield increases approximately 30-fold, resulting in a strong, specific signal from the cell nucleus with minimal background.[1][4] This guide details their chemical properties, mechanism of action, provides quantitative data, and outlines experimental protocols for their use.
History and Development
The development of Hoechst dyes dates back to the early 1970s at Hoechst AG, where chemists were initially synthesizing basic-substituted 2,6-bisbenzimidazole derivatives as potential chemotherapeutic agents.[2] The company numbered all their compounds sequentially, leading to names like Hoechst 33258, the 33,258th compound synthesized.[5] While initially explored for other properties, the high affinity of this compound for DNA was quickly recognized and repurposed for cytogenetic applications.[2] A significant advancement came with the introduction of Hoechst 33342, which possesses an additional ethyl group that enhances its lipophilicity and, consequently, its ability to permeate the membranes of living cells, making it exceptionally suitable for live-cell imaging.[2][5][6] The most common members of this family are this compound, Hoechst 33342, and Hoechst 34580.[][7]
Chemical Properties and Mechanism of Action
Hoechst dyes are bisbenzimides that act as non-intercalating agents.[1] They bind reversibly to the minor groove of double-stranded DNA (dsDNA).[4][5][8] This binding shows a strong preference for sequences rich in adenine (B156593) and thymine; the optimal binding site is a sequence of three consecutive A-T base pairs (AAA/TTT).[1][8] The binding mechanism involves hydrogen bonding and van der Waals forces between the dye molecule and the DNA structure.[9] This interaction stiffens the dye molecule, suppressing rotational relaxation and reducing hydration, which are the primary reasons for the dramatic increase in fluorescence upon binding.[1] Unlike the unbound dye, which has a weak, green-shifted fluorescence, the DNA-bound dye emits a bright blue fluorescence.[5][10]
Because Hoechst stains bind to DNA, they can interfere with DNA replication and are considered potentially mutagenic and carcinogenic. Appropriate care should be taken during handling and disposal.[5]
Quantitative Data Summary
The following tables summarize the key quantitative properties of the most common Hoechst dyes.
Table 1: Spectral Properties of Hoechst Dyes Bound to dsDNA
| Dye | Excitation Max (nm) | Emission Max (nm) | Unbound Emission Max (nm) |
| This compound | 351 - 352 | 461 - 463 | 510 - 540 |
| Hoechst 33342 | 350 - 351 | 461 | 510 - 540 |
| Hoechst 34580 | 380 - 392 | 438 - 440 | 510 - 540 |
Data sourced from[5][11][12][13]. Note that spectral properties can be influenced by the solvent environment and pH.[5][14]
Table 2: DNA Binding Affinity and Permeability
| Dye | Binding Affinity (Kd) | Key Feature |
| This compound | High Affinity: ~1-10 nM | Less cell-permeable than Hoechst 33342. |
| Hoechst 33342 | High Affinity: ~1-10 nM | ~10-fold greater cell permeability than this compound.[5][7] |
| Hoechst 34580 | Not widely reported | Different spectral properties. |
Data sourced from[1][8]. The high-affinity binding corresponds to specific minor groove interaction, while a lower affinity (~1000 nM) nonspecific interaction also exists.[1][8]
Mandatory Visualizations
Here are diagrams illustrating key concepts and workflows related to Hoechst dyes.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 10 mg/mL): Dissolve 100 mg of Hoechst dye powder (e.g., Hoechst 33342) in 10 mL of high-quality deionized water.[15] Due to poor solubility, sonication may be necessary to fully dissolve the powder.[15]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at ≤–20°C, protected from light.[11][15] Aqueous solutions are stable for at least six months at 2–6°C.[5]
-
Working Solution: Immediately before use, dilute the stock solution in a suitable buffer (like PBS) or cell culture medium to the desired final concentration.[11][15] Common concentrations range from 0.1 to 12 µg/mL, depending on the application and cell type.[5][10]
Protocol for Staining Live Cells (Fluorescence Microscopy)
This protocol is optimized for Hoechst 33342 due to its higher cell permeability.[][5]
-
Cell Culture: Grow cells on a suitable imaging vessel, such as glass-bottom dishes or coverslips.
-
Staining: Prepare a working solution of 1-5 µg/mL Hoechst 33342 in the cell culture medium.[][11]
-
Incubation: Remove the existing medium from the cells and replace it with the staining solution. Incubate for 5-20 minutes at 37°C, protected from light.[][15] The optimal time should be determined empirically for the specific cell type.
-
Washing (Optional but Recommended): Aspirate the staining solution and wash the cells two to three times with fresh, pre-warmed culture medium or PBS to remove unbound dye and reduce background fluorescence.[][15]
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with a DAPI filter set (Excitation ~350 nm, Emission ~461 nm).[15][16]
Protocol for Staining Fixed Cells (Fluorescence Microscopy)
-
Cell Culture and Fixation: Grow cells on coverslips. Fix the cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 10-15 minutes at room temperature).
-
Permeabilization (if required): If targeting with other intracellular labels like antibodies, permeabilize the cells (e.g., with 0.1-0.5% Triton X-100 in PBS for 10 minutes).
-
Staining: Prepare a working solution of 0.5-2 µg/mL Hoechst dye in PBS.[12]
-
Incubation: Add the staining solution to the fixed cells and incubate for at least 15 minutes at room temperature, protected from light.[12]
-
Washing: Aspirate the staining solution and wash the cells twice with PBS.[12]
-
Mounting and Imaging: Mount the coverslip onto a microscope slide using an appropriate mounting medium. Image using a fluorescence microscope with a DAPI filter set.
Protocol for DNA Content Analysis (Flow Cytometry)
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at a density of approximately 1x10⁶ cells/mL.[11]
-
Staining (Live Cells): Add Hoechst 33342 to the cell suspension in culture medium to a final concentration of 1-10 µg/mL.[11][17]
-
Incubation: Incubate for 15-60 minutes at 37°C.[11][17] Optimal time and concentration must be determined for each cell type.[17]
-
Analysis: Analyze the cells directly on a flow cytometer equipped with a UV laser for excitation without washing.[17] This allows for the analysis of viable cells.
-
Staining (Fixed Cells): Fix cells in ice-cold 70-80% ethanol (B145695) for at least 30 minutes on ice.[11] Wash once with PBS. Resuspend in a staining solution of 0.2-2 µg/mL Hoechst dye in PBS and incubate for 15 minutes at room temperature before analysis.[11]
Applications in Research and Drug Development
Hoechst dyes are versatile tools with numerous applications:
-
Nuclear Counterstaining: Their primary use is to visualize cell nuclei in fluorescence microscopy, often in conjunction with other fluorescent probes targeting different cellular components.[1][5] Their distinct blue emission spectrum shows minimal overlap with common green and red fluorophores.[1]
-
Cell Cycle Analysis: As the fluorescence intensity of bound Hoechst dye is proportional to DNA content, it is widely used in flow cytometry to differentiate cells in the G0/G1, S, and G2/M phases of the cell cycle.[][18]
-
Apoptosis Detection: Apoptotic cells are characterized by chromatin condensation (pyknosis). Hoechst staining reveals these as small, bright, condensed nuclei, allowing for easy identification via microscopy.[15][19]
-
Stem Cell Sorting: Certain stem cells, known as the "side population," have ATP-binding cassette (ABC) transporters that actively efflux Hoechst dyes. This property is exploited in flow cytometry to isolate these cell populations.[5]
-
Drug Delivery Targeting: The high affinity of Hoechst dyes for DNA makes them an excellent targeting module.[1] For instance, conjugating an anti-cancer drug like gemcitabine (B846) to a Hoechst molecule can enhance its delivery to the necrotic core of tumors, where extracellular DNA is abundant.[][4]
References
- 1. mdpi.com [mdpi.com]
- 2. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Hoechst stain - Wikipedia [en.wikipedia.org]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Hoechst stain - Wikiwand [wikiwand.com]
- 8. How does Hoechst bind to DNA? | AAT Bioquest [aatbio.com]
- 9. moleculeprobes.net [moleculeprobes.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. biotech.illinois.edu [biotech.illinois.edu]
- 14. Mechanisms of chromosome banding. VIII. This compound-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. flowcytometry-embl.de [flowcytometry-embl.de]
- 18. Simultaneous quantitation of Hoechst 33342 and immunofluorescence on viable cells using a fluorescence activated cell sorter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Difference Between DAPI and Hoechst - GeeksforGeeks [geeksforgeeks.org]
Hoechst 33258: A Technical Guide to Solubility and Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility of Hoechst 33258 and detailed protocols for the preparation of stock solutions. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development who utilize this fluorescent stain in their work.
Core Properties of this compound
This compound is a cell-permeable, blue fluorescent dye that binds to the minor groove of DNA, with a preference for AT-rich regions.[1][2] This property makes it a widely used nuclear counterstain in fluorescence microscopy, flow cytometry, and other cell analysis applications for both live and fixed cells.[3][4] The fluorescence of this compound is significantly enhanced upon binding to DNA.[1] Unbound dye has a maximum fluorescence emission in the 510–540 nm range, while DNA-bound this compound has an excitation maximum at approximately 352 nm and an emission maximum at around 461 nm.[1][3][5]
| Property | Value | Source(s) |
| Molecular Weight | 533.88 g/mol | [6] |
| Molecular Formula | C25H24N6O · 3HCl | [6] |
| Excitation Maximum (with DNA) | ~352 nm | [2][3][7] |
| Emission Maximum (with DNA) | ~461 nm | [1][2][3][7] |
| Appearance | Yellow solid | [3][8] |
Solubility Data
The solubility of this compound can vary depending on the solvent and the form of the dye (e.g., pentahydrate). The following table summarizes the available quantitative solubility data. It is noteworthy that while some sources suggest solubility in ethanol, others state it is insoluble.[8][9] Gentle warming may be required to fully dissolve the dye in some solvents.[9]
| Solvent | Solubility | Source(s) |
| Water | ≥42.5 mg/mL, 100 mM | [6][9][10] |
| Dimethyl Sulfoxide (DMSO) | ≥46.7 mg/mL, 20 mM, 60 mg/mL | [2][6][9][11] |
| Dimethylformamide (DMF) | Soluble | [1][5] |
| Ethanol | Insoluble | [9] |
Stock Solution Preparation
Proper preparation and storage of this compound stock solutions are crucial for reproducible experimental results. Stock solutions are typically prepared at a high concentration and then diluted to the desired working concentration.
Recommended Stock Solution Concentrations:
| Concentration | Solvent | Source(s) |
| 1 mg/mL | Water | [12][13] |
| 10 mg/mL | Water | [3][14] |
| 1-10 mM | DMSO or Water | [11][15] |
| 20 mM | DMSO | [6] |
| 100 mM | Water | [6][10] |
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution in Water
This protocol is a commonly used method for preparing a this compound stock solution.
Materials:
-
This compound powder
-
Distilled, deionized water
-
Microcentrifuge tubes or amber bottles
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh out the desired amount of this compound powder. For a 1 mg/mL solution, you will need 1 mg of powder for every 1 mL of solvent.
-
Add the appropriate volume of distilled water to the vial containing the this compound powder.
-
Vortex the solution until the dye is completely dissolved. Gentle warming can be applied if necessary.
-
Store the stock solution in a light-protected container (e.g., an amber bottle or a tube wrapped in aluminum foil) at 2-8°C for short-term storage (up to 6 months) or at -20°C for long-term storage.[1][9][12]
Note on Storage: Aqueous solutions of this compound are stable at 2-6°C for at least six months when protected from light.[1][9] For longer-term storage, freezing at -20°C or below is recommended.[1][9] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[14]
Experimental Workflows
The following diagrams illustrate the logical steps for preparing a this compound stock solution and a general protocol for cell staining.
Caption: Workflow for Preparing this compound Stock Solution.
Caption: General Workflow for Staining Cells with this compound.
Experimental Protocols for Cell Staining
This compound is widely used for nuclear staining in both live and fixed cells. The following are generalized protocols that can be adapted for specific cell types and experimental needs.
Protocol for Staining Live Adherent Cells for Fluorescence Microscopy
Materials:
-
Live adherent cells cultured on coverslips or in imaging dishes
-
This compound stock solution
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Incubator (37°C)
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in PBS or cell culture medium to a final concentration of 5-10 µg/mL.[15]
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to the cells and incubate for 10-30 minutes at 37°C in the dark.[15] The optimal incubation time may vary depending on the cell type.
-
Remove the staining solution and wash the cells 2-3 times with PBS or serum-free medium to reduce background fluorescence.[15]
-
Mount the coverslip on a microscope slide with a suitable mounting medium.
-
Visualize the stained nuclei using a fluorescence microscope with a UV excitation filter.[15]
Protocol for Staining Suspension Cells for Flow Cytometry
Materials:
-
Suspension cells
-
This compound stock solution
-
PBS or appropriate buffer
-
Centrifuge
-
Flow cytometer with UV laser
Procedure:
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the cells in PBS.
-
Prepare a working solution of this compound in PBS.
-
Add the working solution to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[15]
-
Centrifuge the cells and wash with PBS to remove unbound dye.
-
Resuspend the cells in an appropriate buffer for flow cytometry analysis.
-
Analyze the stained cells on a flow cytometer using UV excitation and detecting the blue fluorescence emission.[15]
Safety Precautions: this compound is a potential mutagen as it binds to DNA.[4][13][16] Always wear appropriate personal protective equipment, including gloves and a lab coat, when handling the dye and its solutions. Work in a well-ventilated area or under a fume hood.[12][13][16] Dispose of waste containing the dye according to your institution's guidelines for chemical waste.
References
- 1. Hoechst stain - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS 23491-45-4 | Cayman Chemical | Biomol.com [biomol.com]
- 3. biotium.com [biotium.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. rndsystems.com [rndsystems.com]
- 7. biotech.illinois.edu [biotech.illinois.edu]
- 8. This compound - CAS-Number 23491-45-4 - Order from Chemodex [chemodex.com]
- 9. apexbt.com [apexbt.com]
- 10. This compound | Blue Fluorescent DNA stain | Hello Bio [hellobio.com]
- 11. This compound analog 2 | TargetMol [targetmol.com]
- 12. promega.com [promega.com]
- 13. comm-tec.com [comm-tec.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. docs.turnerdesigns.com [docs.turnerdesigns.com]
The Influence of pH on Hoechst 33258 Fluorescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoechst 33258 is a fluorescent stain that binds specifically to the minor groove of double-stranded DNA, with a preference for adenine-thymine (AT)-rich regions.[1][2][3] This property has led to its widespread use in various molecular and cellular biology applications, including chromosome and nuclear staining for microscopy and flow cytometry, cell cycle analysis, and apoptosis detection.[1][2][4] The fluorescence quantum yield of this compound is significantly enhanced upon binding to DNA.[2] A critical, yet often overlooked, factor that profoundly impacts the fluorescence properties of this compound is the pH of the surrounding environment. This technical guide provides an in-depth analysis of the effect of pH on this compound fluorescence intensity, offering quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in optimizing their experimental designs and accurately interpreting their results.
The Complex Relationship Between pH and Fluorescence Intensity
While it is a common understanding that the fluorescence intensity of this compound generally increases with the pH of the solvent, the actual relationship is more nuanced.[1][2] The protonation state of the this compound molecule, which is directly influenced by pH, dictates its photophysical properties.[5][6]
Quantitative Impact of pH on Fluorescence
The fluorescence emission of this compound is highly sensitive to changes in pH, particularly in the acidic range. At neutral pH, the fluorescence quantum yield is relatively low. As the pH decreases, the dye molecule undergoes protonation, leading to significant changes in its fluorescence characteristics.[5][7]
A study has shown that lowering the pH from 7 to 4.5 can result in an approximately 20-fold increase in the fluorescence emission yield.[6][8] This enhancement is even more pronounced when the pH is lowered from 1.5 to 4.5, with an observed 80-fold increase in fluorescence.[6] The intensity of the characteristic blue emission of this compound in solution reaches its maximum at approximately pH 4.0.[5][9] For DNA-bound this compound, the strongest blue fluorescence is observed in a slightly more acidic environment, between pH 2.5 and 3.0.[5][9][10]
However, further decreases in pH below this optimal range lead to a reduction in fluorescence intensity.[5] This indicates that there is an optimal pH range for maximizing the fluorescence signal of this compound, which is crucial for assays requiring high sensitivity.
In strongly alkaline environments (e.g., pH ~11.0), this compound undergoes strong ionization, and no prominent peaks of the protonated, fluorescent forms are observed.[5][9]
The following table summarizes the quantitative relationship between pH and the fluorescence properties of this compound based on available data.
| pH Value | Effect on Fluorescence Intensity and Spectrum | Reference |
| 1.5 | Fluorescence intensity is significantly lower compared to pH 4.5. | [5][6] |
| 2.0 | A strong green emission is detected for the DNA-bound dye. | [10] |
| 2.5 - 3.0 | The intensity of blue fluorescence of DNA-bound this compound is at its peak. | [5][9][10] |
| 4.0 | The intensity of the blue emission of this compound in solution is at its highest. A weak green fluorescence signal is detected for the DNA-bound dye. | [5][9][10] |
| 4.5 | A ~20-fold increase in fluorescence yield compared to pH 7. A red-shift of the emission spectrum by ~22 nm is observed. | [5][6][8] |
| 5.0 | Higher fluorescence quantum yield compared to pH 8. | [4][7] |
| 6.0 | No green fluorescence is detected for the DNA-bound dye. | [10] |
| 7.0 | Baseline fluorescence intensity. | [5][6][8] |
| 7.4 | Optimal pH for dye binding in cell staining protocols. No green fluorescence is detected for the DNA-bound dye. | [10][11][12] |
| 8.0 | Lower fluorescence quantum yield compared to pH 5. | [4] |
| ~11.0 | Strong ionization of the dye with no prominent fluorescent peaks. | [5][9] |
Spectral Shifts and Emergence of Green Fluorescence
Beyond changes in intensity, pH also influences the emission spectrum of this compound. Lowering the pH from 7 to 4.5 not only increases the fluorescence yield but also causes a red-shift in the emission spectrum of approximately 22 nm.[5] This shift is attributed to the generation of a triply protonated form of the molecule.[5]
Furthermore, in highly acidic environments (pH 0.5 - 3.5), a green fluorescence signal becomes detectable, which is particularly prominent in the pH range of 0.5 - 2.0 for the DNA-bound dye.[10] The emission maximum of this green fluorescence is around 540 nm.[10] At these very low pH values, the staining pattern can also change, with nucleoli becoming brightly stained, suggesting a potential interaction of the highly protonated dye with RNA.[5][10]
Mechanistic Insights: The Role of Protonation
The observed effects of pH on this compound fluorescence are directly linked to the protonation of its benzimidazole (B57391) rings.[5][8] At neutral pH, the molecule exists in a less planar conformation. As the pH decreases, the nitrogen atoms in the benzimidazole rings become protonated. This protonation leads to a more planar and rigid structure, which in turn enhances the fluorescence quantum yield.[6][8] The dicationic form of the dye, prevalent at around pH 4.5, is suggested to be the most likely fluorescent species with a double bond character between the two benzimidazolium groups.[8] This planar conformation is similar to the structure the dye adopts when it binds to the minor groove of DNA, which also results in a significant fluorescence enhancement.[8]
The following diagram illustrates the proposed mechanism of how pH affects the structure and fluorescence of this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hoechst stain - Wikipedia [en.wikipedia.org]
- 4. interchim.fr [interchim.fr]
- 5. UV-induced Spectral Shift and Protonation of DNA Fluorescent Dye this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH and temperature dependent relaxation dynamics of Hoechst-33258: a time resolved fluorescence study - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pH and temperature dependent relaxation dynamics of Hoechst-33258: a time resolved fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. biotech.illinois.edu [biotech.illinois.edu]
Methodological & Application
Hoechst 33258 Staining Protocol for Live Mammalian Cells: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoechst 33258 is a cell-permeant, blue-fluorescent dye that serves as a powerful tool for visualizing the nuclei of live and fixed mammalian cells.[1][2] This bisbenzimide dye specifically binds to the minor groove of DNA, with a strong preference for adenine-thymine (A-T) rich regions.[3][4][5] Upon binding to double-stranded DNA, its fluorescence intensity increases significantly, making it an excellent nuclear counterstain in fluorescence microscopy, flow cytometry, and high-content screening applications.[2][][7] this compound is excited by ultraviolet (UV) light and emits a blue fluorescence.[2] Its ability to enter live cells makes it particularly valuable for real-time imaging studies, cell cycle analysis, and apoptosis detection.[3][8][9]
Mechanism of Action
This compound is a minor-groove binding agent that intercalates within A-T-rich sequences of DNA.[3][4] The dye has minimal fluorescence when in solution but becomes brightly fluorescent upon binding to DNA.[1][8] This property allows for the staining of cells with minimal background fluorescence, often without the need for a wash step.[1][8] The fluorescence of this compound can be influenced by the DNA's G-C content and can be quenched by the incorporation of bromodeoxyuridine (BrdU), a characteristic utilized in cell proliferation assays.[4][5][7]
Spectral Properties
When bound to DNA, this compound has the following spectral characteristics:
| Property | Wavelength (nm) |
| Excitation Maximum | ~350-365 nm |
| Emission Maximum | ~460-490 nm |
Data compiled from multiple sources.[3][4]
Quantitative Data Summary
The optimal concentration and incubation time for this compound staining can vary depending on the cell type, density, and experimental application. It is recommended to perform an initial optimization to determine the best conditions.
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1-10 mg/mL in sterile, distilled water or DMSO | Store protected from light at 4°C for short-term or -20°C for long-term storage.[1][4][] |
| Working Concentration for Live Cells | 0.1 - 10 µg/mL | A concentration of 1 µg/mL is often recommended to minimize cytotoxicity.[4][10] |
| Incubation Time for Live Cells | 5 - 60 minutes | Typically, 10-30 minutes is sufficient for most cell types.[1][3][] |
| Incubation Temperature | Room temperature or 37°C | 37°C is commonly used for live cell imaging.[1][3] |
Experimental Workflow for Live Cell Staining
The following diagram illustrates the general workflow for staining live mammalian cells with this compound.
Caption: Workflow for this compound staining of live mammalian cells.
Detailed Experimental Protocols
Reagent Preparation
1. This compound Stock Solution (1 mg/mL)
-
Caution: this compound is a potential mutagen. Always wear appropriate personal protective equipment (gloves, lab coat, eye protection) and handle it in a fume hood.[11][12]
-
Dissolve 10 mg of this compound powder in 10 mL of high-purity, sterile distilled water or dimethyl sulfoxide (B87167) (DMSO).[4][13]
-
Mix thoroughly by vortexing until the dye is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution is stable for at least one year when stored correctly.[1]
2. This compound Working Solution (1 µg/mL)
-
It is recommended to prepare the working solution fresh for each experiment as the dye can precipitate or adsorb to the container over time.[1]
-
Dilute the 1 mg/mL stock solution 1:1000 in pre-warmed, complete cell culture medium or a buffered salt solution like Phosphate-Buffered Saline (PBS). For example, add 1 µL of the stock solution to 1 mL of medium.
Staining Protocol for Adherent Live Cells
This protocol provides two common methods for staining adherent cells.
Method A: Staining by Medium Exchange
-
Grow adherent cells on coverslips or in culture dishes to the desired confluency.
-
Aspirate the existing culture medium from the cells.
-
Add the freshly prepared this compound working solution (e.g., 1 µg/mL in complete medium) to the cells, ensuring the cell monolayer is completely covered.[1]
-
Incubate the cells for 5-15 minutes at 37°C, protected from light.[1] The optimal incubation time may need to be determined empirically for different cell types.
-
Optional: The wash step is generally not required as unbound this compound has minimal fluorescence.[1] However, for certain applications requiring very low background, you can gently wash the cells once or twice with pre-warmed PBS or culture medium.
-
Proceed with imaging using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~350 nm, Emission: ~460 nm).[3]
Method B: Direct Addition of Concentrated Dye
This method is useful for minimizing disturbances to the cells.
-
Prepare a 10X this compound staining solution (e.g., 10 µg/mL in complete medium).[1]
-
Without removing the existing culture medium, add 1/10th of the volume of the 10X staining solution directly to the cell culture. For example, add 100 µL of 10X solution to a well containing 900 µL of medium.[1]
-
Gently mix by pipetting up and down or by swirling the plate to ensure even distribution of the dye.[1]
-
Incubate the cells for 5-15 minutes at 37°C, protected from light.[1]
-
Proceed directly to imaging.
Staining Protocol for Suspension Live Cells
-
Harvest the suspension cells by centrifugation (e.g., 300-400 x g for 3-5 minutes).
-
Resuspend the cell pellet in pre-warmed complete culture medium or PBS containing the desired final concentration of this compound (e.g., 1-10 µg/mL). A cell density of approximately 1 x 10^6 cells/mL is a good starting point.[4]
-
Incubate the cells for 15-60 minutes at 37°C, protected from light.[2][4]
-
Optional: Pellet the cells by centrifugation and resuspend them in fresh, dye-free medium or PBS to wash away any excess stain.
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Important Considerations and Troubleshooting
-
Cytotoxicity: While generally less toxic than other nuclear stains like DAPI for live-cell imaging, prolonged exposure or high concentrations of this compound can be cytotoxic and may affect cell cycle progression.[8][9] It is crucial to use the lowest effective concentration and shortest incubation time.
-
Phototoxicity: The UV light required to excite this compound can be damaging to live cells. Minimize the exposure time and intensity of the excitation light during imaging to maintain cell health.[9]
-
Cell Permeability: this compound is cell-permeant, but its efficiency can vary between cell types.[2][5] For cells that are difficult to stain, consider using Hoechst 33342, which is more lipophilic and generally more permeable to live cells.[2][][8]
-
pH Sensitivity: The fluorescence intensity of Hoechst dyes can increase with the pH of the solvent.[3][4] Ensure that the pH of your buffer or medium is stable and appropriate for your cells (typically pH 7.4).[2][7]
-
Co-staining: The emission spectrum of this compound is in the blue range, making it compatible with green and red fluorophores for multi-color imaging experiments.[] However, be aware of potential photoconversion with prolonged UV exposure, which could lead to emission in the green spectrum.[]
References
- 1. biotium.com [biotium.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 7. biotech.illinois.edu [biotech.illinois.edu]
- 8. biotium.com [biotium.com]
- 9. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the best concentration to use with Hoechst? | AAT Bioquest [aatbio.com]
- 11. Protocol for DNA Quantitation Using this compound Dye [thelabrat.com]
- 12. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 13. promega.com [promega.com]
Step-by-step guide for staining fixed cells with Hoechst 33258.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step protocol for the fluorescent staining of fixed cells using Hoechst 33258, a widely used nuclear counterstain. This document outlines the principles of this compound staining, detailed experimental procedures for fluorescence microscopy and flow cytometry, and a summary of key quantitative data.
Introduction to this compound
This compound is a cell-permeant, blue-fluorescent dye that specifically binds to the minor groove of double-stranded DNA (dsDNA).[1][2][3] It exhibits a preference for adenine-thymine (A-T) rich regions.[1][2][4] Upon binding to DNA, the fluorescence of this compound increases approximately 30-fold, resulting in a high signal-to-noise ratio for clear visualization of the nucleus in both fixed and living cells.[4][] The dye is excited by ultraviolet (UV) light and emits a blue fluorescence.[3][4][6] Due to its specificity for DNA, this compound is an excellent tool for visualizing nuclear morphology, identifying apoptotic cells with condensed chromatin, and analyzing DNA content for cell cycle studies.[1][2][7][8]
Quantitative Data Summary
For optimal experimental setup and data acquisition, refer to the following quantitative parameters for this compound.
| Parameter | Value | Notes |
| Excitation Maximum (with DNA) | 351-352 nm[1][9][10][11] | Can be excited with a mercury-arc lamp, xenon lamp, or a UV laser.[4] |
| Emission Maximum (with DNA) | 454-463 nm[1][2][8][9][10] | Emits blue fluorescence. |
| Unbound Dye Emission | 510-540 nm[1][3][6] | Inadequate washing or excessive dye concentration can lead to background fluorescence in the green spectrum.[1][2][8] |
| Recommended Stock Solution | 1-10 mg/mL in deionized water or DMSO[] | Store protected from light at -20°C for long-term storage.[][11] It is not recommended to store working solutions.[11] |
| Recommended Working Concentration | 0.1-10 µg/mL[1][2][8] | The optimal concentration should be determined experimentally based on the cell type and application. For fixed cells, 1 µg/mL is a common starting point.[11][12] |
Experimental Workflow for Staining Fixed Cells
The following diagram illustrates the general workflow for staining fixed cells with this compound for fluorescence microscopy.
Caption: Workflow for this compound staining of fixed adherent cells.
Detailed Experimental Protocols
Materials Required
-
This compound stock solution (e.g., 1 mg/mL)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (optional, e.g., 0.1% Triton™ X-100 in PBS)
-
Antifade mounting medium
-
Coverslips and microscope slides
-
Staining jars or multi-well plates
-
Fluorescence microscope with a DAPI filter set
Protocol 1: Staining Fixed Adherent Cells for Fluorescence Microscopy
This protocol is suitable for cells grown on coverslips.
-
Cell Culture: Grow adherent cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency.
-
Fixation:
-
Carefully aspirate the culture medium.
-
Gently wash the cells once with PBS.
-
Add enough 4% paraformaldehyde solution to cover the cells and incubate for 10-15 minutes at room temperature.[]
-
-
Washing:
-
Aspirate the fixation solution.
-
Wash the cells two to three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional): If performing immunostaining for intracellular targets, incubate the cells with a permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS) for 10-15 minutes at room temperature. Follow with two washes in PBS.
-
Staining:
-
Prepare the this compound working solution by diluting the stock solution to a final concentration of 0.5-2 µg/mL in PBS.[2][8] A concentration of 1 µg/mL is a good starting point.[11][12]
-
Add the staining solution to the fixed cells, ensuring they are completely covered.
-
Incubate for at least 15 minutes at room temperature, protected from light.[2][8] Incubation times can be varied from 1 to 15 minutes or longer.[13]
-
-
Final Washes:
-
Mounting:
-
Carefully remove the coverslip from the staining container.
-
Invert the coverslip onto a drop of antifade mounting medium on a clean microscope slide.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
Protocol 2: Staining Fixed Suspension Cells for Flow Cytometry
This protocol is designed for analyzing DNA content in a cell population.
-
Cell Collection: Harvest suspension cells by centrifugation (e.g., 300-400 x g for 5 minutes).
-
Fixation:
-
Aspirate the supernatant.
-
Resuspend the cell pellet in ice-cold 70-80% ethanol (B145695) while vortexing gently to prevent clumping.
-
Incubate on ice for at least 30 minutes.[2]
-
-
Washing:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.[2]
-
-
Staining:
-
Analysis:
-
Analyze the stained cells directly by flow cytometry without a washing step.[2]
-
Use a UV laser for excitation and a blue emission detector.
-
Troubleshooting
-
Weak Signal:
-
Increase the concentration of the this compound working solution.
-
Increase the incubation time.
-
Ensure the fluorescence microscope's lamp is functioning correctly and the filter sets are appropriate.
-
-
High Background:
-
Photobleaching:
-
Minimize the exposure of stained samples to light.
-
Use an antifade mounting medium.
-
Reduce the excitation light intensity or the exposure time during image acquisition.
-
Disclaimer: This protocol provides a general guideline. Optimal conditions for cell type, fixation method, and instrumentation should be determined experimentally by the end-user. Always consult the manufacturer's safety data sheet before handling this compound, as it is a potential mutagen.[3]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Hoechst stain - Wikipedia [en.wikipedia.org]
- 4. The Use of Hoechst Dyes for DNA Staining and Beyond [mdpi.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. biotium.com [biotium.com]
- 12. biotium.com [biotium.com]
- 13. northshore.org [northshore.org]
Optimal Concentration of Hoechst 33258 for Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoechst 33258 is a cell-permeant, blue-fluorescent dye that specifically binds to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.[][2] This specific binding results in a significant increase in fluorescence, making it an excellent nuclear counterstain for visualizing cell nuclei in both live and fixed cells.[3][4] Its applications are widespread in fluorescence microscopy, including cell cycle analysis, apoptosis detection, and cell counting.[2][5] This document provides detailed application notes and protocols for the optimal use of this compound in fluorescence microscopy.
Spectral Properties
When bound to double-stranded DNA (dsDNA), this compound has an excitation maximum of approximately 352 nm and an emission maximum of around 461 nm.[6][7] It can be effectively excited using a mercury-arc or xenon lamp, or a UV laser.[8] Unbound this compound has a much lower fluorescence quantum yield and its emission is shifted to the 510-540 nm range.[9]
Key Considerations for Use
-
Cell Permeability: this compound is cell membrane-permeant and can be used to stain both live and fixed cells.[3][4]
-
Cytotoxicity: Hoechst dyes are minimally toxic to cells, especially at low concentrations, making them suitable for live-cell imaging.[10] However, long-term incubation or high concentrations may affect cell viability.[5]
-
pH Sensitivity: The fluorescence intensity of Hoechst dyes increases with the pH of the solvent.[9]
-
Photostability: Like many fluorescent dyes, this compound is susceptible to photobleaching upon prolonged exposure to excitation light.
-
BrdU Quenching: The fluorescence of Hoechst dyes is quenched by bromodeoxyuridine (BrdU), which can be utilized in cell proliferation assays.[8]
Quantitative Data Summary
The optimal concentration and incubation time for this compound staining can vary depending on the cell type, cell density, and whether the cells are live or fixed. The following tables summarize recommended starting concentrations and conditions.
| Application | Cell Type | Recommended Concentration (Working Solution) | Incubation Time | Incubation Temperature |
| Live Cell Staining | Adherent or Suspension Mammalian Cells | 1 µg/mL | 5 - 15 minutes | 37°C or Room Temperature |
| Fixed Cell Staining | Adherent or Suspension Mammalian Cells | 0.5 - 2 µg/mL | ≥ 15 minutes | Room Temperature |
| Apoptosis Detection | Mammalian Cells | Varies by kit, typically higher concentrations to visualize condensed chromatin | 10 - 30 minutes | 37°C or Room Temperature |
| Bacterial Staining | Gram-positive or Gram-negative | 12 - 15 µg/mL | 30 minutes | Room Temperature |
| Yeast Staining | S. cerevisiae | 12 - 15 µg/mL | Varies | Room Temperature |
| Parameter | Value |
| Excitation Maximum (with DNA) | ~352 nm |
| Emission Maximum (with DNA) | ~461 nm |
| Stock Solution Concentration | 1 - 10 mg/mL in dH₂O or DMSO |
| Storage of Stock Solution | -20°C, protected from light |
Experimental Protocols
Preparation of Stock and Working Solutions
a. Stock Solution Preparation (1 mg/mL)
-
Dissolve 10 mg of this compound powder in 10 mL of high-purity distilled water (dH₂O) or dimethyl sulfoxide (B87167) (DMSO).[][9]
-
Vortex or mix thoroughly until the dye is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution is stable for at least 6 months when stored properly.[11][12]
b. Working Solution Preparation
-
Dilute the stock solution to the desired final concentration using an appropriate buffer (e.g., PBS for fixed cells) or complete cell culture medium (for live cells) immediately before use.[5][9] It is not recommended to store dilute working solutions as the dye can precipitate or adsorb to the container.[3]
Staining Protocol for Live Adherent Cells
This protocol outlines the staining of live cells grown on coverslips or in culture dishes.
-
Grow cells on sterile coverslips or in a multi-well plate to the desired confluency.
-
Prepare a working solution of this compound at a concentration of 1 µg/mL in complete cell culture medium.[3]
-
Aspirate the existing culture medium from the cells.
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 5-15 minutes at 37°C or room temperature, protected from light.[3]
-
Washing is optional. For immediate imaging, washing is not necessary as unbound dye has low fluorescence.[3] If desired, wash the cells once or twice with fresh, pre-warmed culture medium or PBS.
-
Image the cells using a fluorescence microscope with a DAPI filter set.
Staining Protocol for Live Suspension Cells
-
Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium to a concentration of approximately 1 x 10⁶ cells/mL.
-
Add this compound stock solution directly to the cell suspension to achieve a final concentration of 1 µg/mL.
-
Incubate for 5-15 minutes at 37°C or room temperature, protected from light.
-
(Optional) Pellet the cells by centrifugation and resuspend in fresh medium or PBS to remove excess dye.
-
Transfer a small volume of the cell suspension to a microscope slide for imaging.
Staining Protocol for Fixed Cells
This protocol is suitable for cells that have been fixed with paraformaldehyde or methanol.
-
Fix the cells using your standard protocol (e.g., 4% paraformaldehyde in PBS for 10-15 minutes at room temperature).
-
Wash the cells twice with PBS for 5 minutes each to remove the fixative.
-
If required for other antibody staining, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS for 10 minutes). Wash twice with PBS.
-
Prepare a working solution of this compound at a concentration of 0.5-2 µg/mL in PBS.[2]
-
Add the working solution to the fixed cells and incubate for at least 15 minutes at room temperature, protected from light.[2]
-
Aspirate the staining solution and wash the cells twice with PBS.
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
Protocol for Apoptosis Detection
Apoptotic cells exhibit characteristic nuclear changes, including chromatin condensation and nuclear fragmentation, which can be visualized with this compound staining.[13] Apoptotic nuclei will appear smaller, more condensed, and brightly stained compared to the uniform, less intense staining of normal nuclei.[14]
-
Culture and treat the cells with the desired apoptotic stimulus.
-
Stain the live or fixed cells with this compound following the protocols described above. A slightly higher concentration or longer incubation time may enhance the visualization of condensed chromatin.
-
Observe the cells under a fluorescence microscope. Healthy cells will show round, uniformly stained nuclei, while apoptotic cells will display condensed, fragmented, and intensely fluorescent nuclei.
Diagrams
Caption: Workflow for Staining Live Adherent Cells with this compound.
Caption: Workflow for Staining Fixed Cells with this compound.
Caption: Principle of Apoptosis Detection using this compound.
References
- 2. lumiprobe.com [lumiprobe.com]
- 3. biotium.com [biotium.com]
- 4. biotium.com [biotium.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biotium.com [biotium.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. biotech.illinois.edu [biotech.illinois.edu]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Is Hoechst toxic to cells? | AAT Bioquest [aatbio.com]
- 11. promega.com [promega.com]
- 12. comm-tec.com [comm-tec.com]
- 13. This compound staining: Significance and symbolism [wisdomlib.org]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell Cycle Analysis Using Hoechst 33258 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell cycle analysis is a cornerstone technique in cellular biology and a critical component of drug discovery and development. Understanding how a compound affects cell proliferation and division can provide crucial insights into its mechanism of action and potential therapeutic efficacy. Hoechst 33258 is a fluorescent, cell-permeant, blue-emitting dye that specifically binds to the minor groove of DNA, with a preference for adenine-thymine (AT)-rich regions.[1] This stoichiometric binding to DNA allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content, making it a valuable tool for flow cytometry-based cell cycle analysis.[2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound for cell cycle analysis in both live and fixed cells.
Principle of this compound-Based Cell Cycle Analysis
The fundamental principle of using this compound for cell cycle analysis lies in its ability to bind proportionally to the amount of DNA in a cell.[2]
-
G0/G1 Phase: Cells in the resting (G0) or first gap (G1) phase have a diploid DNA content (2N).
-
S Phase: As cells progress through the synthesis (S) phase, they replicate their DNA, resulting in a DNA content between 2N and 4N.
-
G2/M Phase: Cells in the second gap (G2) and mitosis (M) phases have a tetraploid DNA content (4N).[3]
When stained with this compound, the fluorescence intensity of individual cells, as measured by a flow cytometer, is directly proportional to their DNA content. This allows for the generation of a DNA content histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.
This compound is excited by ultraviolet (UV) light (around 351 nm) and emits blue fluorescence with a maximum at approximately 463 nm when bound to DNA.[1] It is important to note that unbound dye has a broader emission spectrum in the 510–540 nm range.[1]
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative parameters for using this compound in cell cycle analysis, compiled from various sources to facilitate experimental design.
Table 1: this compound Staining Concentrations
| Application | Cell Type | Recommended Concentration (µg/mL) |
| Live Cell Staining | Eukaryotic Cells | 1 - 10 |
| Fixed Cell Staining | Eukaryotic Cells | 0.2 - 2 |
| Bacteria | Live or Fixed | 12 - 15 |
Table 2: Staining and Incubation Parameters
| Parameter | Live Cell Staining | Fixed Cell Staining |
| Incubation Time | 15 - 60 minutes | 15 minutes |
| Incubation Temperature | 37 °C | Room Temperature |
| Wash Step | Optional; can be analyzed without washing | Not necessary |
Table 3: Flow Cytometer Settings
| Parameter | Recommended Setting |
| Excitation | UV Laser (e.g., 355 nm) |
| Emission | Blue Detector (e.g., 450/50 nm bandpass filter) |
| Flow Rate | Low to medium |
Experimental Protocols
Protocol 1: Cell Cycle Analysis of Live Cells
This protocol is suitable for analyzing the cell cycle distribution of viable cells without fixation.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile water)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Single-cell suspension of the cells of interest (1-2 x 106 cells/mL)
-
Flow cytometer with UV laser capabilities
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1-2 x 106 cells/mL in complete culture medium.
-
Staining: Add this compound stock solution directly to the cell suspension to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell type.
-
Incubation: Incubate the cells at 37°C for 15-60 minutes, protected from light.
-
Analysis: Analyze the stained cells directly on a flow cytometer with UV excitation without a wash step.[4] Use a low flow rate for optimal resolution.
Protocol 2: Cell Cycle Analysis of Fixed Cells
This protocol is recommended when simultaneous analysis of intracellular markers is required or when samples need to be stored before analysis.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile water)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Ice-cold 70-80% ethanol (B145695)
-
Single-cell suspension of the cells of interest (1-2 x 106 cells/mL)
-
Flow cytometer with UV laser capabilities
Procedure:
-
Cell Preparation: Harvest cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70-80% ethanol while vortexing gently to prevent clumping. Incubate on ice for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.
-
Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PBS containing this compound at a final concentration of 0.2-2 µg/mL.[5]
-
Incubation: Incubate at room temperature for 15 minutes, protected from light.[5]
-
Analysis: Analyze the stained cells on a flow cytometer with UV excitation. A wash step is not required.[5] Use a low flow rate to achieve the best resolution.[5]
Data Analysis and Interpretation
The primary output of the flow cytometry experiment is a histogram of this compound fluorescence intensity versus cell count.
-
Gating: First, gate on the single-cell population using a forward scatter (FSC) area versus FSC height dot plot to exclude doublets and cell aggregates.
-
Histogram Analysis: Within the single-cell gate, the DNA content histogram will display distinct peaks.
-
The first peak represents cells in the G0/G1 phase.
-
The region between the two main peaks represents cells in the S phase.
-
The second peak, with approximately twice the fluorescence intensity of the G0/G1 peak, represents cells in the G2/M phase.
-
-
Quantification: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and calculate the percentage of cells in each phase.
Advanced Application: BrdU and this compound for Cell Cycle Kinetics
Combining this compound staining with 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation allows for a more dynamic analysis of cell cycle progression. BrdU, a thymidine (B127349) analog, is incorporated into newly synthesized DNA during the S phase. The presence of BrdU quenches the fluorescence of this compound.[1][6] This quenching effect can be used to distinguish cells that have passed through S phase from those that have not, enabling the measurement of cell activation and compartment distributions in successive cell cycles.[7]
Visualizations
Caption: Workflow for Live Cell Cycle Analysis with this compound.
Caption: Workflow for Fixed Cell Cycle Analysis with this compound.
Caption: Logical Flow of Data Analysis for Cell Cycle Profiling.
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Coefficient of Variation (CV) of G0/G1 Peak | - High flow rate- Inconsistent staining- Cell clumping | - Use a low flow rate during acquisition.[5]- Ensure thorough mixing of cells with the staining solution.- Filter cell suspension before analysis if clumping is observed. |
| Weak or No Signal | - Insufficient dye concentration- Incorrect laser/filter combination- Cell death (for live cell staining) | - Titrate this compound concentration.- Verify flow cytometer is equipped with a UV laser and appropriate emission filters.- Check cell viability before and after staining. |
| High Background Fluorescence | - Excessive dye concentration | - Reduce the concentration of this compound.- Include a wash step after staining, especially for live cells if background is high. |
| Poor Resolution Between G2/M and G0/G1 Peaks | - Cell doublets included in the analysis | - Apply stringent doublet discrimination gating (e.g., FSC-A vs. FSC-H or Pulse Width vs. Pulse Area). |
Conclusion
This compound is a robust and versatile dye for the quantitative analysis of the cell cycle by flow cytometry. Its ability to stain both live and fixed cells provides flexibility in experimental design. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can obtain high-quality, reproducible data to assess the impact of various stimuli, including novel drug candidates, on cell cycle progression.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. researchtweet.com [researchtweet.com]
- 3. Cell Cycle Analysis - Blizard Institute - Faculty of Medicine and Dentistry [qmul.ac.uk]
- 4. med.upenn.edu [med.upenn.edu]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Assays for Cell Enumeration, Cell Proliferation and Cell Cycle—Section 15.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. BrdU-Hoechst flow cytometry: a unique tool for quantitative cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Hoechst 33258 Assay for Apoptosis-Mediated Nuclear Fragmentation
Introduction and Principle of the Assay
The Hoechst 33258 assay is a widely used fluorescence-based technique for identifying and quantifying apoptosis, or programmed cell death. This compound is a cell-permeant, blue-emitting fluorescent dye that specifically binds to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (AT)-rich regions.[1][2] The fluorescence of the dye is significantly enhanced upon binding to DNA.[2]
This assay leverages the distinct morphological changes that occur in the nucleus during apoptosis. In healthy cells, the nucleus is typically large and round with uniformly distributed chromatin, resulting in faint, homogeneous blue fluorescence. In contrast, apoptotic cells undergo chromatin condensation (pyknosis) and nuclear fragmentation (karyorrhexis).[3][4][5] These events lead to the formation of dense, fragmented chromatin, which, when stained with this compound, appears as intensely bright, condensed, or fragmented blue nuclei.[6] This characteristic allows for the clear distinction between healthy, apoptotic, and necrotic cells, as necrosis is generally characterized by a swollen nucleus that retains a uniform, albeit faint, staining pattern.[7]
The assay can be performed qualitatively using fluorescence microscopy to visualize nuclear morphology or quantitatively using flow cytometry and fluorescence microplate readers to measure the intensity of fluorescence.[1][8]
Key Applications
-
Drug Discovery: Screening compound libraries for pro-apoptotic or anti-apoptotic effects on cancer cells or other cell types.
-
Toxicology: Assessing the cytotoxicity of chemicals and environmental agents.
-
Cell Biology Research: Studying the fundamental mechanisms of apoptosis in various cellular processes and disease models.
-
Cancer Research: Evaluating the efficacy of anti-cancer therapies that induce apoptosis.[4][9]
Apoptosis Signaling Pathway Leading to Nuclear Fragmentation
Apoptosis is a tightly regulated process involving a cascade of molecular events, primarily driven by enzymes called caspases. The pathway culminates in the activation of executioner caspases, such as Caspase-3, which cleave a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation.
Caption: Intrinsic and extrinsic apoptosis pathways converging on Caspase-3 activation, leading to DNA fragmentation.
Experimental Workflow
The general workflow for the this compound assay is straightforward, involving cell culture, treatment to induce apoptosis, staining, and subsequent analysis.
Caption: General experimental workflow for the this compound apoptosis assay.
Protocols
Required Materials
-
This compound stock solution (e.g., 1 mg/mL in distilled water).[10]
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fixative solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (optional): 0.1% Triton X-100 in PBS.
-
Cell culture medium (e.g., DMEM or RPMI-1640).
-
Multi-well plates, slides, or coverslips.
-
Fluorescence microscope with a UV filter set (Excitation ~350 nm, Emission ~460 nm).[7][11]
-
Fluorescence microplate reader or flow cytometer (for quantitative analysis).
Protocol 1: Qualitative Assessment by Fluorescence Microscopy
This protocol is for visualizing apoptotic nuclear changes in adherent or suspension cells.
A. For Adherent Cells:
-
Cell Seeding: Seed cells on coverslips or in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Induction of Apoptosis: Treat cells with the desired compounds for the intended duration. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Fixation:
-
Carefully aspirate the culture medium.
-
Wash cells once with PBS.
-
Add 4% PFA and incubate for 15-20 minutes at room temperature.[12]
-
Wash cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Washing: Wash cells twice with PBS to remove unbound dye.
-
Imaging: Mount coverslips onto slides with a drop of mounting medium or add PBS to the wells. Visualize the cells using a fluorescence microscope. Healthy cells will show uniform, round nuclei with low fluorescence, while apoptotic cells will exhibit condensed, fragmented, and brightly fluorescent nuclei.[4][5]
B. For Suspension Cells:
-
Cell Culture and Treatment: Culture and treat cells in suspension in appropriate tubes or plates.
-
Cell Collection: Centrifuge the cell suspension at ~500 x g for 5 minutes to pellet the cells.
-
Fixation and Staining:
-
Resuspend the cell pellet in 100 µL of PBS.
-
Add 1 µL of this compound working solution (e.g., 100 µg/mL) for a final concentration of ~1 µg/mL.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Imaging: Place a small volume (10-20 µL) of the stained cell suspension onto a microscope slide, cover with a coverslip, and immediately visualize under the microscope.
Protocol 2: Quantitative Analysis by Fluorescence Microplate Reader
This protocol provides a high-throughput method to quantify apoptosis based on fluorescence intensity.
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate. Treat cells as described previously.
-
Staining: Add this compound directly to the culture medium to a final concentration of 1-5 µg/mL.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Read the fluorescence on a microplate reader with excitation set to ~355 nm and emission to ~460 nm.[11]
-
Data Analysis: The increase in fluorescence intensity relative to the untreated control is indicative of the level of apoptosis. Results can be normalized to cell number if necessary using a parallel assay like CyQUANT or MTT.
Data Presentation and Interpretation
Qualitative Data (Microscopy): Images should clearly distinguish between the different nuclear morphologies.
| Cell State | Nuclear Morphology | Fluorescence Intensity |
| Healthy | Round, uniform, decondensed chromatin | Dim and diffuse |
| Early Apoptotic | Condensed chromatin, often crescent-shaped at the nuclear periphery | Brightly fluorescent, condensed |
| Late Apoptotic | Fragmented nucleus into smaller apoptotic bodies | Intensely bright fragments |
| Necrotic | Swollen nucleus, intact | Dim and diffuse |
Quantitative Data (Plate Reader/Flow Cytometry): Data should be presented in tables or bar graphs showing the fold change or percentage of apoptotic cells.
| Treatment Group | Concentration | Mean Fluorescence Intensity (RFU) | % Apoptotic Cells (vs. Control) |
| Untreated Control | 0 µM | 15,230 ± 850 | 0% |
| Compound X | 10 µM | 28,950 ± 1,200 | 90% |
| Compound X | 25 µM | 45,100 ± 2,150 | 196% |
| Staurosporine (Positive Control) | 1 µM | 51,340 ± 2,500 | 237% |
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak/No Signal | Insufficient dye concentration or incubation time. | Optimize this compound concentration (0.1-10 µg/mL) and incubation time.[1] |
| Low level of apoptosis. | Use a positive control; increase treatment time or concentration. | |
| High Background | Excess dye concentration. | Reduce dye concentration; add extra washing steps. Unbound dye can fluoresce.[1] |
| Autofluorescence from medium or plate. | Use phenol (B47542) red-free medium for imaging; use black-walled plates for plate reader assays. | |
| Inconsistent Staining | Uneven cell density or fixation. | Ensure a single-cell suspension; optimize fixation protocol. |
| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure; use an anti-fade mounting medium. |
Safety and Handling
This compound is a DNA intercalating agent and should be considered a potential mutagen.[14]
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and eye protection when handling the dye.[15][16]
-
Handling: Avoid inhalation of dust or aerosol. Use in a well-ventilated area or under a fume hood.[15][16]
-
Storage: Store the stock solution at 4°C or -20°C, protected from light.[6][15]
-
Disposal: Dispose of all waste containing the dye in accordance with local regulations for chemical waste.[14]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound staining: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. abmole.com [abmole.com]
Application Notes and Protocols: Nuclear Counterstaining with Hoechst 33258 in Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Hoechst 33258 for nuclear counterstaining in immunofluorescence (IF) experiments. Detailed protocols, quantitative data, and troubleshooting tips are included to assist researchers in achieving optimal staining results.
Introduction to this compound
This compound is a cell-permeant, blue-emitting fluorescent dye that serves as a powerful tool for nuclear counterstaining in both live and fixed cells.[1][2] This bisbenzimide dye binds specifically to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[1][3] Upon binding to DNA, the fluorescence of this compound is significantly enhanced, leading to a high signal-to-noise ratio.[] Its minimal fluorescence in solution allows for no-wash staining protocols.[2]
Key characteristics of this compound include its cell permeability, which allows for the staining of live cells, and its lower toxicity compared to another common nuclear stain, DAPI.[1][5] While both this compound and DAPI are excited by ultraviolet (UV) light and emit blue fluorescence, Hoechst dyes are generally preferred for live-cell imaging due to their reduced cytotoxicity.[][5] However, it is important to note that Hoechst 33342, a related dye, exhibits approximately ten times greater cell permeability than this compound.[3]
Spectral Properties
This compound is excited by UV light and emits blue fluorescence. The spectral properties of DNA-bound this compound are summarized in the table below. Unbound dye has a broader emission spectrum in the 510–540 nm range.[1][6]
| Parameter | Wavelength (nm) |
| Excitation Maximum | 352[7][8] |
| Emission Maximum | 461[9][10] |
These spectral characteristics make this compound compatible with multi-color immunofluorescence experiments, as its emission spectrum has minimal overlap with commonly used green and red fluorophores.[11]
Recommended Staining Concentrations and Incubation Times
The optimal concentration and incubation time for this compound staining can vary depending on the cell type and whether the cells are live or fixed. The following tables provide recommended starting concentrations and incubation periods. It is advisable to optimize these parameters for your specific experimental conditions.
For Mammalian Cells:
| Cell State | This compound Concentration | Incubation Time | Temperature |
| Live Animal Cells | 0.2 - 5 µg/mL[9] | 20 - 30 minutes[9] | Room Temperature or 37°C[2] |
| Fixed Animal Cells | 0.2 - 2 µg/mL[9] | 1 - 15 minutes[9] | Room Temperature[2] |
For Other Organisms:
| Organism | This compound Concentration | Incubation Time |
| Bacteria | 0.1 - 12 µg/mL[9] | 10 - 30 minutes[9] |
| Yeast | 12 - 15 µg/mL[2] | - |
Experimental Protocols
Below are detailed protocols for using this compound as a nuclear counterstain in immunofluorescence for both fixed and live cells.
Staining of Fixed Cells
This protocol is suitable for cells that have been fixed and permeabilized as part of a standard immunofluorescence workflow.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile, distilled water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixed and permeabilized cell samples on coverslips or slides
-
Antifade mounting medium
Protocol:
-
Prepare Staining Solution: Dilute the this compound stock solution to a final working concentration of 0.5-2 µg/mL in PBS.[12]
-
Incubation: After the final wash step of your immunofluorescence protocol (i.e., after secondary antibody incubation and washes), add the this compound staining solution to the samples. Ensure the entire sample is covered.
-
Incubate: Incubate for at least 15 minutes at room temperature, protected from light.[12]
-
Washing (Optional): Washing after staining is optional but can help reduce background fluorescence.[2] If desired, wash the samples twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the samples using a fluorescence microscope equipped with a DAPI filter set.
Staining of Live Cells
This protocol is designed for the visualization of nuclei in living cells.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile, distilled water)
-
Complete cell culture medium
-
Live cell samples in an appropriate imaging dish or plate
Protocol:
-
Prepare Staining Medium: Dilute the this compound stock solution to a final working concentration of 1-5 µg/mL in pre-warmed complete cell culture medium.[12]
-
Incubation: Remove the existing culture medium from the cells and replace it with the this compound staining medium.
-
Incubate: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.[10]
-
Washing: Aspirate the staining medium and wash the cells twice with fresh, pre-warmed culture medium or PBS.[10]
-
Imaging: Image the live cells immediately using a fluorescence microscope with environmental control (temperature, CO2).
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for immunofluorescence with this compound counterstaining and the logical relationship of this compound binding to DNA.
Caption: General workflow for immunofluorescence with this compound counterstaining.
Caption: this compound binds to the minor groove of A-T rich DNA, leading to enhanced fluorescence.
Troubleshooting
Common issues encountered during this compound staining and their potential solutions are outlined below.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Nuclear Staining | - Insufficient dye concentration or incubation time.- Inadequate cell permeability (especially in live cells).[13] | - Increase this compound concentration and/or incubation time.- For live cells, consider using the more permeable Hoechst 33342.[13] |
| High Background Fluorescence | - Excessive dye concentration.- Insufficient washing.- Presence of unbound dye fluorescing in the green spectrum.[1] | - Decrease this compound concentration.- Include or increase the number of wash steps after staining.- Ensure the use of appropriate filter sets to minimize bleed-through from unbound dye. |
| Photobleaching | - Prolonged exposure to excitation light. | - Minimize exposure to the excitation light source.- Use an antifade mounting medium.- Acquire images efficiently. |
| Quenching of Signal | - Presence of Bromodeoxyuridine (BrdU) incorporated into the DNA.[1][3] | - Be aware that Hoechst fluorescence is quenched by BrdU. This property can be utilized to study cell cycle progression.[1] |
| Photoconversion | - Exposure to UV light can cause this compound to convert to a green-emitting form.[14] | - Limit UV exposure to the minimum necessary for imaging to avoid spectral shifts that could interfere with other fluorophores.[] |
By following these guidelines and protocols, researchers can effectively utilize this compound for clear and reliable nuclear counterstaining in their immunofluorescence experiments.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. biotium.com [biotium.com]
- 3. Hoechst stain - Wikipedia [en.wikipedia.org]
- 5. biotium.com [biotium.com]
- 6. apexbt.com [apexbt.com]
- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. biotech.illinois.edu [biotech.illinois.edu]
- 10. lumiprobe.com [lumiprobe.com]
- 11. This compound | Blue Fluorescent DNA stain | Hello Bio [hellobio.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Co-staining Protocols with Hoechst 33258 and Other Fluorescent Probes: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the co-staining of cells with Hoechst 33258 and a variety of other fluorescent probes. This compound is a cell-permeant, blue-emitting fluorescent dye that binds strongly to adenine-thymine-rich regions in the minor groove of DNA.[1] This characteristic makes it an excellent nuclear counterstain for both live and fixed cells in a range of applications, including the analysis of apoptosis, cell cycle progression, and immunofluorescence.[1][2]
Core Principles of this compound Staining
This compound is excited by ultraviolet (UV) light and emits blue fluorescence.[] Its fluorescence is significantly enhanced upon binding to double-stranded DNA, which allows for no-wash staining protocols.[] While it can be used on both live and fixed cells, its permeability is lower than the related Hoechst 33342, which may be preferable for some live-cell imaging applications.[][4] The dye's spectral properties, with an excitation maximum around 352 nm and an emission maximum around 461 nm when bound to DNA, make it compatible with a wide array of other fluorophores, particularly those that emit in the green, yellow, or red spectra.[5][6]
Quantitative Data Summary
The following tables provide a summary of typical concentrations, incubation times, and other quantitative parameters for co-staining experiments involving this compound.
Table 1: this compound Staining Parameters
| Parameter | Live Cell Staining | Fixed Cell Staining |
| Stock Solution | 1-10 mg/mL in sterile, distilled water or DMSO | 1-10 mg/mL in sterile, distilled water or DMSO |
| Working Concentration | 0.1-10 µg/mL | 0.2-5 µg/mL |
| Incubation Time | 5-60 minutes | 5-30 minutes |
| Incubation Temperature | Room Temperature or 37°C | Room Temperature |
| Wash Steps | Optional, can be washed with PBS or media | Optional, can be washed with PBS |
Table 2: Co-staining Probe Concentrations and Applications
| Application | Co-staining Probe(s) | Typical Working Concentration | Key Insights |
| Apoptosis | Annexin V-FITC & Propidium Iodide (PI) | Annexin V-FITC: Per manufacturer's instructions; PI: 1-10 µg/mL | Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. |
| Cell Cycle | Bromodeoxyuridine (BrdU) & Ethidium (B1194527) Bromide | BrdU: 10 µM; Ethidium Bromide: 50 µg/mL | Measures DNA synthesis (S-phase) and total DNA content for cell cycle phase distribution.[7] |
| Immunofluorescence | FITC, TRITC, or other conjugated secondary antibodies | Per manufacturer's instructions | Localizes specific proteins within the cell while visualizing the nucleus.[8] |
| Viability | Propidium Iodide (PI) | 1-10 µg/mL | Differentiates between live and dead cells based on membrane integrity. |
Experimental Protocols and Methodologies
Co-staining for Apoptosis Analysis: this compound, Annexin V-FITC, and Propidium Iodide
This protocol enables the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V.[9] Propidium iodide is a membrane-impermeant nucleic acid stain that only enters cells with compromised membrane integrity, characteristic of late apoptosis and necrosis.
Materials:
-
This compound solution (1 mg/mL)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution (1 mg/mL)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Inducing agent for apoptosis (e.g., staurosporine)
-
Suspension or adherent cells
Protocol for Suspension Cells:
-
Induce apoptosis in your cell population using an appropriate method. Include both positive and negative controls.
-
Harvest 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 1 µL of this compound (1 µg/mL final concentration).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI solution (5 µg/mL final concentration) and incubate for an additional 5 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Excite this compound with a UV laser and detect emission at ~460 nm. Excite FITC with a blue laser (488 nm) and detect emission at ~530 nm. Excite PI with a blue or yellow-green laser and detect emission at ~617 nm.
Protocol for Adherent Cells (for Fluorescence Microscopy):
-
Seed cells on sterile coverslips in a petri dish and culture overnight.
-
Induce apoptosis as required.
-
Gently wash the cells twice with ice-cold PBS.
-
Add 500 µL of 1X Annexin V Binding Buffer to each coverslip.
-
Add 5 µL of Annexin V-FITC and 1 µL of this compound (1 µg/mL final concentration).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI solution (5 µg/mL final concentration) and incubate for an additional 5 minutes.
-
Gently wash the coverslips twice with 1X Annexin V Binding Buffer.
-
Mount the coverslips on a microscope slide with a drop of binding buffer.
-
Observe under a fluorescence microscope using appropriate filter sets for DAPI (for Hoechst), FITC, and Rhodamine (for PI).
Visualization of Apoptosis Detection Workflow
Caption: Workflow for apoptosis detection using this compound, Annexin V, and PI.
Cell Cycle Analysis: this compound and Bromodeoxyuridine (BrdU) Co-staining
This method allows for the analysis of cell cycle kinetics by identifying cells that are actively synthesizing DNA (S-phase). BrdU, a thymidine (B127349) analog, is incorporated into newly synthesized DNA and is subsequently detected with a fluorescently labeled anti-BrdU antibody. This compound is used to stain the total DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases. The fluorescence of this compound is quenched by BrdU incorporation, providing another parameter for analysis.[7][10]
Materials:
-
Bromodeoxyuridine (BrdU) labeling solution (10 mM)
-
This compound solution (1 mg/mL)
-
Anti-BrdU antibody (conjugated to a fluorophore like FITC or Alexa Fluor 488)
-
Fixation buffer (e.g., 70% ice-cold ethanol)
-
Permeabilization/denaturation solution (e.g., 2 M HCl)
-
Neutralization buffer (e.g., 0.1 M sodium borate (B1201080), pH 8.5)
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)
-
PBS
Protocol:
-
Pulse cells with 10 µM BrdU in their culture medium for a desired period (e.g., 1-24 hours) to label newly synthesized DNA.[11]
-
Harvest the cells and wash them once with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate for at least 30 minutes on ice.
-
Centrifuge the cells and discard the ethanol.
-
Resuspend the cell pellet in 2 M HCl and incubate for 30 minutes at room temperature to denature the DNA, exposing the BrdU epitopes.[12]
-
Neutralize the acid by adding 0.1 M sodium borate buffer and centrifuge.
-
Wash the cells twice with PBS.
-
Resuspend the cells in blocking buffer and incubate for 30 minutes.
-
Add the anti-BrdU antibody at the manufacturer's recommended dilution and incubate for 1 hour at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS containing 1-5 µg/mL this compound and incubate for 15 minutes at room temperature.
-
Analyze by flow cytometry. Use a UV laser for this compound and a blue laser (488 nm) for the FITC-conjugated anti-BrdU antibody.
Visualization of Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis using BrdU incorporation and this compound.
Immunofluorescence (IF) with this compound Counterstaining
This protocol allows for the visualization of a specific protein of interest using fluorescently labeled antibodies, with this compound serving as a nuclear counterstain to provide cellular context.
Materials:
-
Cells grown on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 1-5% BSA in PBS)
-
Primary antibody specific to the target protein
-
Fluorophore-conjugated secondary antibody (e.g., FITC, TRITC, or Alexa Fluor series)
-
This compound solution (1 mg/mL)
-
PBS
-
Mounting medium
Protocol:
-
Rinse the cells on coverslips briefly with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes. This step is not necessary if the target protein is on the cell surface.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1-5% BSA in PBS for 30-60 minutes.
-
Incubate with the primary antibody, diluted in blocking solution, for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody, diluted in blocking solution, for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Incubate with this compound (0.1-2 µg/mL in PBS) for 5-10 minutes.[13]
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize using a fluorescence microscope with the appropriate filter sets.
Visualization of Immunofluorescence Workflow
Caption: General workflow for immunofluorescence with this compound counterstaining.
Troubleshooting and Considerations
-
Phototoxicity in Live Cells: Prolonged exposure of Hoechst-stained live cells to UV light can induce phototoxicity and apoptosis.[] Minimize exposure time and intensity.
-
Spectral Overlap: Although this compound has minimal spectral overlap with green and red fluorophores, it's crucial to use appropriate filter sets and, for flow cytometry, to perform compensation controls.[14]
-
pH Sensitivity: The fluorescence intensity of this compound can be influenced by pH.[1] Ensure that buffers are at the optimal pH (around 7.4) for consistent results.[5]
-
Dye Concentration: The optimal concentration of this compound can vary between cell types.[15] It is recommended to perform a titration to determine the ideal concentration that provides bright nuclear staining with minimal background. Excessive concentrations can lead to non-specific cytoplasmic fluorescence.[4]
References
- 1. Assessment of Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 2. arigobio.com [arigobio.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. biotium.com [biotium.com]
- 7. Cell cycle analysis by combining the 5-bromodeoxyuridine/33258 Hoechst technique with DNA-specific ethidium bromide staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a fluorescent nuclear counterstain suitable for double-labelling immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. biotech.illinois.edu [biotech.illinois.edu]
- 11. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. interchim.fr [interchim.fr]
Application Note: Highly Sensitive and Specific dsDNA Quantification in Solution Using Hoechst 33258 Fluorometry
Introduction
Accurate quantification of double-stranded DNA (dsDNA) is a critical prerequisite for numerous applications in molecular biology, including PCR, sequencing, cloning, and transfection.[1][2] While UV absorbance at 260 nm is a common method for nucleic acid quantification, it lacks specificity, as it cannot distinguish between dsDNA, single-stranded DNA (ssDNA), RNA, and free nucleotides.[3] Fluorometric methods offer a highly sensitive and specific alternative. The Hoechst 33258 dye is a bisbenzimidazole fluorescent stain that binds with high affinity to the minor groove of dsDNA, showing a preference for adenine-thymine (A-T) rich regions.[4][5] Upon binding, the fluorescence of this compound is significantly enhanced, and this increase is directly proportional to the amount of dsDNA in the sample.[2] The unbound dye exhibits minimal fluorescence in solution, ensuring a high signal-to-noise ratio.[3]
This method is particularly advantageous due to its high sensitivity, with a detection limit as low as 10 ng/mL.[1] The assay is also robust, with minimal interference from common contaminants such as RNA and protein.[1][6] High salt concentrations (up to 3 M NaCl) do not adversely affect the assay; in fact, at least 200 mM NaCl is recommended to ensure optimal fluorescence.[1][7]
Principle of the Assay
The this compound assay relies on the specific binding of the dye to dsDNA. The dye is excited by near-UV light (~350 nm) and, when bound to dsDNA, emits blue fluorescence with a maximum around 450-460 nm.[2][] The quantum yield of the dye increases dramatically upon binding, leading to a strong fluorescent signal. By measuring the fluorescence intensity of an unknown sample and comparing it to a standard curve generated from samples of known DNA concentrations, the concentration of the unknown sample can be accurately determined.
Mechanism of this compound-DNA Interaction
The diagram below illustrates the binding mechanism of this compound with double-stranded DNA.
Caption: this compound binds to the A-T rich minor groove of dsDNA, causing a significant increase in fluorescence upon UV excitation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the this compound DNA quantification assay.
| Parameter | Value | References |
| Excitation Wavelength (max) | ~350 nm | [1][2][9] |
| Emission Wavelength (max) | ~450 - 463 nm | [2][10] |
| Sensitivity (Limit of Detection) | ~10 ng/mL | [1][7] |
| Linear Dynamic Range | 10 ng/mL to 1000 µg/mL | [1] |
| Specificity | High for double-stranded DNA (dsDNA) | [3] |
| Interference | RNA: Insignificant interference.[1][6] ssDNA: Binds with much lower fluorescence enhancement.[1][9] Detergents: Low levels (<0.01% SDS) have little effect.[1][2] Salt: High salt (up to 3M NaCl) is tolerated and can be beneficial.[1][7] |
Experimental Protocols
Safety Precautions
This compound is a potential mutagen and carcinogen because it binds to DNA.[6][11] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the dye and its solutions. Work in a well-ventilated area or under a fume hood.[6]
Materials and Reagents
-
Fluorometer with UV excitation capability (e.g., Picofluor™, Trilogy™, NanoDrop™ 3300)[1][2][3]
-
Fluorescence cuvettes (methacrylate or quartz) or microplates[1][12]
-
Calibrated pipettes and low-retention, nuclease-free tips
-
This compound dye (e.g., 10 mg/mL solution)[1]
-
Calf Thymus DNA standard[1]
-
Tris base
-
EDTA (disodium salt, dihydrate)
-
Sodium Chloride (NaCl)
-
Hydrochloric Acid (HCl) for pH adjustment
-
Nuclease-free filtered water[1]
-
1X TE buffer (for DNA standard dilution)[1]
Reagent Preparation
A. 10X TNE Buffer Stock Solution (pH 7.4)
-
Dissolve the following in 800 mL of nuclease-free water:
-
Bring the final volume to 1000 mL with nuclease-free water.[1]
-
Filter the solution through a 0.45 µm filter.[1]
-
Store at 4°C for up to 3 months.[1][6] Note: Correct pH and NaCl concentration are critical for optimal dye binding.[1][2]
B. 1X TNE Buffer
C. This compound Stock Solution (1 mg/mL)
-
Dilute 1 mL of a commercial 10 mg/mL this compound solution with 9 mL of nuclease-free filtered water.[1][2]
-
Store in a light-protected amber bottle at 4°C for up to 6 months.[1][2]
D. 2X Hoechst Dye Working Solution (200 ng/mL)
-
Dilute 20 µL of the 1 mg/mL this compound stock solution into 100 mL of 1X TNE buffer.[1][13]
-
This solution should be prepared fresh daily and kept at room temperature, protected from light.[1][2]
-
Do not filter the working solution after the dye has been added.[1]
E. Calf Thymus DNA Standard (1 mg/mL Stock)
-
Prepare a 1 mg/mL stock solution of Calf Thymus DNA in 1X TE buffer.[1]
-
Mix gently to avoid shearing the DNA.
-
Store at 4°C for up to 3 months.[13]
Standard Curve Generation
-
Prepare a series of DNA standards by serially diluting the 1 mg/mL DNA stock in 1X TNE buffer. A common range for the final concentration in the assay is 10 ng/mL to 1000 ng/mL.[1] (Note: The standards are typically prepared at 2X the final concentration before mixing with the dye solution).
-
For each standard, mix equal volumes of the 2X DNA standard solution and the 2X Hoechst Dye Working Solution in a microcentrifuge tube or directly in the cuvette (e.g., 1 mL of DNA standard + 1 mL of dye solution).[1][9]
-
Prepare a "blank" or "zero" sample by mixing an equal volume of 1X TNE buffer with the 2X Hoechst Dye Working Solution.[9]
-
Incubate all tubes at room temperature for at least 5 minutes, protected from light.[3]
-
Set the fluorometer to the appropriate excitation (~350 nm) and emission (~450 nm) wavelengths.
-
Calibrate the instrument by setting the fluorescence of the "blank" sample to zero.
-
Measure the fluorescence intensity of each DNA standard in triplicate.
-
Plot a standard curve of fluorescence intensity (y-axis) versus DNA concentration (x-axis) and perform a linear regression.
Measurement of Unknown DNA Samples
-
Dilute your unknown DNA samples with 1X TNE buffer to ensure their concentrations fall within the linear range of your standard curve.[2] It may be beneficial to prepare two or three different dilutions for each sample.[1]
-
Mix an equal volume of each diluted unknown DNA sample with the 2X Hoechst Dye Working Solution (e.g., 1 mL of diluted sample + 1 mL of dye solution).[7]
-
Incubate at room temperature for at least 5 minutes, protected from light.
-
Measure the fluorescence intensity of each unknown sample in triplicate.
Data Analysis
-
Average the fluorescence readings for each unknown sample.
-
Subtract the average fluorescence reading of the blank from your sample readings.
-
Use the linear regression equation from your standard curve (y = mx + c) to calculate the DNA concentration in the measured sample.
-
Multiply the calculated concentration by the dilution factor used for your unknown sample to determine the original concentration.
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow for DNA quantification using this compound.
Caption: A flowchart illustrating the step-by-step protocol for dsDNA quantification using the this compound fluorometric assay.
References
- 1. promega.com [promega.com]
- 2. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. How does Hoechst bind to DNA? | AAT Bioquest [aatbio.com]
- 6. comm-tec.com [comm-tec.com]
- 7. Protocol for DNA Quantitation Using this compound Dye [thelabrat.com]
- 9. promega.com.au [promega.com.au]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. bmglabtech.com [bmglabtech.com]
- 13. promega.com [promega.com]
Application Notes and Protocols for Mycoplasma Detection Using Hoechst 33258 Staining
For Researchers, Scientists, and Drug Development Professionals
Mycoplasma contamination in cell cultures is a pervasive and often undetected issue that can significantly impact research outcomes and the safety of biopharmaceutical products.[1][2][3] These small, wall-less bacteria can alter cellular metabolism, growth, and morphology, leading to unreliable experimental results.[3][4] Therefore, routine and reliable screening for mycoplasma is a critical component of quality control in any cell culture laboratory.[1][2] One of the most common and straightforward methods for detecting mycoplasma is through DNA staining with the fluorescent dye Hoechst 33258.[5][6][7][8][9]
Principle of this compound Staining for Mycoplasma Detection
This compound is a bisbenzimidazole dye that binds specifically to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[10][11][12] Upon binding to DNA, the fluorescence of this compound increases approximately 30-fold, emitting a bright blue light when excited by ultraviolet (UV) light (excitation maximum ~360 nm, emission maximum ~460 nm).[10][13]
In an uninfected cell culture, this compound will primarily stain the nuclei of the cultured cells, as this is where the cellular DNA is located. In contrast, mycoplasma-contaminated cultures will exhibit extranuclear fluorescence.[14] This is because mycoplasma, being prokaryotes, have their DNA dispersed throughout their cytoplasm. When present, they typically appear as small, brightly fluorescent particles or filaments attached to the cell surface or in the surrounding intercellular spaces.[1][2] The distinct pattern of extranuclear fluorescence is, therefore, a key indicator of mycoplasma contamination.[14]
Advantages and Limitations
Advantages:
-
Rapid and Simple: The staining procedure is relatively quick and easy to perform.[3][15]
-
Cost-Effective: Compared to other methods like PCR or ELISA, fluorescent staining is generally less expensive.[16][17]
-
Broad Detection: This method can detect a wide range of prokaryotic contaminants, not just mycoplasma.[1][2]
Limitations:
-
Lower Sensitivity (Direct Staining): Direct staining of the cell culture may not be sensitive enough to detect low levels of contamination.[3] An indirect method, where the test cells are co-cultured with an indicator cell line (e.g., 3T3 cells) for a few days to amplify the mycoplasma, can significantly increase sensitivity.[2][3][18]
-
Subjectivity in Interpretation: Distinguishing between mycoplasma and other fluorescent debris, such as nuclear fragments from dead cells, can be challenging and requires a trained eye.[14][17][19]
-
Photobleaching: this compound is susceptible to photobleaching, especially under the high-intensity light required for high-magnification microscopy.[5][6] The use of anti-fade mounting media can help mitigate this issue.[5][6]
Experimental Protocols
The following protocols provide a detailed methodology for staining both adherent and suspension cells for mycoplasma detection using this compound.
Reagent Preparation
| Reagent | Preparation | Storage |
| This compound Stock Solution (1 mg/mL) | Dissolve 5 mg of this compound in 5 mL of sterile, distilled water. | Store protected from light at 2-8°C for up to 6 months.[1][2][18] |
| This compound Working Solution (5 µg/mL) | Dilute the stock solution 1:200 in Phosphate-Buffered Saline (PBS) or a suitable buffer. For example, add 5 µL of stock solution to 1 mL of PBS. | Prepare fresh for each use and protect from light.[18] |
| Fixative Solution (Methanol:Acetic Acid, 3:1) | Mix 3 parts of ice-cold methanol (B129727) with 1 part of glacial acetic acid. | Prepare fresh. |
| Mounting Medium | A glycerol-based mounting medium, optionally containing an anti-fade reagent like p-phenylenediamine (B122844) (PPD) or n-propyl gallate (NPG), is recommended.[5][6] | Store at 2-8°C. |
Protocol for Adherent Cells
-
Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate. Allow the cells to grow to a sub-confluent state (approximately 70-80% confluency).[17][18] Growing cells without antibiotics for several passages prior to testing is recommended to avoid masking a low-level infection.[1][2]
-
Aspiration: Carefully aspirate the culture medium from the dish.
-
Fixation:
-
Gently add the fresh, ice-cold fixative solution to the side of the dish.
-
Incubate for at least 5-10 minutes at room temperature.[3]
-
Aspirate the fixative.
-
-
Washing and Drying:
-
Staining:
-
Place a drop of the this compound working solution onto a clean microscope slide.
-
Carefully remove the coverslip from the dish and place it, cell-side down, onto the drop of staining solution.[18]
-
Alternatively, add the working stain solution directly to the coverslip in the dish and incubate for 10-30 minutes at room temperature in the dark.[1][2][3]
-
-
Final Wash:
-
If stained in the dish, aspirate the stain and gently wash the coverslip three times with distilled water.[3]
-
-
Mounting:
-
Place a drop of mounting medium onto a clean microscope slide.
-
Carefully place the coverslip, cell-side down, onto the mounting medium.
-
Gently press to remove any air bubbles.
-
-
Microscopic Examination:
Protocol for Suspension Cells
-
Cell Harvesting: Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Resuspend the pellet in PBS and centrifuge again. Repeat this wash step.
-
Cell Smear: Resuspend the final cell pellet in a small volume of PBS and create a smear on a clean microscope slide.
-
Drying: Allow the smear to air dry completely.
-
Fixation:
-
Fix the smear with the ice-cold fixative solution for 10 minutes at room temperature.
-
Aspirate the fixative and allow the slide to air dry.
-
-
Staining:
-
Add the this compound working solution to cover the smear and incubate for 15-20 minutes at room temperature in the dark.[13]
-
-
Washing:
-
Decant the staining solution and wash the slide three times with distilled water.
-
Allow the slide to air dry.[13]
-
-
Mounting:
-
Add a drop of mounting medium to the smear and cover with a coverslip.[13]
-
-
Microscopic Examination:
-
Examine the slide as described for adherent cells.
-
Data Presentation
Quantitative Parameters for this compound Staining
| Parameter | Value/Range | Reference |
| Excitation Maximum | ~360 nm | [10][13][19] |
| Emission Maximum | ~460 nm | [10][13] |
| Stock Solution Concentration | 1 mg/mL or 5 mg/mL | [18] |
| Working Solution Concentration | 5 µg/mL (or 50 ng/mL) | [3][18] |
| Staining Incubation Time | 10 - 30 minutes | [1][2][3][19] |
| Fixation Time | 5 - 15 minutes | [3][18][19] |
Sensitivity and Specificity of Mycoplasma Detection Methods
| Detection Method | Sensitivity | Specificity | Reference |
| Direct DNA Staining (e.g., DAPI/Hoechst) | 87% (Low) | 94% | [3][20] |
| Indirect DNA Staining (with indicator cells) | 100% (High) | 100% | [3][20] |
| RNA Hybridization | 100% | 98% | [20] |
| ELISA | 72% | 100% | [20] |
| Biochemical Assay (6-MPDR) | 75% | 90% | [20] |
Visualization of Workflow and Molecular Interaction
Caption: Experimental workflow for mycoplasma detection using this compound staining.
Caption: Mechanism of this compound binding to DNA and subsequent fluorescence.
References
- 1. corning.com [corning.com]
- 2. fishersci.de [fishersci.de]
- 3. media.tghn.org [media.tghn.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound staining for detecting mycoplasma contamination in cell cultures: a method for reducing fluorescence photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. In situ detection of mycoplasma contamination in cell cultures by fluorescent this compound stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In situ detection of mycoplasma contamination in cell cultures by fluorescent this compound stain | Scilit [scilit.com]
- 9. Detection of Mycoplasmas in Cell Culture by Fluorescence Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. The different binding modes of this compound to DNA studied by electric linear dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How does Hoechst bind to DNA? | AAT Bioquest [aatbio.com]
- 13. himedialabs.com [himedialabs.com]
- 14. 细胞培养实验方案10:通过Hoechst DNA染色检测细胞的支原体污染 [sigmaaldrich.com]
- 15. Use of this compound fluorochrome for detection of mycoplasma contamination in cell cultures: development of a technique based on simultaneous fixation and staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A New Sensitive Method for the Detection of Mycoplasmas Using Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bds.berkeley.edu [bds.berkeley.edu]
- 19. mpbio.com [mpbio.com]
- 20. Sensitivity and specificity of five different mycoplasma detection assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Hoechst 33258 Staining of Tissue Sections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoechst 33258 is a fluorescent stain that is extensively used in histology and cell biology for the visualization of cell nuclei.[] This bisbenzimidazole dye exhibits a strong affinity for the minor groove of double-stranded DNA, with a particular preference for adenine-thymine (A-T) rich regions.[] Upon binding to DNA, the fluorescence of this compound is significantly enhanced, emitting a bright blue light when excited by ultraviolet (UV) radiation. This property makes it an excellent nuclear counterstain in various applications, including immunofluorescence and general tissue architecture analysis. Its ability to be used with both fixed and live cells, although with lower permeability in the latter compared to Hoechst 33342, adds to its versatility.[]
This document provides detailed protocols for the application of this compound staining on both paraffin-embedded and frozen tissue sections, guidance on its use as a counterstain in immunohistochemistry (IHC), and a troubleshooting guide to address common issues.
Principle of Staining
This compound is a cell-permeable dye that binds to the minor groove of DNA. This interaction is non-intercalating, meaning it does not insert itself between the DNA base pairs, thus having minimal impact on DNA structure. The binding affinity is highest for A-T rich sequences. In an unbound state in solution, the dye has minimal fluorescence. However, upon binding to DNA, its quantum yield increases dramatically, resulting in a strong blue fluorescent signal. This DNA-specific binding allows for the precise labeling and visualization of nuclei within tissue sections.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Maximum (with DNA) | ~352 nm | [2] |
| Emission Maximum (with DNA) | ~461 nm | [2] |
| Stock Solution Concentration | 1-10 mg/mL in distilled water or DMSO | [][3] |
| Working Solution Concentration | 0.5 - 5 µg/mL in PBS or other suitable buffer | [4][5] |
| Incubation Time (Fixed Tissue) | 5 - 15 minutes at room temperature | [2][4] |
| Filter Set | DAPI filter set or equivalent | [6] |
Experimental Protocols
Reagent Preparation
1. This compound Stock Solution (1 mg/mL):
-
Dissolve 10 mg of this compound powder in 10 mL of high-purity distilled water or dimethyl sulfoxide (B87167) (DMSO).
-
Mix thoroughly until the dye is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light. The stock solution is stable for at least 6 months.[3]
2. This compound Working Solution (1 µg/mL):
-
Dilute the 1 mg/mL stock solution 1:1000 in a suitable buffer, such as Phosphate-Buffered Saline (PBS). For example, add 1 µL of stock solution to 1 mL of PBS.
-
This working solution should be prepared fresh for each experiment. It is not recommended to store working solutions as the dye can precipitate or adsorb to the container.[4]
Protocol 1: Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue Sections
This protocol outlines the steps for deparaffinization, rehydration, and subsequent nuclear staining of FFPE tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Distilled water
-
PBS (pH 7.4)
-
This compound working solution (1 µg/mL)
-
Aqueous mounting medium
-
Coverslips
Procedure:
-
Deparaffinization:
-
Immerse slides in xylene for 2 x 5 minutes to remove the paraffin (B1166041) wax.
-
-
Rehydration:
-
Immerse slides in 100% ethanol for 2 x 3 minutes.
-
Immerse slides in 95% ethanol for 2 minutes.
-
Immerse slides in 70% ethanol for 2 minutes.
-
Rinse slides in distilled water for 5 minutes.
-
-
Staining:
-
Incubate slides in this compound working solution for 5-10 minutes at room temperature, protected from light.[6]
-
-
Washing:
-
Rinse slides in PBS for 2 x 5 minutes to remove unbound dye.
-
-
Mounting:
-
Mount the slides with a drop of aqueous mounting medium and apply a coverslip, avoiding air bubbles.
-
-
Visualization:
-
Image the slides using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~350 nm, Emission: ~460 nm).
-
Protocol 2: Staining of Frozen Tissue Sections
This protocol is suitable for fresh or fixed frozen tissue sections.
Materials:
-
Frozen tissue sections on slides
-
PBS (pH 7.4)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol (B129727), optional)
-
This compound working solution (1 µg/mL)
-
Aqueous mounting medium
-
Coverslips
Procedure:
-
Thawing and Rehydration:
-
Allow the frozen sections to air dry at room temperature for 30-60 minutes.
-
Rehydrate the sections by immersing them in PBS for 5 minutes.
-
-
Fixation (Optional):
-
If the tissue was not pre-fixed, you can fix the sections at this stage. For example, immerse in 4% paraformaldehyde for 10-15 minutes or ice-cold methanol for 5-10 minutes at -20°C.
-
If fixed, wash the slides in PBS for 2 x 5 minutes.
-
-
Staining:
-
Incubate the sections with the this compound working solution for 5-10 minutes at room temperature, protected from light.
-
-
Washing:
-
Rinse the slides in PBS for 2 x 5 minutes.
-
-
Mounting:
-
Mount with an aqueous mounting medium and a coverslip.
-
-
Visualization:
-
Observe under a fluorescence microscope using a DAPI filter set.
-
Protocol 3: this compound as a Nuclear Counterstain in Immunofluorescence (IF)
This compound is an ideal counterstain for IF as its blue fluorescence provides excellent contrast with commonly used green (e.g., FITC, Alexa Fluor 488) and red (e.g., TRITC, Alexa Fluor 594) fluorophores.[7]
Procedure:
-
Perform your standard immunofluorescence staining protocol, including antigen retrieval (if necessary), blocking, primary antibody incubation, and secondary antibody incubation.
-
The this compound staining step can be incorporated in one of two ways:
-
Co-incubation with Secondary Antibody: Add the this compound working solution to your fluorescently labeled secondary antibody solution and incubate as per your standard protocol. This is a time-efficient method.
-
Staining after Secondary Antibody: After incubating with the secondary antibody and performing the subsequent washes, incubate the slides with the this compound working solution for 5-10 minutes at room temperature.
-
-
Following the Hoechst staining, proceed with the final washes and mounting as described in the protocols above.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Staining | Incomplete deparaffinization (FFPE sections). | Ensure complete removal of wax by using fresh xylene and adequate incubation times.[8] |
| Insufficient incubation time with Hoechst solution. | Increase the incubation time in the Hoechst working solution (e.g., up to 30 minutes). | |
| Expired or improperly stored Hoechst solution. | Prepare a fresh working solution from a properly stored stock solution. | |
| High Background/Non-specific Staining | Inadequate washing after staining. | Increase the duration and/or number of washes in PBS after the Hoechst incubation. |
| Hoechst concentration is too high. | Reduce the concentration of the Hoechst working solution (e.g., to 0.5 µg/mL). | |
| Unbound dye in mounting medium. | Ensure thorough washing before mounting. | |
| Uneven Staining | Incomplete rehydration of tissue. | Ensure all rehydration steps are followed correctly and for the recommended duration. |
| Air bubbles trapped under the coverslip. | Be careful during mounting to avoid the formation of air bubbles. | |
| Uneven application of staining solution. | Ensure the entire tissue section is covered with the Hoechst working solution during incubation. | |
| Photobleaching | Excessive exposure to excitation light. | Minimize the exposure of the stained slides to the microscope's light source. Use an anti-fade mounting medium. |
Visualizations
Caption: Workflow for this compound staining of FFPE tissue sections.
Caption: Workflow for this compound staining of frozen tissue sections.
Caption: Mechanism of this compound-induced fluorescence upon DNA binding.
References
- 2. biotium.com [biotium.com]
- 3. promega.com [promega.com]
- 4. biotium.com [biotium.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. northshore.org [northshore.org]
- 7. This compound: a fluorescent nuclear counterstain suitable for double-labelling immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ethosbiosciences.com [ethosbiosciences.com]
Application Notes: Staining Bacteria with Hoechst 33258
Introduction
Hoechst 33258 is a cell-permeant, blue fluorescent dye that specifically binds to the minor groove of double-stranded DNA.[1][2][3][4] This characteristic makes it a valuable tool for visualizing nuclear material in various cell types, including bacteria. The dye exhibits minimal fluorescence when in solution and becomes brightly fluorescent upon binding to DNA, particularly at adenine-thymine (A-T) rich regions.[1][2][4][5][6] This property allows for staining with no-wash protocols.[5][7][8] this compound can be used to stain both live and fixed bacterial cells and is effective for both Gram-positive and Gram-negative bacteria.[8] Applications in bacteriology include enumeration of cells, cell cycle analysis, and assessment of cell viability, as dead cells tend to stain more brightly.[7][8][9]
Mechanism of Action
This compound is a non-intercalating agent that binds to the minor groove of B-DNA.[6] The binding affinity is highest for A-T rich sequences.[1][2][4] Upon binding, the dye molecule's conformation is stabilized, leading to a significant increase in fluorescence quantum yield.[5][6] The excitation maximum for DNA-bound this compound is approximately 352 nm, with an emission maximum around 461 nm.[7]
Caption: Mechanism of this compound action in bacteria.
Quantitative Data Summary
The following tables summarize the key properties of this compound and the recommended conditions for staining bacteria.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~352 nm (with DNA) | [7] |
| Emission Wavelength (λem) | ~461 nm (with DNA) | [7] |
| Molecular Weight | 533.88 g/mol (in H₂O) | [8] |
| Solubility | Soluble in water | [7] |
| Binding Target | A-T rich regions of the DNA minor groove | [1][2][4] |
Table 2: Recommended Staining Conditions for Bacteria
| Parameter | Live Bacteria | Fixed Bacteria | Reference |
| This compound Concentration | 12-15 µg/mL | 12-15 µg/mL | [7][8][9] |
| Incubation Time | 30 minutes | ≥ 5 minutes | [7][9] |
| Incubation Temperature | Room Temperature or 37°C | Room Temperature | [1][7][9] |
| Staining Buffer | PBS or 150 mM NaCl | PBS | [7][8][9] |
| Fixation | N/A | 4% Paraformaldehyde (or other) | [2] |
| Washing | Optional | Optional | [7][9] |
Experimental Protocols
Materials Required
-
This compound stock solution (e.g., 1 mg/mL or 10 mg/mL)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
150 mM Sodium Chloride (NaCl) solution (optional)
-
Bacterial culture (e.g., E. coli, B. subtilis)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS) for fixed cell staining
-
Centrifuge and microtubes
-
Fluorescence microscope with a UV filter set (e.g., DAPI filter)
-
Microscope slides and coverslips
Protocol 1: Staining of Live Bacteria
This protocol is suitable for the direct visualization and enumeration of viable bacterial cells.
-
Cell Harvesting: Pellet a 1 mL aliquot of bacterial culture by centrifugation (e.g., 5000 x g for 5 minutes).
-
Washing: Discard the supernatant and resuspend the bacterial pellet in 1 mL of sterile PBS. Repeat this washing step twice to remove residual media.[9]
-
Staining Solution Preparation: Prepare the this compound staining solution by diluting the stock solution in PBS to a final concentration of 12-15 µg/mL.[7][8]
-
Incubation: Resuspend the washed bacterial pellet in the staining solution. Incubate for 30 minutes at room temperature, protected from light.[7][8]
-
Mounting: Place 10 µL of the stained bacterial suspension onto a clean microscope slide and cover with a coverslip.[9]
-
Visualization: Observe the sample using a fluorescence microscope equipped with a suitable UV excitation source and a blue emission filter.
Protocol 2: Staining of Fixed Bacteria
Fixation is recommended when the cellular structure needs to be preserved for extended periods or when performing immunostaining.
-
Cell Harvesting and Washing: Follow steps 1 and 2 from the live cell staining protocol.
-
Fixation: Resuspend the bacterial pellet in a 4% paraformaldehyde solution and incubate for 10-15 minutes at room temperature.
-
Washing Post-Fixation: Pellet the fixed cells by centrifugation and wash twice with PBS to remove the fixative.
-
Staining: Resuspend the fixed and washed pellet in the this compound staining solution (12-15 µg/mL in PBS).[7][8][9]
-
Incubation: Incubate for at least 5 minutes at room temperature, protected from light.[7][9]
-
Mounting and Visualization: Follow steps 5 and 6 from the live cell staining protocol. Samples can be stored at 4°C before imaging.[7][9]
Experimental Workflow
The following diagram illustrates the general workflow for staining bacteria with this compound.
Caption: General workflow for bacterial staining.
Notes and Considerations
-
Staining Intensity: Hoechst dyes generally stain bacteria more dimly than mammalian cells.[7][8] Dead bacteria may appear more brightly stained than live ones.[7][8][9]
-
Gram-Positive vs. Gram-Negative: The cell wall of Gram-positive bacteria is thick with peptidoglycan, while Gram-negative bacteria have a thinner peptidoglycan layer and an outer membrane.[10][11][12][13] However, this compound is cell-permeable and effective for both types.[1][8]
-
Toxicity: Hoechst dyes are considered less toxic than other DNA stains like DAPI, making them preferable for live-cell imaging.[1][8] However, as they bind to DNA, they are potentially mutagenic and should be handled with care.[1]
-
Photostability: The staining is very stable, but prolonged exposure to UV light should be minimized to prevent photobleaching and potential phototoxicity to live cells.
-
Stock Solutions: It is not recommended to store dilute working solutions of Hoechst dye, as the dye may precipitate or adsorb to the container over time.[7][8] Store concentrated stock solutions at 4°C, protected from light.[7]
References
- 1. Hoechst stain - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. How does Hoechst work? | AAT Bioquest [aatbio.com]
- 6. mdpi.com [mdpi.com]
- 7. biotium.com [biotium.com]
- 8. biotium.com [biotium.com]
- 9. uzhnu.edu.ua [uzhnu.edu.ua]
- 10. Gram Staining [serc.carleton.edu]
- 11. Gram stain - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Gram-positive and gram-negative: What is the difference? [medicalnewstoday.com]
Application Notes: Unveiling Cell Proliferation Dynamics with Hoechst 33258 and BrdU
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Assays for Cell Enumeration, Cell Proliferation and Cell Cycle—Section 15.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Exposure to continuous bromodeoxyuridine (BrdU) differentially affects cell cycle progression of human breast and bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BrdU-Hoechst flow cytometry: a unique tool for quantitative cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. biotium.com [biotium.com]
Application Notes and Protocols: Preparing Working Solutions of Hoechst 33258
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoechst 33258 is a cell-permeant, blue-fluorescent dye that specifically binds to the minor groove of double-stranded DNA, with a preference for adenine-thymine (AT) rich regions.[1][2][3] This property makes it an invaluable tool for visualizing cell nuclei and assessing DNA content in both live and fixed cells.[3][4][5] Its applications are widespread, ranging from fluorescence microscopy and flow cytometry to cell cycle analysis and apoptosis detection.[3][6][7] Proper preparation of working solutions from a concentrated stock is critical for achieving optimal and reproducible staining results. These application notes provide a comprehensive guide to the preparation, storage, and application of this compound working solutions.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 533.88 g/mol (trihydrochloride) / 623.96 g/mol (pentahydrate) | [6][8] |
| Excitation Maximum (with DNA) | ~352 nm | [2][6][9][10] |
| Emission Maximum (with DNA) | ~461 nm | [2][5][6][11] |
| Solubility | Soluble in water and DMSO | [1][11] |
| Stock Solution Concentration | Typically 1 mg/mL to 10 mg/mL | [5][6][11][12] |
| Working Concentration Range | 0.1 - 10 µg/mL | [3][13] |
Experimental Protocols
Materials
-
This compound powder or a pre-made concentrated stock solution (e.g., 10 mg/mL)
-
High-purity water (e.g., distilled, deionized, or molecular biology grade) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
Preparation of a 1 mg/mL Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution from this compound powder. If you have a pre-made concentrated solution, you can proceed to the next section.
-
Safety First: this compound is a potential mutagen.[12][14][15][16] Always wear appropriate personal protective equipment (PPE), including gloves and a lab coat, and work in a well-ventilated area or a fume hood.
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 1 mg/mL solution, you will need 1 mg of powder for every 1 mL of solvent.
-
Dissolving:
-
For an aqueous stock solution: Add the powder to the appropriate volume of high-purity water.
-
For a DMSO stock solution: Add the powder to the appropriate volume of DMSO.
-
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may aid in the dissolution of the aqueous solution.[11]
-
Storage: Store the stock solution in a light-protected container (e.g., an amber vial or a tube wrapped in aluminum foil) at 2-8°C for up to 6 months.[6][11][12] For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C for up to one year or longer.[6][7][11] Avoid repeated freeze-thaw cycles.[17]
Preparation of a Working Solution
The optimal working concentration of this compound can vary depending on the cell type, cell density, and specific application. A typical starting concentration is 1 µg/mL.
-
Determine the Required Volume: Calculate the total volume of working solution needed for your experiment.
-
Dilution Calculation: Use the formula C1V1 = C2V2 to determine the volume of the stock solution required.
-
C1 = Concentration of the stock solution (e.g., 1 mg/mL or 1000 µg/mL)
-
V1 = Volume of the stock solution to be determined
-
C2 = Desired final concentration of the working solution (e.g., 1 µg/mL)
-
V2 = Final volume of the working solution
-
Example: To prepare 1 mL of a 1 µg/mL working solution from a 1 mg/mL stock: (1000 µg/mL) * V1 = (1 µg/mL) * (1000 µL) V1 = 1 µL
-
-
Preparation:
-
Pipette the desired final volume of diluent (e.g., PBS or cell culture medium) into a sterile tube.
-
Add the calculated volume of the this compound stock solution to the diluent.
-
Vortex gently to mix.
-
-
Use: The working solution should be prepared fresh for each experiment.[12][14][18]
Workflow Diagram
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound | CAS 23491-45-4 | Cayman Chemical | Biomol.com [biomol.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. biotium.com [biotium.com]
- 5. This compound analog 2 | TargetMol [targetmol.com]
- 6. biotech.illinois.edu [biotech.illinois.edu]
- 7. interchim.fr [interchim.fr]
- 8. biotium.com [biotium.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 11. apexbt.com [apexbt.com]
- 12. promega.com [promega.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. comm-tec.com [comm-tec.com]
- 15. Protocol for DNA Quantitation Using this compound Dye [thelabrat.com]
- 16. promega.com [promega.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Optimizing Hoechst 33258 Staining: A Guide to Incubation Time and Temperature
For Immediate Release
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal incubation time and temperature for Hoechst 33258 staining. This fluorescent stain is a cell-permeant, blue-emitting dye that binds to the minor groove of double-stranded DNA, specifically at adenine-thymine (AT)-rich regions.[1][] It is a widely used tool in fluorescence microscopy and flow cytometry for visualizing cell nuclei and chromosomes in both live and fixed cells.[1][3]
Factors Influencing Staining Efficacy
Optimal staining with this compound is dependent on several factors, including cell type, cell density, and whether the cells are live or fixed.[4][5] The concentration of the dye, incubation time, and temperature all play crucial roles in achieving bright and specific nuclear staining with minimal background.
Data Summary: Incubation Parameters for this compound Staining
The following tables summarize the recommended incubation times, temperatures, and concentrations for various applications.
Table 1: Staining Live Mammalian Cells
| Parameter | Recommended Range | Key Considerations |
| Concentration | 1 - 5 µg/mL[][3] | Start with 1 µg/mL to minimize potential cytotoxicity.[6] |
| Incubation Time | 5 - 60 minutes[][3][5][7] | Shorter times (5-20 min) are often sufficient.[] Optimization may be required based on cell type.[] |
| Temperature | Room Temperature or 37°C[7][8] | 37°C is commonly used for live cell imaging.[][3] |
Table 2: Staining Fixed Mammalian Cells
| Parameter | Recommended Range | Key Considerations |
| Concentration | 0.5 - 2 µg/mL[3][9] | Lower concentrations are often sufficient for fixed and permeabilized cells. |
| Incubation Time | 5 - 30 minutes or longer[][7] | At least 5-15 minutes is typically recommended.[3][7][9] Longer incubations (e.g., overnight) have also been reported to be effective.[10] |
| Temperature | Room Temperature[][7][9] | Staining is typically performed at room temperature for fixed cells. |
Table 3: Staining Other Organisms
| Organism | Concentration | Incubation Time | Temperature | Key Considerations |
| Bacteria | 12 - 15 µg/mL[7][8] | 30 minutes[7][8] | Room Temperature[7][8] | Staining is generally dimmer than in mammalian cells.[7][8] |
| Yeast | 12 - 15 µg/mL[7][8] | Varies | Room Temperature | Preferentially stains dead cells, with dim staining of live cells.[7][8] |
Experimental Protocols
Below are detailed protocols for this compound staining of live and fixed mammalian cells.
Protocol 1: Staining of Live Adherent Mammalian Cells
Materials:
-
This compound stock solution (e.g., 1 mg/mL in distilled water)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cells grown on coverslips or in culture dishes
Procedure:
-
Prepare Staining Solution: Immediately before use, dilute the this compound stock solution to a final working concentration of 1-5 µg/mL in pre-warmed complete cell culture medium.[3]
-
Cell Incubation: Remove the existing culture medium from the cells and replace it with the this compound staining solution.
-
Incubate: Incubate the cells for 15-60 minutes at 37°C.[3][5] The optimal incubation time may vary depending on the cell type and should be determined experimentally.[3]
-
Washing (Optional but Recommended): Aspirate the staining solution and wash the cells twice with pre-warmed PBS or complete culture medium to reduce background fluorescence.[3]
-
Imaging: The cells are now ready for visualization using a fluorescence microscope with a filter set appropriate for DAPI (excitation ~350 nm, emission ~460 nm).[11]
Protocol 2: Staining of Fixed Adherent Mammalian Cells
Materials:
-
This compound stock solution (e.g., 1 mg/mL in distilled water)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (optional, e.g., 0.1% Triton X-100 in PBS)
-
Cells grown on coverslips or in culture dishes
Procedure:
-
Cell Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells by incubating with 4% paraformaldehyde for 10-15 minutes at room temperature.[]
-
Washing: Aspirate the fixation solution and wash the cells twice with PBS for 5 minutes each.
-
Permeabilization (Optional): If required for other antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash twice with PBS.
-
Prepare Staining Solution: Dilute the this compound stock solution to a final working concentration of 0.5-2 µg/mL in PBS.[3][9]
-
Staining: Add the this compound staining solution to the fixed cells and incubate for at least 15 minutes at room temperature, protected from light.[3][9]
-
Washing: Aspirate the staining solution and wash the cells twice with PBS.[3][9]
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. The cells can now be visualized under a fluorescence microscope.
Visualizing the Process
To further clarify the experimental workflow and the underlying mechanism of staining, the following diagrams are provided.
Caption: Experimental workflow for this compound staining.
Caption: Mechanism of this compound DNA staining.
References
- 1. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. biotech.illinois.edu [biotech.illinois.edu]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. What is the best concentration to use with Hoechst? | AAT Bioquest [aatbio.com]
- 7. biotium.com [biotium.com]
- 8. biotium.com [biotium.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. northshore.org [northshore.org]
- 11. Nucleus Dye -Cellstain- this compound solution | CAS 23491-45-4(this compound) Dojindo [dojindo.com]
Troubleshooting & Optimization
How to reduce photobleaching of Hoechst 33258 during imaging.
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize photobleaching of Hoechst 33258 during fluorescence imaging.
Troubleshooting Guide
Q1: My this compound signal is fading very quickly during imaging. What can I do?
A1: Rapid photobleaching of this compound is a common issue, often caused by excessive exposure to excitation light.[1][2] Here are several steps you can take to mitigate this problem, starting with the simplest adjustments:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity from your microscope's lamp or laser that still provides a sufficient signal-to-noise ratio.[3] Using neutral density filters can help reduce the intensity of the illumination without changing its wavelength.
-
Minimize Exposure Time: Shorten the camera's exposure time to the minimum required for a clear image. Avoid prolonged and unnecessary exposure of the sample to the excitation light.[3]
-
Use an Antifade Mounting Medium: For fixed cells, using a mounting medium containing an antifade reagent can significantly reduce photobleaching.[4] Commercial antifade reagents like ProLong Gold or VECTASHIELD are effective. Alternatively, you can prepare your own.[5][6][7]
-
Optimize Imaging Frequency: In time-lapse experiments, reduce the frequency of image acquisition to the minimum necessary to capture the biological process you are studying.
Q2: I am seeing unexpected green fluorescence in my this compound-stained samples after UV excitation. What is causing this?
A2: This phenomenon is likely due to the photoconversion of this compound.[8][] Upon intense UV light exposure, this compound can convert into a form that emits green fluorescence.[][10] This can be particularly problematic in multi-color imaging experiments, as it can be mistaken for a true signal in the green channel.
Troubleshooting steps:
-
Image the Green Channel First: If you are performing multi-color imaging with a green fluorophore (like GFP), capture the green channel image before exciting the this compound with UV light.[11]
-
Use a Different Nuclear Stain: If photoconversion is a persistent issue, consider using a far-red nuclear stain, such as RedDot™1 or RedDot™2, which are not excited by UV light and will not fluoresce in the green channel.[11]
-
Minimize UV Exposure: As with photobleaching, reducing the intensity and duration of UV excitation will also reduce photoconversion.[8]
Q3: My live cells are dying or showing signs of stress after staining with this compound and imaging. What should I do?
A3: Cell death and stress can be caused by phototoxicity, which is damage to cells from the interaction of light with the fluorescent dye.[1][12][13] Both the dye itself and the excitation light can contribute to this.
To reduce phototoxicity:
-
Lower this compound Concentration: Use the lowest concentration of this compound that gives adequate nuclear staining. For live cells, a concentration range of 0.1-1.0 µg/mL is often sufficient.[14]
-
Reduce Light Exposure: This is the most critical factor. Minimize both the intensity and the duration of the excitation light.[3][12]
-
Optimize Imaging Conditions: For live-cell time-lapse imaging, it's a trade-off between image quality and cell health. It's crucial to establish the optimal balance of imaging parameters.[15][16]
Frequently Asked Questions (FAQs)
Q4: What is photobleaching?
A4: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1] It occurs when the fluorophore is exposed to excitation light, particularly at high intensities or for prolonged periods.[1]
Q5: What is the difference between this compound and Hoechst 33342?
A5: this compound and Hoechst 33342 are structurally very similar. However, Hoechst 33342 is more cell-permeant and generally preferred for staining living cells, while this compound is also used for live cells but is a common choice for fixed cells.[3][17]
Q6: How do antifade reagents work?
A6: Antifade reagents are typically antioxidant molecules that reduce the rate of photobleaching by scavenging for reactive oxygen species that are generated during fluorescence excitation and can damage the fluorophore.[2][4]
Q7: Can I use this compound for quantitative studies?
A7: Yes, but you must be cautious about photobleaching. If you are comparing fluorescence intensity between different samples, it is crucial to use consistent imaging parameters (light intensity, exposure time, etc.) for all samples. For rigorous quantitative analysis, you may need to generate a photobleaching curve to correct for any loss of signal during imaging.
Quantitative Data on Antifade Reagents
The effectiveness of different antioxidant molecules in reducing the photobleaching of this compound has been quantitatively assessed. The following table summarizes the key findings from a study investigating the use of p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo(2,2,2)octane (DABCO).
| Antifade Reagent | Effectiveness in Retarding Photobleaching | Increase in Fluorescence Half-Life | Reference |
| p-phenylenediamine (PPD) | Highly Effective | Almost 20-fold | [4] |
| n-propyl gallate (NPG) | Moderately Effective | Approximately 3-fold | [4] |
| 1,4-diazabicyclo(2,2,2)octane (DABCO) | Not Effective | No significant increase | [4] |
Experimental Protocols
Protocol 1: Comparison of Antifade Reagent Efficacy
This protocol outlines a method to compare the effectiveness of different antifade reagents in reducing this compound photobleaching in fixed cells.
-
Cell Preparation and Staining:
-
Culture and fix your cells of interest on coverslips using your standard protocol.
-
Stain the cells with this compound (e.g., 1 µg/mL in PBS) for 15 minutes at room temperature.[14]
-
Wash the coverslips three times with PBS.
-
-
Mounting:
-
Prepare mounting media with different antifade reagents (e.g., PPD, NPG) and a control medium with no antifade reagent.
-
Mount a stained coverslip with each of the prepared mounting media.
-
-
Imaging and Analysis:
-
Image the samples on a fluorescence microscope using a consistent set of imaging parameters (e.g., 40x objective, constant excitation intensity, and exposure time).
-
Select a field of view and acquire a time-lapse series of images (e.g., one image every 10 seconds for 5 minutes) to induce photobleaching.
-
Measure the mean fluorescence intensity of the nuclei in each image of the time-lapse series.
-
Plot the normalized fluorescence intensity against time for each antifade reagent and the control.
-
Calculate the fluorescence half-life for each condition to quantitatively compare their effectiveness.
-
Protocol 2: Optimizing Imaging Parameters to Minimize Photobleaching
This protocol provides a workflow for determining the optimal imaging settings for your experiment to minimize photobleaching while maintaining acceptable image quality.
-
Prepare a Stained Sample:
-
Prepare a representative sample of your cells stained with this compound according to your standard protocol.
-
-
Determine Minimum Acceptable Signal-to-Noise Ratio (SNR):
-
Start with a low excitation intensity and a short exposure time.
-
Gradually increase the exposure time until you obtain an image with a just-acceptable SNR for your analysis. Note this exposure time.
-
Repeat the process, but this time, keep the exposure time short and gradually increase the excitation intensity until you reach an acceptable SNR. Note this intensity level.
-
-
Compare Photobleaching Rates:
-
Using the two sets of parameters determined above (longer exposure/lower intensity vs. shorter exposure/higher intensity), acquire a time-lapse series of images (e.g., 50 frames).
-
Measure the fluorescence intensity decay over the time series for both conditions.
-
Choose the condition that results in a slower rate of photobleaching.
-
-
Final Optimization:
-
Fine-tune the chosen parameters to achieve the best possible balance between image quality, acquisition speed, and minimal photobleaching for your specific experimental needs.
-
Visualizations
Caption: Factors leading to this compound photobleaching.
Caption: Workflow for antifade reagent selection.
References
- 1. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound staining for detecting mycoplasma contamination in cell cultures: a method for reducing fluorescence photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bidc.ucsf.edu [bidc.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biotium.com [biotium.com]
- 12. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 13. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Method for optimizing imaging parameters to record neuronal and cellular activity at depth with bioluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biotium.com [biotium.com]
Dealing with high background fluorescence in Hoechst 33258 staining.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background fluorescence in Hoechst 33258 staining.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure the specific nuclear signal, making data interpretation difficult. This guide provides a systematic approach to identifying and resolving the root causes of high background.
Q1: I am observing high background fluorescence across my entire sample. What are the likely causes and how can I fix it?
High background across the entire field of view is often due to issues with the staining protocol, such as excessive dye concentration or inadequate washing.
Potential Causes and Solutions:
-
Excessive Dye Concentration: Using too much this compound is a primary cause of high background. Unbound dye can fluoresce, particularly in the green spectrum (510–540 nm), contributing to background noise.[1][2]
-
Solution: Optimize the this compound concentration. Start with a lower concentration and titrate up to find the optimal signal-to-noise ratio for your specific cell type and experimental conditions.
-
-
Insufficient Washing: Inadequate washing after staining fails to remove all the unbound dye, leading to a general haze of fluorescence.
-
Solution: Increase the number and duration of washing steps after incubation with the staining solution. Use a gentle, continuous flow of buffer if possible.[3]
-
-
Contaminated Reagents: Buffers or media contaminated with fluorescent particles or microorganisms can contribute to background fluorescence.
-
Solution: Use fresh, sterile, and high-purity reagents. Filter-sterilize buffers and media before use.
-
Troubleshooting Workflow:
A flowchart for troubleshooting high background fluorescence.
Q2: I am seeing non-specific staining in the cytoplasm. What could be causing this?
While Hoechst dyes preferentially bind to the minor groove of DNA, cytoplasmic staining can occur under certain conditions.[4]
Potential Causes and Solutions:
-
Cell Permeability Issues: In some cell types, particularly with this compound which is less cell-permeant than Hoechst 33342, prolonged incubation or high concentrations can lead to cytoplasmic accumulation.[5][]
-
Solution: Reduce the incubation time and/or the dye concentration. Consider switching to Hoechst 33342 for live-cell staining if cytoplasmic signal persists.
-
-
Cell Health: Unhealthy or dying cells can have compromised membrane integrity, allowing for non-specific entry and binding of the dye in the cytoplasm.
-
Solution: Ensure you are working with a healthy cell population. Use a viability dye to distinguish between live and dead cells. Dead cells tend to stain more brightly than live cells.[7]
-
-
RNA Binding: Although Hoechst dyes have a strong preference for DNA, some low-affinity binding to RNA can occur, contributing to a weak cytoplasmic signal.[8]
-
Solution: For fixed-cell staining, consider an RNase treatment step prior to Hoechst staining to reduce cytoplasmic background.
-
Q3: My background fluorescence is patchy and uneven. What should I investigate?
Uneven staining can be caused by issues with sample preparation or the staining procedure itself.
Potential Causes and Solutions:
-
Uneven Cell Distribution: A non-uniform cell monolayer will result in patchy staining.
-
Solution: Ensure even cell seeding and growth.
-
-
Incomplete Reagent Mixing: Failure to properly mix the Hoechst staining solution can lead to areas of high and low dye concentration.
-
Solution: Gently agitate the staining solution during application to ensure even distribution.
-
-
Detergent Residue: Residual detergents on glassware can cause brightly stained artifacts.[5]
-
Solution: Thoroughly rinse all glassware with high-purity water.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for staining?
The optimal concentration can vary depending on the cell type and whether the cells are live or fixed. A good starting point is typically 0.1–10 μg/mL.[2] It is recommended to perform a titration to determine the ideal concentration for your specific experiment.[5][9]
Q2: How long should I incubate my cells with this compound?
Incubation times can range from 1 to 60 minutes.[1][5] For live cells, shorter incubation times (5-20 minutes) are generally preferred to minimize toxicity.[] For fixed cells, longer incubation times (15-60 minutes) may be necessary.[2][9]
Q3: Is it always necessary to wash the cells after Hoechst staining?
While Hoechst dyes can be used without a wash step due to their low fluorescence in solution, washing is recommended to reduce background for high-quality imaging.[7] Washing is critical for minimizing non-specific binding and achieving a good signal-to-noise ratio.[3]
Q4: Can the pH of my buffer affect this compound staining?
Yes, the fluorescence intensity of Hoechst dyes increases with the pH of the solvent.[1][2] It is important to use a buffer with a stable and appropriate pH, typically around 7.4, for optimal and consistent staining.[5]
Q5: I'm still seeing high background after optimizing my protocol. Could it be autofluorescence?
Yes, some cells and tissues have endogenous molecules that fluoresce, a phenomenon known as autofluorescence. This is often more pronounced in the blue and green channels.
-
Solution: Image an unstained control sample to assess the level of autofluorescence. If autofluorescence is high, you may need to use spectral unmixing techniques or consider a nuclear stain with a different excitation/emission spectrum.
Quantitative Data Summary
| Parameter | Live Cell Staining | Fixed Cell Staining |
| This compound Concentration | 1-5 µg/mL[2][] | 0.5-2 µg/mL[2] |
| Incubation Time | 5-20 minutes at 37°C[] | 15-60 minutes at room temperature[2][9] |
| Washing Steps | 1-2 washes with fresh culture medium or PBS[2][] | 2-3 washes with PBS[2] |
Experimental Protocols
Standard Protocol for Staining Fixed Adherent Cells
-
Cell Culture: Grow cells on coverslips in a petri dish or in chamber slides to the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures with other antibodies, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash three times with PBS.
-
Hoechst Staining: Prepare a working solution of this compound in PBS (e.g., 1 µg/mL). Incubate the cells with the staining solution for 15 minutes at room temperature, protected from light.
-
Washing: Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a UV excitation filter (around 350 nm) and a blue emission filter (around 460 nm).
Standard Protocol for Staining Live Adherent Cells
-
Cell Culture: Grow cells on a glass-bottom dish or chamber slide suitable for live-cell imaging.
-
Hoechst Staining: Prepare a working solution of this compound in complete cell culture medium (e.g., 1-5 µg/mL).
-
Incubation: Replace the existing culture medium with the Hoechst-containing medium and incubate at 37°C for 5-20 minutes.
-
Washing: Aspirate the staining medium and wash the cells twice with pre-warmed fresh culture medium.
-
Imaging: Immediately image the cells on a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.
Signaling Pathways and Experimental Workflows
A general workflow for this compound staining and troubleshooting.
References
- 1. Hoechst stain - Wikipedia [en.wikipedia.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. How do I reduce high background in my FISH assay? [ogt.com]
- 4. interchim.fr [interchim.fr]
- 5. docs.aatbio.com [docs.aatbio.com]
- 7. biotium.com [biotium.com]
- 8. Specific binding of this compound to site 1 thymidylate synthase mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
Technical Support Center: Optimizing Hoechst 33258 Staining to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Hoechst 33258 while minimizing its cytotoxic effects. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for staining live cells with minimal cytotoxicity?
A1: The optimal concentration for staining live cells with this compound is typically 1 µg/mL.[1] While the effective concentration range is 0.1–10 μg/mL, using the lower end of this spectrum, particularly 1 µg/mL, is recommended to ensure high cell viability.[1][2]
Q2: Can this compound induce apoptosis in cells?
A2: Yes, at higher concentrations, this compound can induce apoptosis.[3][4] This is thought to be related to its activity as a topoisomerase I inhibitor.[3][4][5]
Q3: What are the signs of cytotoxicity I should look for after this compound staining?
A3: Signs of cytotoxicity include decreased cell viability, morphological changes such as cell shrinkage and membrane blebbing, chromatin condensation, and DNA fragmentation.[4] You may also observe a decrease in metabolic activity, which can be measured by assays like the MTT assay.
Q4: For how long can I incubate my live cells with this compound?
A4: For live cell staining, a short incubation period of 10-30 minutes is generally recommended.[6] Long-term incubation may increase the risk of cytotoxicity, and cell viability should be verified if longer incubation times are necessary.[6]
Q5: Is there a difference in cytotoxicity between this compound and Hoechst 33342?
A5: Hoechst 33342 is more cell-permeant than this compound due to an additional ethyl group, making it more suitable for staining live cells.[2] While both can be cytotoxic at high concentrations, Hoechst 33342 has been shown to induce apoptosis in some cell lines where this compound did not show the same effect.[4] However, like all Hoechst dyes, they are generally considered less toxic than DAPI.[2]
Q6: My live cells are not staining well with this compound. What could be the reason?
A6: Poor staining of live cells with this compound could be due to its lower cell permeability compared to Hoechst 33342.[2] Some live cells may also actively exclude the dye via efflux pumps in the plasma membrane. Consider using Hoechst 33342 for live-cell staining or trying an efflux pump inhibitor.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death After Staining | - this compound concentration is too high.- Incubation time is too long. | - Reduce the this compound concentration to the lower end of the recommended range (e.g., 0.5-1 µg/mL).- Shorten the incubation time to 10-15 minutes.- Perform a titration experiment to determine the optimal concentration and incubation time for your specific cell type. |
| Weak or No Nuclear Staining | - Insufficient dye concentration.- Inadequate incubation time.- Low cell permeability of this compound in your cell type.- pH of the staining buffer is not optimal. | - Increase the this compound concentration incrementally (e.g., up to 5 µg/mL).- Increase the incubation time (while monitoring for cytotoxicity).- Consider switching to the more cell-permeant Hoechst 33342 for live cell staining.- Ensure the staining buffer has a pH of 7.4 for optimal dye binding.[8][9] |
| High Background Fluorescence | - Excessive dye concentration.- Insufficient washing after staining. | - Use a lower concentration of this compound.- Wash the cells 2-3 times with phosphate-buffered saline (PBS) or serum-free medium after incubation to remove unbound dye.[6] Unbound dye can fluoresce in the 510–540 nm range.[2][8] |
| Inconsistent Staining Across a Cell Population | - Presence of both live and dead cells (dead cells stain brighter).- Active efflux of the dye by some live cells. | - For uniform staining of a mixed population, consider fixing the cells first.- If live cell staining is required, consider using an efflux pump inhibitor or switching to Hoechst 33342.[7] |
Quantitative Data Summary
Table 1: Recommended this compound Concentrations for Different Applications
| Application | Cell State | Recommended Concentration (µg/mL) | Typical Incubation Time |
| Live Cell Nuclear Staining | Live | 0.1 - 5 | 10 - 60 minutes |
| Fixed Cell Nuclear Staining | Fixed | 0.5 - 2 | 15 minutes |
| Apoptosis Detection | Live or Fixed | 1 - 10 | 15 - 30 minutes |
| Cell Cycle Analysis (Flow Cytometry) | Fixed | 0.2 - 2 | 15 minutes |
Note: The optimal concentration and incubation time should be determined experimentally for each cell type and experimental condition.[10]
Table 2: Cytotoxicity of this compound in Different Cell Lines (IC50 Values)
| Cell Line | Assay Duration | IC50 (µM) |
| HeLa | 72 hours | 51.31 |
| HL-60 | Not specified | 32.43 |
| U937 | Not specified | 15.42 |
| MCF7 | 72 hours | 5.7 |
Data sourced from MedChemExpress.[6]
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Live Cell Staining
This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for your specific cell line.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile water)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom black microplate
-
Cell line of interest
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 50-70% confluency on the day of the experiment. Incubate overnight.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µg/mL to 10 µg/mL. Include a "no dye" control.
-
Staining: Remove the old medium from the cells and add the this compound dilutions. Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently aspirate the staining solution and wash the cells twice with warm PBS.
-
Imaging: Add fresh complete culture medium to the wells and immediately visualize the cells using a fluorescence microscope with a standard DAPI filter set (Excitation/Emission: ~350/460 nm).
-
Assessment:
-
Staining Quality: Evaluate the intensity and clarity of the nuclear stain at each concentration.
-
Cytotoxicity: Visually inspect the cells for any morphological signs of cytotoxicity (e.g., cell rounding, detachment, membrane blebbing). Compare with the "no dye" control. The optimal concentration will provide clear nuclear staining with no observable cytotoxic effects.
-
Protocol 2: Assessing Cytotoxicity using MTT Assay
This protocol measures the metabolic activity of cells after this compound treatment as an indicator of cytotoxicity.
Materials:
-
Cells treated with a range of this compound concentrations (as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Cell Treatment: Following the staining procedure in Protocol 1 (or a separate treatment experiment), remove the final wash solution.
-
MTT Incubation: Add 10 µL of MTT solution to each well (containing 100 µL of medium) and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the "no dye" control (100% viability). Plot cell viability against dye concentration to determine the concentration at which cytotoxicity becomes significant.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Proposed pathway of this compound-induced apoptosis.
References
- 1. What is the best concentration to use with Hoechst? | AAT Bioquest [aatbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. Hoechst 33342 induces apoptosis in HL-60 cells and inhibits topoisomerase I in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new mammalian DNA topoisomerase I poison Hoechst 33342: cytotoxicity and drug resistance in human cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. biotech.illinois.edu [biotech.illinois.edu]
- 9. abcam.com [abcam.com]
- 10. lumiprobe.com [lumiprobe.com]
Preventing Hoechst 33258 precipitation in staining solutions.
Welcome to the technical support center for Hoechst 33258 staining solutions. This guide provides troubleshooting advice and answers to frequently asked questions to help you prevent dye precipitation and ensure optimal staining results in your research.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in staining solutions is a common issue that can lead to artifacts and inconsistent results. This guide will help you identify the potential causes and implement effective solutions.
Problem: Precipitate observed in the this compound staining solution.
Immediate Troubleshooting Steps
-
Warm the Solution: Gently warm the solution to room temperature or 37°C. If the precipitate dissolves, it was likely due to low-temperature storage of a working solution.
-
Vortex/Mix Thoroughly: Ensure the solution is well-mixed before use.
-
Filter the Solution: If warming and mixing do not resolve the issue, filter the solution through a 0.22 µm syringe filter to remove any persistent aggregates before use. However, this may reduce the dye concentration.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in PBS?
A1: Hoechst stains, including this compound, are known to have reduced solubility and a tendency to precipitate in phosphate-buffered saline (PBS), especially at higher concentrations.[1] While very dilute solutions may be compatible with PBS, it is generally recommended to avoid using PBS for preparing concentrated stock or working solutions of this compound.[1]
Q2: What is the best solvent for preparing this compound stock solutions?
A2: Concentrated stock solutions of this compound (up to 10 mg/mL) can be prepared in high-purity water, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).[1][] Commercially available solutions are often provided in water.[3]
Q3: How should I prepare my working staining solution to avoid precipitation?
A3: To minimize the risk of precipitation, it is best to prepare working solutions fresh for each experiment.[4][5] Dilute your high-concentration stock solution into a suitable buffer, such as a Tris-based buffer (e.g., TNE buffer), or directly into your serum-free cell culture medium to the final desired concentration (typically 0.1-10 µg/mL).[6][7][8]
Q4: Can I store my diluted this compound working solution?
A4: It is not recommended to store working solutions of Hoechst dyes for extended periods. The dye can be lost over time due to precipitation or adsorption to the container walls.[3] If storage is necessary, solutions may be kept at -20°C for up to one month, but should be equilibrated to room temperature and checked for precipitates before use.[9]
Q5: Does the pH of the staining solution affect this compound solubility and performance?
A5: Yes, pH is a critical factor. Optimal dye binding occurs at a pH of 7.4.[1][10][11] The fluorescence intensity of this compound also increases with higher pH.[6][12] Maintaining the recommended pH will contribute to both solubility and staining efficacy.
Q6: What are the recommended concentrations for stock and working solutions?
A6: Adhering to recommended concentration ranges is crucial to prevent precipitation. High concentrations of the dye can lead to aggregation.[12][13][14] Please refer to the tables below for recommended concentrations.
Data Presentation
Table 1: Recommended Concentrations for this compound
| Solution Type | Recommended Concentration Range |
| Stock Solution | 1 - 10 mg/mL (or 1-20 mM) |
| Working Solution (Cell Staining) | 0.1 - 10 µg/mL (or 0.5 - 5 µM) |
| Working Solution (DNA Quantitation) | Varies by assay; e.g., 200 ng/mL |
Data compiled from multiple sources.[1][][5][8][10][11][12][15]
Table 2: Buffer and Solvent Compatibility
| Buffer / Solvent | Recommended Use | Notes |
| High-Purity Water | Stock and Working Solutions | Excellent for stock solutions up to 20 mg/mL.[3] |
| DMSO / DMF | Stock Solutions | Suitable for preparing high-concentration stocks.[1][] |
| Tris-based Buffers (e.g., TNE) | Working Solutions | Recommended to avoid precipitation issues seen with PBS.[5][7] |
| Phosphate-Buffered Saline (PBS) | Not Recommended for Stock Solutions | May be used for highly diluted working solutions, but carries a risk of precipitation.[1] |
| Cell Culture Medium | Working Solutions | A common and effective diluent for live-cell staining.[3][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)
-
Materials: this compound powder, sterile high-purity water or DMSO.
-
Procedure:
-
Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile water or DMSO to achieve a final concentration of 1 mg/mL.
-
Vortex thoroughly until the dye is completely dissolved.
-
Protect the solution from light by wrapping the tube in aluminum foil or using an amber tube.
-
-
Storage: Store the stock solution at 2-8°C for up to 6 months or in aliquots at -20°C for long-term stability.[1][7]
Protocol 2: Preparation of Staining Solution in a Non-Phosphate Buffer
-
Materials: 1 mg/mL this compound stock solution, 1X TNE Buffer (10 mM Tris-HCl, 1 mM EDTA, 100 mM NaCl, pH 7.4).
-
Procedure:
-
Equilibrate the stock solution and TNE buffer to room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final working concentration (e.g., 1 µg/mL).
-
Prepare the working solution fresh by diluting the stock solution in 1X TNE buffer. For example, add 1 µL of 1 mg/mL stock to 1 mL of TNE buffer for a 1 µg/mL working solution.
-
Mix gently but thoroughly. The solution is now ready for cell staining.
-
Logical Relationship of Factors Causing Precipitation
Caption: Factors contributing to this compound precipitation.
References
- 1. biotech.illinois.edu [biotech.illinois.edu]
- 3. biotium.com [biotium.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. promega.com [promega.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.com [promega.com]
- 8. What is the best concentration to use with Hoechst? | AAT Bioquest [aatbio.com]
- 9. This compound Staining solution (10mg/ml) | Blue Fluorescent DNA stain | Hello Bio [hellobio.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. abcam.com [abcam.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Aggregation features and fluorescence of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lumiprobe.com [lumiprobe.com]
Hoechst 33258 Staining: Technical Support & Troubleshooting Guide
Welcome to the technical support center for Hoechst 33258 staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and avoid artifacts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeant, blue fluorescent dye that binds to the minor groove of double-stranded DNA.[][2][3] It has a strong preference for adenine-thymine (A-T) rich regions.[][2][3] The dye exhibits minimal fluorescence when in solution but becomes brightly fluorescent upon binding to DNA, which allows for staining of cell nuclei with a high signal-to-noise ratio, often without a wash step.[4][5] It is excitable by ultraviolet (UV) light (~352 nm) and emits blue fluorescence at approximately 461 nm.[4][6][7]
Q2: What is the difference between this compound and Hoechst 33342?
Hoechst 33342 is structurally similar to this compound but contains an additional ethyl group, which makes it more lipophilic and thus more permeable to intact cell membranes.[6] For this reason, Hoechst 33342 is often preferred for staining living, healthy cells, while this compound is an excellent choice for fixed cells and tissues, although it can also be used with live cells.[][6][8]
Q3: Can this compound be used to stain both live and fixed cells?
Yes, this compound is cell-permeable and can be used to stain both live and fixed cells.[6][9] However, its permeability in live cells is lower than that of Hoechst 33342.[3][8] Dead cells, which have compromised membranes, tend to stain more brightly than live cells.[4][7]
Q4: Is this compound toxic to cells?
Because Hoechst stains bind to DNA, they can interfere with DNA replication and cell division, making them potentially mutagenic.[9] While they are considered less toxic than other nuclear stains like DAPI and are often used in live-cell imaging, prolonged exposure or high concentrations can affect cell viability.[3][9] For long-term studies, it is crucial to use the lowest effective concentration and minimize exposure time.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound staining.
Problem 1: Weak or No Nuclear Staining
Possible Causes:
-
Low Dye Concentration: The concentration of this compound may be too low for the specific cell type or density.
-
Short Incubation Time: The incubation period may not be sufficient for the dye to penetrate the cells and bind to the DNA.
-
Efflux Pumps (Live Cells): Some live cells actively pump the dye out using efflux pumps like P-glycoprotein.[8]
-
Poor Cell Permeability (Live Cells): this compound is less permeant to live cells compared to Hoechst 33342.[3][8]
-
Photobleaching: Excessive exposure to the excitation light source can cause the fluorescent signal to fade.[10]
-
Incorrect Filter Set: The microscope's filter set may not be optimal for the excitation and emission spectra of this compound.
Solutions:
-
Optimize Dye Concentration: Titrate the Hoechst concentration. A typical starting range is 0.5-5 µg/mL.[6][11][12]
-
Increase Incubation Time: Extend the incubation time, typically ranging from 5 to 60 minutes.[4][6][12]
-
Use Efflux Pump Inhibitors: For live cells exhibiting weak staining, consider using an efflux pump inhibitor like cyclosporin (B1163) A or reserpine.[8]
-
Switch to Hoechst 33342: For live-cell imaging, Hoechst 33342 is a more cell-permeable alternative.[8]
-
Use Antifade Reagents: Mount samples in an antifade mounting medium to reduce photobleaching.[10]
-
Minimize Light Exposure: Reduce the intensity and duration of UV light exposure during imaging.
-
Verify Microscope Setup: Ensure you are using a standard DAPI filter set, which is appropriate for Hoechst dyes.[13]
Problem 2: High Background or Non-Specific Staining
Possible Causes:
-
Excessive Dye Concentration: Using too much dye can lead to unbound dye in the solution, which fluoresces weakly in the 510-540 nm range (green), causing background haze.[3][11][13]
-
Insufficient Washing: Residual unbound dye can increase background fluorescence.
-
Precipitation of Dye: Hoechst dyes can precipitate in phosphate-containing buffers, forming fluorescent particles.[14]
-
Contaminated Glassware: Residual detergents on slides or coverslips can cause fluorescent artifacts.[6][13]
-
Mycoplasma Contamination: Mycoplasma, which contains DNA, will be stained by Hoechst and appear as small fluorescent dots in the cytoplasm or outside the cells.[10]
Solutions:
-
Reduce Dye Concentration: Lower the working concentration of the Hoechst stain.
-
Wash Samples: Include one or more wash steps with PBS or culture medium after staining to remove unbound dye.[11][15]
-
Use Phosphate-Free Buffers: If precipitation is suspected, prepare the staining solution in a phosphate-free buffer like Tris-HCl.[14]
-
Ensure Clean Glassware: Thoroughly rinse all glassware with deionized water to remove any detergent residue.[13]
-
Test for Mycoplasma: If extranuclear staining is observed, test cultures for mycoplasma contamination.
Problem 3: Uneven or Blotchy Staining
Possible Causes:
-
Poor Fixation/Permeabilization: Inadequate fixation can lead to inconsistent dye access to the nucleus.
-
Cell Clumping: If cells are clumped together, the dye may not penetrate the inner cells of the aggregate effectively.
-
Incomplete Removal of Mounting Media: For frozen sections, residual water-soluble mounting media can prevent even dye infiltration.[16]
-
Non-uniform Dye Application: Adding a concentrated drop of dye directly to cells can cause localized areas of high concentration and uneven staining.[4]
Solutions:
-
Optimize Fixation Protocol: Ensure cells are properly fixed (e.g., 4% paraformaldehyde for 10-15 minutes) and washed.[]
-
Prepare Single-Cell Suspensions: For suspension cells, ensure they are well-resuspended to avoid clumping.
-
Thorough Rinsing: For frozen sections, ensure all mounting media is rinsed away before staining.[16]
-
Proper Mixing: When adding the dye solution, mix gently but thoroughly to ensure uniform distribution.[4]
Problem 4: Artifactual Signal in Other Channels (e.g., Green/Red)
Possible Cause:
-
Photoconversion: Prolonged exposure to UV light from a mercury-arc lamp can cause Hoechst dyes to undergo photoconversion, leading them to emit fluorescence in the green and sometimes red channels.[][17][18] This can be mistaken for a genuine signal or cause bleed-through.
Solutions:
-
Minimize UV Exposure: Use the lowest possible intensity and duration of UV light, especially when initially focusing on the sample.
-
Image DAPI/Hoechst Channel Last: When performing multi-color imaging with epifluorescence, capture the images from other channels (e.g., FITC, TRITC) before imaging the Hoechst channel.[17]
-
Use a 405 nm Laser: Photoconversion is less of an issue with 405 nm laser excitation used in confocal microscopy compared to broad-spectrum UV lamps.[17]
-
Move to a New Field of View: After focusing on the Hoechst stain using UV light, move to an adjacent, unexposed area of the slide to capture your multi-channel images.[17]
Data & Protocols
Recommended Staining Concentrations & Times
The optimal conditions depend on the cell type and whether the cells are live or fixed. Always perform a titration to find the best concentration and incubation time for your specific experiment.
| Application | Cell Type | This compound Concentration | Incubation Time | Temperature |
| Live Cell Staining | Mammalian Cells | 1-5 µg/mL | 15-60 min | 37°C |
| Fixed Cell Staining | Mammalian Cells | 0.5-2 µg/mL | 5-15 min | Room Temp |
| Flow Cytometry | Fixed Mammalian Cells | 0.2-2 µg/mL | 15 min | Room Temp |
| Bacteria/Yeast | Live or Fixed | 12-15 µg/mL | 30 min | Room Temp |
(Data compiled from multiple sources:[2][4][6][7][11][12])
Experimental Protocols
Protocol 1: Staining of Fixed Adherent Cells
-
Cell Culture: Grow cells on sterile coverslips or in imaging plates.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[]
-
Washing: Wash the cells twice with PBS to remove the fixative.
-
Staining Solution: Prepare a working solution of this compound at 1 µg/mL in PBS.[4][7]
-
Incubation: Add the staining solution to the cells and incubate for at least 5 minutes at room temperature, protected from light.[4][7]
-
Washing (Optional): Washing with PBS is optional but can help reduce background.[4][7]
-
Mounting & Imaging: Mount the coverslip using an antifade mounting medium. Image using a fluorescence microscope with a DAPI filter set.
Protocol 2: Staining of Live Adherent Cells
-
Cell Culture: Grow cells on an appropriate imaging dish or plate.
-
Staining Solution: Dilute this compound to a final concentration of 1-5 µg/mL in pre-warmed, complete cell culture medium.[4][11]
-
Staining: Remove the existing medium from the cells and replace it with the medium containing the Hoechst dye.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes.[11]
-
Imaging: Image the cells directly. Washing is not required for specific staining, but a wash with fresh medium can reduce background if necessary.[4]
Visual Guides & Workflows
Hoechst Staining Mechanism and Artifacts
Caption: Mechanism of this compound binding to DNA and pathways leading to common artifacts.
Troubleshooting Workflow for Weak Staining
Caption: A step-by-step workflow for troubleshooting weak this compound staining results.
References
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. biotium.com [biotium.com]
- 8. researchgate.net [researchgate.net]
- 9. Hoechst stain - Wikipedia [en.wikipedia.org]
- 10. This compound staining for detecting mycoplasma contamination in cell cultures: a method for reducing fluorescence photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. abcam.com [abcam.com]
- 13. biotech.illinois.edu [biotech.illinois.edu]
- 14. mcb.berkeley.edu [mcb.berkeley.edu]
- 15. medchemexpress.com [medchemexpress.com]
- 16. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 17. biotium.com [biotium.com]
- 18. biotium.com [biotium.com]
Technical Support Center: Optimizing Hoechst 33258 Fluorescence
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio of Hoechst 33258 fluorescence in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining, offering potential causes and solutions in a structured format to help you quickly identify and resolve problems.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process to diagnose and resolve suboptimal this compound staining results.
Caption: A flowchart for troubleshooting common this compound staining issues.
Common Problems and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background | 1. Excessive Dye Concentration: Using too much this compound can lead to high background fluorescence.[1] 2. Insufficient Washing: Failure to remove unbound dye results in nonspecific fluorescence.[1] 3. Unbound Dye Fluorescence: Unbound this compound can fluoresce in the green spectrum (510–540 nm).[1][2] | 1. Titrate Dye Concentration: Perform a dilution series to find the optimal concentration (typically 0.1–10 µg/mL).[1] 2. Increase Wash Steps: Wash cells 2-3 times with an appropriate buffer (e.g., PBS) after staining.[3][4] 3. Check Emission Spectra: Use appropriate filters to distinguish between blue (DNA-bound) and green (unbound) fluorescence. |
| Weak or No Signal | 1. Insufficient Dye Concentration: The concentration may be too low to effectively stain the nuclei. 2. Inadequate Incubation Time: The dye may not have had enough time to penetrate the cells and bind to DNA.[] 3. Low Cell Permeability (Live Cells): this compound has lower permeability in live cells compared to Hoechst 33342.[1][6] 4. Suboptimal pH: Fluorescence intensity is pH-dependent and can be lower in acidic conditions.[1][2][7] 5. Photobleaching: Excessive exposure to the excitation light source can quench the fluorescence.[8] | 1. Increase Dye Concentration: Gradually increase the concentration within the recommended range.[9] 2. Extend Incubation Time: Increase incubation time, typically from 10 to 30 minutes, and optimize for your cell type.[][7] 3. Use Hoechst 33342 for Live Cells: If possible, switch to the more membrane-permeant Hoechst 33342 for live-cell imaging.[1][] 4. Optimize Buffer pH: Ensure the pH of your buffer is neutral to slightly basic (pH 7.0-7.5) for optimal fluorescence.[10] 5. Use Antifade Reagents: Mount coverslips with an antifade mounting medium to minimize photobleaching.[10] |
| Uneven or Speckled Staining | 1. Cell Clumping: Aggregated cells can prevent uniform dye penetration. 2. Dye Precipitation: Hoechst dyes can precipitate in phosphate-containing buffers at high concentrations.[10][11] 3. Contaminants: Particulates or contaminants on slides or in buffers can cause speckles.[12] | 1. Ensure Single-Cell Suspension: For suspension cells, ensure they are well-separated. For adherent cells, ensure they are seeded at an appropriate density to avoid clumping. 2. Use Fresh Working Solutions: Prepare fresh dye dilutions in a phosphate-free buffer if precipitation is suspected.[10] Do not store dilute working solutions.[13] 3. Use Clean Materials: Ensure all glassware, slides, and buffers are clean and filtered if necessary.[12] |
| Cytotoxicity (Live Cells) | 1. High Dye Concentration: Hoechst dyes can be toxic to cells at high concentrations or with prolonged exposure.[14] 2. UV Light Exposure: The UV excitation light itself can be damaging to live cells.[15] | 1. Use the Lowest Effective Concentration: A concentration of 1 µg/mL is often sufficient and minimizes cytotoxicity.[9] 2. Minimize Exposure: Limit the duration and intensity of UV light exposure during imaging.[15] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound?
The optimal working concentration for this compound depends on whether you are staining live or fixed cells and the specific cell type. A general range is 0.1–10 µg/mL.[1] It is always recommended to perform a titration to determine the best concentration for your specific experimental conditions.[16]
Q2: How does this compound enter the cell and bind to DNA?
This compound is a cell-permeant dye that can cross the plasma membrane of live cells, although less efficiently than Hoechst 33342.[1][2] It binds specifically to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[1][2] This binding leads to a significant increase in its fluorescence quantum yield, resulting in a strong signal-to-noise ratio.[][15]
Caption: Mechanism of this compound staining and fluorescence.
Q3: What are the excitation and emission maxima for this compound?
When bound to DNA, this compound has an excitation maximum around 351 nm (UV) and an emission maximum around 463 nm (blue).[1][2] Unbound dye has a different emission profile, fluorescing in the 510–540 nm (green) range.[1][2]
Q4: Should I wash the cells after staining?
Washing is highly recommended to improve the signal-to-noise ratio by removing unbound dye that contributes to background fluorescence.[3][] Typically, 2-3 washes with PBS or a similar buffer are sufficient.[4] However, staining can be visualized without washing, but this may result in higher background.[3][13]
Q5: Can I use this compound for both live and fixed cells?
Yes, this compound is cell-permeant and can be used to stain both live and fixed cells.[1][2][] However, for live-cell imaging, Hoechst 33342 is often preferred due to its higher cell permeability and lower toxicity.[][14]
Experimental Protocols
Recommended Staining Concentrations & Times
The following table provides starting recommendations for this compound concentration and incubation time. These should be optimized for your specific cell type and experimental setup.
| Cell State | Concentration (Working) | Incubation Time | Temperature |
| Live Adherent/Suspension Cells | 1–5 µg/mL[4][] | 10–30 minutes[][7] | 37°C[4][] |
| Fixed & Permeabilized Cells | 0.5–2 µg/mL[3][4] | 10–15 minutes[4][] | Room Temperature[] |
Protocol 1: Staining of Live Cells
-
Prepare Working Solution: Dilute the this compound stock solution to a final working concentration of 1–5 µg/mL in pre-warmed cell culture medium.[4][]
-
Stain Cells: Remove the existing medium from the cells and add the Hoechst-containing medium.
-
Incubate: Incubate the cells for 10–30 minutes at 37°C, protected from light.[][7]
-
Wash: Aspirate the staining solution and wash the cells twice with pre-warmed PBS or culture medium to remove unbound dye.[4]
-
Image: Image the cells immediately using a fluorescence microscope with appropriate UV excitation and blue emission filters.
Protocol 2: Staining of Fixed Cells
-
Fix and Permeabilize: Fix cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 10-15 minutes). If required by other antibodies in your protocol, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS).
-
Prepare Working Solution: Dilute the this compound stock solution to a final working concentration of 0.5–2 µg/mL in PBS.[3][4]
-
Stain Cells: Add the Hoechst working solution to the fixed cells.
-
Incubate: Incubate for 10–15 minutes at room temperature, protected from light.[]
-
Wash: Aspirate the staining solution and wash the cells twice with PBS.[4]
-
Mount and Image: Mount the coverslip using an antifade mounting medium and image the cells.[4]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Hoechst stain - Wikipedia [en.wikipedia.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
- 9. What is the best concentration to use with Hoechst? | AAT Bioquest [aatbio.com]
- 10. mcb.berkeley.edu [mcb.berkeley.edu]
- 11. researchgate.net [researchgate.net]
- 12. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 13. biotium.com [biotium.com]
- 14. biotium.com [biotium.com]
- 15. The Use of Hoechst Dyes for DNA Staining and Beyond | MDPI [mdpi.com]
- 16. biotium.com [biotium.com]
Why is my Hoechst 33258 staining uneven or patchy?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Hoechst 33258 staining, ensuring reliable and consistent results for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question: Why is my this compound staining uneven or patchy?
Answer:
Uneven or patchy this compound staining can arise from several factors related to the dye itself, the cell preparation, and the staining protocol. Below is a detailed breakdown of potential causes and their corresponding solutions.
1. Suboptimal Dye Concentration and Incubation Time:
-
Problem: Incorrect dye concentration or incubation time can lead to either faint, uneven staining or excessive background fluorescence. Unbound dye can fluoresce in the green spectrum (510–540 nm), which may appear as patchy background.[1][2][3]
-
Solution: Optimize the this compound concentration and incubation time for your specific cell type. It is recommended to perform a titration experiment to determine the optimal conditions.[4][5]
| Parameter | Recommended Range | Notes |
| Concentration | 0.1 - 12 µg/mL (0.5 - 5 µM) | Start with a concentration in the middle of this range and adjust as needed.[2][3][4][5] |
| Incubation Time | 1 - 60 minutes | Shorter times are often sufficient for fixed cells, while live cells may require longer incubation.[3][4][5] |
2. Poor Cell Permeability (Especially in Live Cells):
-
Problem: this compound has lower cell permeability compared to Hoechst 33342, which can result in weak or inconsistent staining in live cells.[2][4][6] Some live cells may actively exclude the dye via efflux pumps like P-glycoprotein.[6]
-
Solution:
-
For live-cell staining, consider using Hoechst 33342, which is more lipophilic and readily crosses intact cell membranes.[4][6][]
-
If using this compound for live cells is necessary, you may need to increase the incubation time or concentration.
-
For cells with high efflux pump activity, consider using an efflux pump inhibitor like cyclosporin (B1163) A or reserpine.[6]
-
3. Issues with Cell Fixation and Permeabilization:
-
Problem: The fixation method can significantly impact staining quality. Aggressive fixation, such as with methanol (B129727) for extended periods, can alter cell morphology and lead to non-specific staining.[8] Insufficient permeabilization can hinder the dye's access to the nucleus.
-
Solution:
4. Cell Health and Density:
-
Problem: Unhealthy or dying cells may exhibit condensed or fragmented nuclei (pyknosis), leading to bright, punctate staining that can be misinterpreted as patchiness.[2] Very high cell density can lead to non-uniform staining due to unequal access of the dye to all cells.[4]
-
Solution:
-
Ensure you are working with a healthy, viable cell population.
-
Plate cells at an appropriate density to avoid overcrowding and ensure uniform access to the staining solution.
-
5. Dye Precipitation and Handling:
-
Problem: Hoechst dyes can precipitate out of solution, especially when concentrated stock solutions are not stored properly or when diluted in phosphate-buffered saline (PBS) for storage.[1] Residual detergent on glassware can also cause the dye to aggregate and appear as brightly stained material.[1][4]
-
Solution:
Experimental Protocols
Standard Protocol for Staining Fixed Adherent Cells:
-
Cell Culture: Grow cells on coverslips in a petri dish or in chamber slides to the desired confluency.
-
Washing: Gently wash the cells twice with Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[]
-
Washing: Wash the cells twice with PBS for 5 minutes each.
-
Staining: Incubate the cells with this compound working solution (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature, protected from light.[]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.[]
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with UV excitation (around 350 nm) and blue emission (around 461 nm).[4]
Standard Protocol for Staining Live Adherent Cells:
-
Cell Culture: Grow cells in a suitable culture vessel (e.g., chamber slide, glass-bottom dish).
-
Staining: Replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 1-5 µg/mL).[]
-
Incubation: Incubate the cells at 37°C for 15-30 minutes.[]
-
Washing (Optional): The wash step can sometimes be omitted for live-cell imaging as the dye's fluorescence is minimal in solution.[10] If background is high, gently wash with fresh, pre-warmed culture medium.[]
-
Imaging: Image the cells immediately using a fluorescence microscope equipped for live-cell imaging.
Visualizations
Caption: Troubleshooting workflow for uneven this compound staining.
Caption: Mechanism of this compound staining in a eukaryotic cell.
References
- 1. biotech.illinois.edu [biotech.illinois.edu]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Hoechst stain - Wikipedia [en.wikipedia.org]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. abcam.com [abcam.com]
- 6. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. biotium.com [biotium.com]
Technical Support Center: Hoechst 33258 Staining and Fixation
This guide provides researchers, scientists, and drug development professionals with technical support for optimizing Hoechst 33258 staining, focusing on the critical role of the fixation method. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between formaldehyde (B43269) and methanol (B129727) fixation for this compound staining?
A1: The primary difference lies in their mechanism of action. Formaldehyde is a cross-linking fixative that creates covalent bonds between proteins, preserving cellular structure effectively.[1][2] Methanol, on the other hand, is a precipitating or denaturing fixative that dehydrates the cell, causing proteins to precipitate and become insoluble.[1] This fundamental difference can impact cell morphology, membrane permeability, and the accessibility of DNA to the Hoechst dye.
Q2: Which fixation method is generally recommended for the best preservation of cell morphology?
A2: Formaldehyde-based fixatives, such as paraformaldehyde (PFA), are generally preferred for preserving cell morphology.[2] The cross-linking action of formaldehyde provides good structural preservation.[1] Methanol fixation can cause cells to shrink and can alter cellular structures due to its dehydrating nature.[1][2]
Q3: Do I need to permeabilize my cells after fixation for this compound staining?
A3: It depends on the fixation method used. Methanol fixation simultaneously fixes and permeabilizes the cell membranes, so a separate permeabilization step is not required.[1] Formaldehyde fixation, however, does not efficiently permeabilize membranes. Therefore, a subsequent permeabilization step with a detergent like Triton X-100 is often necessary to allow the Hoechst dye to enter the cell and stain the nucleus.
Q4: Can the chosen fixation method affect the intensity of this compound staining?
A4: Yes, the fixation method can influence staining intensity. While direct quantitative data for this compound is limited, studies on the similar DNA dye DAPI show that paraformaldehyde fixation time can impact signal intensity. For some cellular markers, longer fixation times with PFA can lead to a decrease in signal. Methanol fixation, by nature of its denaturing properties, may alter chromatin structure in a way that could affect dye binding.
Q5: Is this compound toxic to live cells?
A5: Hoechst dyes can disrupt DNA replication and are therefore potentially mutagenic.[] While they are used for live-cell imaging, prolonged exposure can be toxic. For long-term live-cell imaging, it is crucial to use the lowest effective concentration and minimize exposure to UV light.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Dim or No Nuclear Staining | Inadequate permeabilization after formaldehyde fixation. | After fixing with PFA, include a permeabilization step with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. |
| Insufficient incubation time with this compound. | Increase the incubation time with the Hoechst staining solution. Typical incubation times range from 5 to 30 minutes. | |
| Incorrect filter set on the microscope. | Ensure you are using a UV excitation filter (around 350 nm) and a blue emission filter (around 460 nm). | |
| High Background or Non-Specific Staining | Excess dye remaining after staining. | Although a wash step is often optional, washing the cells with PBS after Hoechst incubation can help reduce background fluorescence. |
| Aggressive fixation with methanol. | Reduce the methanol fixation time to 5-10 minutes. Prolonged exposure can sometimes lead to non-specific staining.[5] | |
| Dye precipitation. | Use freshly diluted this compound working solution, as the dye can precipitate out of solution over time. | |
| Uneven Staining Across the Cell Population | Inconsistent fixation or permeabilization. | Ensure that the fixative and permeabilization solutions cover the cells evenly and for a consistent amount of time. |
| Cell confluence is too high. | Perform staining on sub-confluent cell cultures to ensure all cells have adequate access to the staining solution. | |
| Photobleaching (Fading) of the Signal | Excessive exposure to UV light during imaging. | Minimize the exposure time to the excitation light. Use a neutral density filter if available. Consider using an anti-fade mounting medium.[6] |
Data Presentation: Effect of Fixation on Staining Quality
| Parameter | Paraformaldehyde (4%) | Methanol (100%, cold) | Notes |
| Mechanism of Action | Cross-linking of proteins | Precipitation and denaturation of proteins | Formaldehyde forms covalent bonds, while methanol dehydrates the cell.[1] |
| Morphology Preservation | Excellent | Fair to Good (can cause cell shrinkage) | PFA is generally superior for maintaining cellular architecture.[2] |
| Permeabilization Required | Yes (e.g., with Triton X-100) | No (fixation and permeabilization occur simultaneously) | This is a key difference in the experimental workflow.[1] |
| Staining Intensity (Qualitative) | Bright and specific nuclear staining | Bright and specific nuclear staining | Both methods can yield good results with optimized protocols. |
| Fixation Time Effect on DNA Staining Intensity (Quantitative Proxy with DAPI) | Stable for 15-30 minutes; prolonged fixation (24h) may decrease signal for some markers. | Shorter fixation times (5-10 minutes) are generally recommended. | Based on data for DAPI and other antibodies, shorter PFA fixation times (15-30 min) are recommended for optimal signal. |
| Potential for Autofluorescence | Low | Low | Aldehyde fixatives can sometimes introduce autofluorescence, though this is less of a concern with modern microscopy.[1] |
Disclaimer: The quantitative data on the effect of fixation time on staining intensity is based on studies using DAPI, a DNA stain with a similar binding mechanism and spectral properties to this compound.
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation and this compound Staining
This protocol is recommended for experiments where preserving cellular morphology is a priority.
Materials:
-
4% Paraformaldehyde (PFA) in PBS, pH 7.4
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
This compound stock solution (e.g., 1 mg/mL in deionized water)
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells on coverslips in a petri dish or in an imaging plate to the desired confluency.
-
Aspirate Medium: Carefully remove the cell culture medium.
-
Wash: Gently wash the cells twice with PBS.
-
Fixation: Add 4% PFA to the cells, ensuring they are fully covered. Incubate for 10-15 minutes at room temperature.
-
Wash: Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.
-
Wash: Aspirate the Permeabilization Buffer and wash the cells twice with PBS.
-
Staining: Dilute the this compound stock solution to a working concentration of 1-2 µg/mL in PBS. Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.
-
Wash: Aspirate the staining solution and wash the cells twice with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium. For imaging plates, add fresh PBS or mounting medium to the wells.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a UV excitation filter and a blue emission filter.
Protocol 2: Methanol Fixation and this compound Staining
This protocol is a quicker alternative that combines fixation and permeabilization.
Materials:
-
Ice-cold 100% Methanol (stored at -20°C)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (e.g., 1 mg/mL in deionized water)
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells on coverslips in a petri dish or in an imaging plate to the desired confluency.
-
Aspirate Medium: Carefully remove the cell culture medium.
-
Wash: Gently wash the cells once with PBS.
-
Fixation: Add ice-cold 100% methanol to the cells and incubate for 5-10 minutes at -20°C.
-
Wash: Aspirate the methanol and gently wash the cells three times with PBS.
-
Staining: Dilute the this compound stock solution to a working concentration of 1-2 µg/mL in PBS. Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.
-
Wash: Aspirate the staining solution and wash the cells twice with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium. For imaging plates, add fresh PBS or mounting medium to the wells.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a UV excitation filter and a blue emission filter.
Visualizations
Caption: A comparison of experimental workflows for PFA and methanol fixation prior to this compound staining.
Caption: A decision tree for troubleshooting dim or absent this compound nuclear staining.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Fixation Methods for Preservation of Morphology, RNAs, and Proteins From Paraffin-Embedded Human Cancer Cell-Implanted Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of formaldehyde and methanol fixatives used in the detection of ion channel proteins in isolated rat ventricular myocytes by immunofluorescence labelling and confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound staining for detecting mycoplasma contamination in cell cultures: a method for reducing fluorescence photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to choose the right filter set for Hoechst 33258 imaging.
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate filter set for Hoechst 33258 imaging, along with troubleshooting advice and frequently asked questions.
Choosing the Right Filter Set for this compound
Optimizing your fluorescence microscopy setup is critical for achieving high-quality images with this compound. A key component of this optimization is the selection of an appropriate filter set that matches the spectral characteristics of the dye.
Spectral Properties of this compound
This compound is a blue fluorescent dye that binds to the minor groove of DNA, with a preference for AT-rich regions.[1][2] When bound to DNA, its fluorescence is significantly enhanced. The excitation and emission maxima of DNA-bound this compound are crucial for selecting the correct optical filters.
| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) |
| This compound (with DNA) | ~352 | ~461 |
Data compiled from multiple sources.[2][3][4][5][6][7][8]
Recommended Filter Set Specifications
To effectively capture the fluorescence signal from this compound while minimizing background noise, a filter set typically consists of an excitation filter, a dichroic mirror (or beamsplitter), and an emission filter. A standard DAPI filter set is often suitable for this compound imaging.[8][9][10]
| Filter Component | Recommended Wavelength Range (nm) | Purpose |
| Excitation Filter | ~350 - 370 | Selectively transmits UV light to excite the dye. |
| Dichroic Mirror | ~400 | Reflects excitation light towards the sample and transmits emission light towards the detector. |
| Emission Filter | ~450 - 490 | Transmits the blue fluorescence from the dye while blocking unwanted excitation light and other sources of background. |
Note: The exact specifications may vary slightly between manufacturers. Always consult your microscope and filter manufacturer's recommendations.
Experimental Protocol: Staining Cells with this compound
This protocol provides a general guideline for staining both live and fixed cells. Optimization may be required depending on the cell type and experimental conditions.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in deionized water)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cell staining
-
Mounting medium
Procedure for Live Cell Staining:
-
Prepare Staining Solution: Dilute the this compound stock solution to a final working concentration of 0.5 to 5 µM in cell culture medium or buffer.[6][11] The optimal concentration should be determined empirically.
-
Cell Staining: Remove the existing cell culture medium and add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 15 to 60 minutes at room temperature or 37°C, protected from light.[6][11]
-
Washing (Optional): Washing is not always necessary, but it can help to reduce background fluorescence.[5] If desired, gently wash the cells once or twice with fresh, pre-warmed culture medium or PBS.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with a suitable filter set (e.g., a DAPI filter set).
Procedure for Fixed Cell Staining:
-
Cell Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If staining intracellular targets with other antibodies, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Prepare Staining Solution: Dilute the this compound stock solution to a final working concentration of 0.5 to 5 µM in PBS.[6][11]
-
Cell Staining: Add the this compound staining solution to the fixed cells.
-
Incubation: Incubate for 5-15 minutes at room temperature, protected from light.[5]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with a suitable filter set.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound imaging.
Q1: Why am I seeing very weak or no fluorescence signal?
-
Incorrect Filter Set: Ensure that your filter set is appropriate for this compound. A standard DAPI filter set is generally recommended.[8][9][10]
-
Low Dye Concentration: The concentration of this compound may be too low. Try increasing the concentration within the recommended range (0.5-5 µM).[6][11]
-
Insufficient Incubation Time: The incubation time may not be long enough for the dye to penetrate the cells and bind to the DNA. Increase the incubation time.
-
Poor Cell Permeability (Live Cells): this compound is less cell-permeant than its counterpart, Hoechst 33342.[1][12] For live-cell imaging where weak staining is an issue, consider using Hoechst 33342.[13] Some live cells may also actively pump out the dye.[13]
-
Photobleaching: Hoechst dyes can be susceptible to photobleaching, especially with prolonged exposure to the excitation light.[14] Minimize light exposure and use an anti-fade mounting medium for fixed cells.
Q2: Why is the background fluorescence high?
-
Excessive Dye Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background. Titrate the dye to find the optimal concentration. Unbound dye can fluoresce in the 510-540 nm range.[1]
-
Inadequate Washing: Insufficient washing can leave residual unbound dye, contributing to background fluorescence. Ensure thorough but gentle washing steps.
-
Autofluorescence: The cells or the surrounding medium may exhibit natural fluorescence. Image an unstained control sample to assess the level of autofluorescence.
Q3: Why are my cells dying after staining (live-cell imaging)?
-
Phototoxicity: The UV excitation light used for this compound can be damaging to live cells, especially with long or repeated exposures.[14] Minimize exposure time and intensity.
-
Dye Toxicity: While generally less toxic than DAPI, Hoechst dyes can be toxic to some cell types at higher concentrations or with prolonged incubation.[2] Use the lowest effective concentration and minimize incubation time.
Q4: I see signal in other channels (e.g., green channel). What is happening?
-
Photoconversion: UV excitation of Hoechst dyes can sometimes cause them to fluoresce in other channels, a phenomenon known as photoconversion.[2] To mitigate this, image other fluorophores (e.g., green) before imaging the Hoechst channel, or move to a new field of view before imaging other channels.
-
Bleed-through: The emission spectrum of this compound may overlap with the excitation spectrum of another fluorophore in your experiment. Ensure your emission filters are specific enough to prevent bleed-through.
Visual Guides
The following diagrams illustrate key decision-making processes for successful this compound imaging.
Caption: Workflow for selecting the appropriate filter set for this compound imaging.
Caption: A troubleshooting guide for common issues in this compound imaging.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. biotium.com [biotium.com]
- 3. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. biotium.com [biotium.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. bosterbio.com [bosterbio.com]
- 8. biotech.illinois.edu [biotech.illinois.edu]
- 9. northshore.org [northshore.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abcam.com [abcam.com]
- 12. interchim.fr [interchim.fr]
- 13. researchgate.net [researchgate.net]
- 14. biology.stackexchange.com [biology.stackexchange.com]
Technical Support Center: Minimizing UV Damage During Live-Cell Imaging with Hoechst 33258
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Hoechst 33258 for live-cell imaging while minimizing UV-induced damage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeant, blue fluorescent dye that binds to the minor groove of DNA, with a strong preference for adenine-thymine (A-T) rich regions.[][2] Upon binding to double-stranded DNA, its fluorescence intensity increases approximately 30-fold.[][3] It is excited by ultraviolet (UV) light (around 352 nm) and emits blue fluorescence with a maximum around 461 nm.[4][5] This makes it a common nuclear counterstain in fluorescence microscopy for both live and fixed cells.[5][6]
Q2: What is the difference between this compound and Hoechst 33342?
Hoechst 33342 is structurally similar to this compound but includes an additional ethyl group, which makes it more lipophilic and thus more readily able to cross intact cell membranes.[5] For this reason, Hoechst 33342 is often preferred for staining living cells, as this compound is reported to be less cell-permeant.[6][7] However, some studies suggest that Hoechst 33342 may be more toxic or induce apoptosis in certain cell types.[4]
Q3: What is phototoxicity and why is it a concern with this compound?
Phototoxicity is cell damage or death induced by light, in this case, the UV light used to excite the this compound dye.[] High-intensity light, particularly in the UV spectrum, can generate reactive oxygen species (ROS) and cause direct DNA damage, leading to altered cell behavior, apoptosis, and cell death.[8][9] Because this compound requires UV excitation, minimizing light exposure is critical for maintaining cell health during live-cell imaging experiments.[3][10]
Q4: Can UV exposure of this compound affect my other fluorescent labels?
Yes. A phenomenon known as photoconversion can occur with prolonged UV exposure, where Hoechst dyes can be converted into forms that fluoresce in the green and even red channels.[4][11][12][13] This can create artifacts that may be mistaken for genuine signals from other fluorophores like GFP, leading to incorrect interpretations of colocalization studies.[14]
Q5: Are there alternatives to this compound for live-cell nuclear staining?
Yes, several alternatives are available that may be less phototoxic. These include:
-
Hoechst 34580 : Has a shifted emission maximum to 490 nm.[3]
-
NucSpot® Live Cell Nuclear Stains : Designed for low-toxicity, real-time imaging with options for green and far-red channels.[11]
-
RedDot™1 : A far-red nuclear stain for live cells, which avoids the issue of UV photoconversion.[11] However, it may be more cytotoxic than Hoechst 33342 for long-term imaging.[11]
Troubleshooting Guides
Problem 1: High Cell Death or Signs of Stress After Imaging
Potential Causes:
-
Phototoxicity: Excessive UV light exposure is a primary cause of cell stress and death.[8][15]
-
Dye Toxicity: High concentrations of this compound or prolonged incubation can be toxic to cells.[2][16] The dye binds to DNA and can interfere with replication.[2][6]
Solutions:
-
Reduce UV Exposure:
-
Minimize Illumination Intensity: Use the lowest possible laser power or lamp intensity that provides a usable signal.[8][10]
-
Shorten Exposure Time: Use the shortest possible exposure time for image acquisition.[10]
-
Reduce Frequency of Imaging: For time-lapse experiments, increase the interval between image acquisitions. Phototoxicity is a function of the cumulative light dose.[17]
-
Use a More Sensitive Detector: A high quantum efficiency camera or detector allows for the use of lower excitation light.[18]
-
-
Optimize Staining Protocol:
-
Optimize Imaging Environment:
-
Use Phenol (B47542) Red-Free Medium: Phenol red can increase autofluorescence and the production of reactive oxygen species.
-
Maintain Physiological Conditions: Ensure the imaging chamber maintains proper temperature (37°C), humidity, and CO2 levels (5%) to keep cells healthy.[10]
-
Consider Antioxidants: The addition of antioxidants like Trolox or ascorbic acid to the imaging medium can help mitigate oxidative stress.[10]
-
Problem 2: Weak or No Nuclear Staining
Potential Causes:
-
Low Dye Permeability: this compound is less cell-permeant than Hoechst 33342, and some cell types may not take it up efficiently.[6][7]
-
Efflux Pump Activity: Live cells can actively pump the dye out using multidrug resistance transporters like P-glycoprotein.[7]
-
Incorrect Dye Concentration or Incubation Time: The staining protocol may not be optimized for the specific cell type.
-
Poor Dye Quality: The dye may have degraded due to improper storage.
Solutions:
-
Switch to a More Permeant Dye: If possible, try Hoechst 33342, which is generally better for live-cell staining.[][7]
-
Optimize Staining Protocol:
-
Inhibit Efflux Pumps: As a pharmacological intervention, consider using an efflux pump inhibitor like cyclosporin (B1163) A or verapamil. This should be done with caution as it can have other effects on the cells.
-
Check Dye Stock: Prepare a fresh dilution from your stock solution. If problems persist, use a new vial of the dye. Store stock solutions protected from light at -20°C.[2]
Problem 3: High Background Fluorescence
Potential Causes:
-
Excessive Dye Concentration: Using too much dye can lead to unbound dye in the medium and nonspecific binding, which fluoresces in the 510-540 nm range.[2][20][22]
-
Insufficient Washing: Residual dye in the imaging medium contributes to background.
-
Media Autofluorescence: Some components in cell culture media can fluoresce.
Solutions:
-
Optimize Dye Concentration: Use the lowest effective concentration of this compound.
-
Wash the Cells: After incubation, gently wash the cells 1-2 times with fresh, pre-warmed culture medium or PBS to remove unbound dye.[19] While washing isn't always necessary for specific staining, it can significantly reduce background.[21]
-
Use Imaging-Specific Medium: Switch to a phenol red-free, low-fluorescence imaging medium for the duration of the experiment.
-
Perform Background Correction: Use image processing software to subtract the background fluorescence from your images.
Problem 4: Signal Bleed-through or Artifacts in Other Channels
Potential Causes:
-
Photoconversion: UV excitation can alter the Hoechst dye, causing it to emit green or red fluorescence, which can be detected in the FITC/GFP or TRITC/RFP channels.[12][13] This effect can be observed with less than 10 seconds of UV exposure.[12][13]
Solutions:
-
Minimize UV Exposure: This is the most critical step. Use the lowest UV light intensity and shortest exposure time possible.
-
Image Other Channels First: If your experiment involves imaging in green or red channels, acquire those images before exciting the Hoechst dye with UV light.[4]
-
Use Sequential Imaging: When acquiring multicolor images, use a sequential scanning mode on a confocal microscope. This ensures that only one laser is exciting the sample at a time, preventing bleed-through from simultaneous excitation.
-
Run Single-Stain Controls: Always prepare control samples stained only with this compound. Image these controls using your multi-channel acquisition settings to determine the extent of any bleed-through into other channels.[11]
-
Use Alternative Nuclear Stains: Consider using a far-red nuclear stain like RedDot™1 or a green-emitting NucSpot® Live stain to avoid spectral overlap and UV-induced artifacts.[11]
Quantitative Data Summary
Table 1: Effect of Hoechst Staining on Preimplantation Development of Mouse Oocytes Data from a study on parthenogenetically activated mouse oocytes exposed to UV light.
| This compound Concentration | Staining Time | Blastocyst Formation Rate | Control (No Dye, UV only) |
| 0.5 µg/ml | 10 min | 59% | 96% |
| 0.5 µg/ml | 20 min | 31% | 96% |
| 0.5 µg/ml | 30 min | 17% | 96% |
| (Source: Toxic effects of Hoechst staining and UV irradiation on preimplantation development of parthenogenetically activated mouse oocytes, 2012)[16] |
Table 2: Recommended Staining Parameters for this compound in Live Cells
| Parameter | Recommended Range | Notes |
| Concentration | 0.1 - 5 µg/mL (0.16 - 8 µM) | Start with a low concentration and titrate up. Optimal concentration is cell-type dependent.[5][19][21] |
| Incubation Time | 5 - 60 minutes | Shorter times are better for minimizing toxicity. 5-15 minutes is often sufficient.[4][5][19][21] |
| Incubation Temp. | Room Temperature or 37°C | 37°C is standard for live cells.[4][21] |
Experimental Protocols
Protocol 1: Standard Live-Cell Staining with this compound
This protocol is a general guideline and should be optimized for your specific cell type and experimental setup.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile, distilled water or DMSO)[7]
-
Complete cell culture medium (pre-warmed to 37°C)
-
Phosphate-buffered saline (PBS), sterile (optional, for washing)
-
Cells cultured on imaging-compatible plates or coverslips
Procedure:
-
Prepare Working Solution:
-
Prepare a 10X intermediate dilution of the this compound stock solution in complete culture medium. For a final concentration of 1 µg/mL, create a 10 µg/mL 10X solution.[21]
-
Note: Do not prepare highly concentrated dye solutions directly in medium as this can cause precipitation.
-
-
Stain Cells:
-
Ensure your cells are healthy and at an appropriate confluency for imaging.
-
Without removing the existing medium from the cells, add 1/10th of the well volume of the 10X Hoechst working solution (e.g., add 10 µL to a well containing 90 µL of medium).[21]
-
Gently swirl the plate or pipette the medium up and down carefully to ensure immediate and thorough mixing.[21]
-
-
Incubate:
-
Imaging:
-
The cells can now be imaged directly without a wash step.
-
Optional Wash: If background fluorescence is high, aspirate the dye-containing medium and gently wash the cells once or twice with fresh, pre-warmed medium or PBS before adding fresh imaging medium.[19]
-
Image using a fluorescence microscope equipped with a UV light source (e.g., ~350 nm excitation filter) and a blue emission filter (e.g., ~460 nm).
-
Visualizations
Signaling Pathway of UV-Induced Phototoxicity
Caption: UV light excites this compound, leading to ROS generation and direct DNA damage, which can trigger apoptosis.
Experimental Workflow for Minimizing Phototoxicity
Caption: A step-by-step workflow for live-cell imaging with this compound, emphasizing phototoxicity reduction.
Troubleshooting Logic for Poor Staining Results
References
- 2. Hoechst stain - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. biotium.com [biotium.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Live Cell Imaging Considerations - Microscopist.co.uk [microscopist.co.uk]
- 11. biotium.com [biotium.com]
- 12. Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photoconversion of DAPI and Hoechst dyes to green and red-emitting forms after exposure to UV excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CellINR: Implicitly Overcoming Photo-induced Artifacts in 4D Live Fluorescence Microscopy [arxiv.org]
- 16. Toxic effects of Hoechst staining and UV irradiation on preimplantation development of parthenogenetically activated mouse oocytes | Zygote | Cambridge Core [cambridge.org]
- 17. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 19. lumiprobe.com [lumiprobe.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. biotium.com [biotium.com]
- 22. biotech.illinois.edu [biotech.illinois.edu]
Best Practices for Washing Cells After Hoechst 33258 Staining: A Technical Guide
This technical support guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and frequently asked questions regarding the crucial washing steps after Hoechst 33258 staining. Adherence to proper washing protocols is essential for minimizing background fluorescence and ensuring high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is washing cells after this compound staining necessary?
Washing is a critical step to remove unbound or excess Hoechst dye from the sample.[1] Insufficient washing can lead to high background fluorescence, which can obscure the specific nuclear signal and interfere with the detection of other fluorophores, particularly in the green spectrum (510–540 nm).[1][2] While some protocols, especially for flow cytometry, suggest that washing is not strictly necessary, it is highly recommended for imaging applications to achieve a better signal-to-noise ratio.[1][3][4]
Q2: What is the recommended washing buffer?
Phosphate-Buffered Saline (PBS) is the most commonly recommended buffer for washing cells after Hoechst staining for both live and fixed cell applications.[1][2][] It is important to ensure the buffer pH is around 7.4, as the fluorescence intensity of Hoechst dyes can be pH-dependent, and this pH is optimal for dye binding.[2][6] In some specific cases, such as when there is a risk of precipitation, a phosphate-free buffer like Tris-buffered saline (TBS) may be used.[7]
Q3: How many times should I wash the cells?
For most applications, washing the cells two times with PBS is sufficient to remove the excess dye and reduce background.[1][2] If you are performing subsequent RNA analysis (e.g., RNA-seq), 2-3 washes with a serum-free buffer like PBS are recommended to completely remove any residual RNase from the cell culture medium.[1][2] However, be mindful that excessive washing can lead to a loss of signal.[8]
Q4: Can I use the same washing protocol for live and fixed cells?
Yes, the general washing principles are the same for both live and fixed cells. For live cells, you can wash with either PBS or fresh, pre-warmed culture medium.[] For fixed cells, PBS is the standard washing buffer.[] The key is to gently remove the staining solution and replace it with the wash buffer without dislodging the cells.
Q5: Is it necessary to wash cells for flow cytometry analysis?
For DNA content analysis by flow cytometry on fixed cells, a wash step is often considered unnecessary.[1][2] The rationale is that the unbound dye contributes minimally to the overall signal in a cell suspension. However, for live-cell sorting or when analyzing RNA content afterward, washing is recommended to ensure data quality and remove potential contaminants.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Insufficient Washing: Unbound dye remains in the sample.[1][2] 2. Excessive Dye Concentration: Using too much this compound during staining.[1][2] 3. Non-specific Binding: Dye sticking to cellular components other than DNA. | 1. Increase the number of washes to 2-3 times. Ensure complete removal of the wash buffer between steps. 2. Titrate the this compound concentration to determine the optimal level for your cell type (typically 0.1–10 µg/mL).[1][2] 3. Add a gentle, non-ionic detergent like Tween-20 (e.g., 0.05%) to your wash buffer to reduce non-specific interactions.[9][10] |
| Weak or No Nuclear Signal | 1. Over-washing: Excessive washing has removed the dye from the nuclei.[8] 2. Incorrect Buffer pH: The pH of the staining or wash buffer is not optimal (ideal pH is ~7.4).[6][11] 3. Dye Efflux (Live Cells): Live cells may actively pump out the this compound dye via ABC transporters.[12] 4. Poor Dye Permeability: this compound has lower permeability in some live cell types compared to Hoechst 33342.[3][] | 1. Reduce the number of washes to 1-2 times or decrease the duration of each wash. 2. Check and adjust the pH of your PBS or other buffers to 7.4. 3. Consider using Hoechst 33342, which is more cell-permeant for live-cell staining.[3] Alternatively, you can try co-incubating with an ABC transporter inhibitor if compatible with your experiment. 4. Switch to Hoechst 33342 for live-cell imaging applications.[3] |
| Signal Bleed-through into Green/Red Channels | 1. Photoconversion: Exposure to UV light can alter the spectral properties of Hoechst, causing it to emit in the green or even red spectrum.[13] 2. Unbound Dye Fluorescence: Unbound Hoechst dye fluoresces in the green range (510-540 nm).[1][2] | 1. Minimize UV exposure. Image the green (e.g., FITC) and red channels before imaging the blue (Hoechst) channel. If using a confocal microscope, use a 405 nm laser for excitation instead of a broad-spectrum UV lamp.[13] 2. Ensure adequate washing to remove all unbound dye. Perform an additional wash step if necessary. |
| Speckled or Uneven Staining | 1. Dye Precipitation: Hoechst dye can precipitate, especially in phosphate-containing buffers at high concentrations.[7] 2. Cell Clumping: Suspension cells are not a single-cell suspension. | 1. Ensure the Hoechst stock solution is fully dissolved. Do not prepare dilute working solutions in PBS; dilute the stock in water or a non-phosphate buffer first before final dilution in media or PBS.[11] 2. Ensure you have a single-cell suspension before staining. Gently triturate or filter the cell suspension if necessary. |
Experimental Protocols & Data
Recommended Washing Parameters
The optimal washing procedure can vary depending on the cell type and application. The table below summarizes typical parameters.
| Parameter | Live Adherent Cells (Microscopy) | Fixed Adherent Cells (Microscopy) | Live Suspension Cells (Flow Cytometry) | Fixed Suspension Cells (Flow Cytometry) |
| Staining Concentration | 1-5 µg/mL[2][] | 0.5-2 µg/mL[2] | 1-10 µg/mL[2] | 0.2-2 µg/mL[2] |
| Incubation Time | 5-20 min at 37°C[] | 10-30 min at RT[] | 15-60 min at 37°C[2] | 15 min at RT[2] |
| Wash Buffer | PBS or Culture Medium[] | PBS[2][] | PBS or Serum-Free Medium[1][2] | PBS[2] |
| Number of Washes | 2 times[1][2] | 2 times[1][2] | 1-3 times (optional)[1][2] | 1 time (optional)[1][2] |
| Wash Procedure | Aspirate solution, add buffer, incubate briefly, aspirate. | Aspirate solution, add buffer, incubate briefly, aspirate. | Centrifuge, aspirate supernatant, resuspend in buffer. | Centrifuge, aspirate supernatant, resuspend in buffer. |
Detailed Methodology: Staining and Washing of Fixed Adherent Cells
This protocol provides a standard method for staining and washing fixed adherent cells grown on coverslips for fluorescence microscopy.
-
Cell Culture: Grow adherent cells on sterile coverslips in a culture dish to the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 10-15 minutes at room temperature.[]
-
Washing after Fixation: Aspirate the fixative and wash the cells twice with PBS for 5 minutes each time to remove residual formaldehyde.[]
-
Staining: Prepare a working solution of this compound at a concentration of 1 µg/mL in PBS.[3] Aspirate the PBS from the cells and add the Hoechst staining solution, ensuring the cells on the coverslip are fully covered. Incubate for 15 minutes at room temperature, protected from light.[2]
-
Washing after Staining: Aspirate the staining solution. Wash the cells twice with PBS for 5 minutes each to remove any unbound dye.[1][2]
-
Mounting: Mount the coverslip onto a microscope slide using an aqueous mounting medium. The sample is now ready for imaging.
Visual Workflows
Caption: Experimental workflow for this compound staining and washing.
Caption: Troubleshooting guide for common this compound staining issues.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. biotium.com [biotium.com]
- 4. biotium.com [biotium.com]
- 6. promega.com [promega.com]
- 7. mcb.berkeley.edu [mcb.berkeley.edu]
- 8. northshore.org [northshore.org]
- 9. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 10. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 11. biotech.illinois.edu [biotech.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. biotium.com [biotium.com]
Does Hoechst 33258 interfere with other fluorescent dyes?
This technical support guide addresses common issues and questions regarding the use of Hoechst 33258, a blue fluorescent DNA stain, in multicolor fluorescence experiments. Find troubleshooting tips, experimental protocols, and answers to frequently asked questions to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeant, blue-emitting fluorescent dye that binds strongly to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.[1] Its fluorescence is minimal in solution but increases significantly upon binding to DNA, making it an excellent nuclear counterstain for both live and fixed cells in applications like fluorescence microscopy and flow cytometry.[1][2]
Q2: Can this compound interfere with other fluorescent dyes in my experiment?
Yes, interference can occur primarily through two mechanisms:
-
Spectral Bleed-Through: The emission of this compound may be detected in the filter set intended for another dye (e.g., a green dye like GFP or FITC). This is a common issue, especially with broad filter sets or high dye concentrations.[3][4]
-
Photoconversion: Prolonged exposure to UV light (e.g., from a mercury arc lamp during focusing) can cause this compound to convert into a species that fluoresces in the green and red spectra, creating artifacts that can be mistaken for genuine signals.[1][5]
Q3: I see a green signal in the nucleus that should only be blue from the Hoechst stain. What is happening?
This is a classic example of interference. It can be caused by either spectral bleed-through, where the tail of the Hoechst emission spectrum is being detected by the green filter, or by UV-induced photoconversion of the Hoechst dye.[1][5] Unbound this compound can also fluoresce in the 510–540 nm range, so insufficient washing or excessive dye concentration can lead to a green haze.
Q4: Can I use this compound with GFP-tagged proteins?
Yes, but with caution. Due to the potential for photoconversion and bleed-through, it is crucial to use proper controls and imaging techniques.[5] Key recommendations include imaging the Hoechst channel last and using sequential imaging to prevent exciting the Hoechst dye while capturing the GFP signal.
Q5: Does this compound interact with Propidium Iodide (PI)?
Yes, Hoechst dyes are often used in combination with Propidium Iodide (PI) for apoptosis and cell viability assays. Hoechst 33342, a more membrane-permeable analog, can stain the nuclei of both live and dead cells, while PI can only enter membrane-compromised (dead) cells. This allows for the differentiation of live, apoptotic, and necrotic cell populations.
Q6: Is Förster Resonance Energy Transfer (FRET) a concern with this compound?
FRET can occur if the emission spectrum of this compound (the donor) overlaps with the excitation spectrum of another dye (the acceptor) and they are in very close proximity (1-10 nm).[6] This has been demonstrated between this compound and SYBR Green I when both are bound to DNA.[7] While not a common issue in standard immunofluorescence, it can be a factor in experiments designed to study DNA-protein interactions or DNA structure.
Troubleshooting Guides
Issue 1: Bleed-through of this compound into the Green (FITC/GFP) Channel
This guide helps you diagnose and resolve unwanted nuclear signal in your green channel.
Caption: Troubleshooting workflow for Hoechst bleed-through.
Issue 2: Poor Signal-to-Noise Ratio or High Background
-
Cause: Excessive dye concentration or insufficient washing.
-
Solution: Titrate the this compound concentration to find the optimal balance between bright nuclear staining and low background. Recommended starting concentrations are 0.5-5 µM.[8] While washing is often optional, including 2-3 washes with PBS can significantly reduce background fluorescence.[9][10]
-
Cause: Unbound dye fluorescing.
-
Solution: Unbound Hoechst dye can emit a green haze.[9] Ensure adequate washing steps to remove any unbound dye from the sample.
Quantitative Data: Spectral Compatibility
The potential for spectral interference is determined by the overlap between the emission of one fluorophore and the excitation of another. The following table summarizes the spectral properties of this compound and other commonly used dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential Interference with this compound |
| This compound | ~352 | ~461 | N/A |
| GFP (e.g., EGFP) | ~488 | ~509 | Low direct excitation overlap, but Hoechst's broad emission tail and photoconversion can cause bleed-through into the GFP channel. |
| FITC | ~495 | ~519 | Similar to GFP, the primary issue is the bleed-through from the blue channel into the green, not direct excitation. |
| R-PE (R-Phycoerythrin) | ~496, 565 | ~578 | Minimal spectral overlap. Generally compatible. |
| Propidium Iodide (PI) | ~535 | ~617 | Minimal spectral overlap. Generally compatible and often used together in viability assays. |
Experimental Protocols
Protocol 1: Sequential Imaging to Minimize Bleed-Through (Microscopy)
Sequential imaging prevents the excitation of this compound while detecting other fluorophores, thus eliminating bleed-through and photoconversion artifacts.
Caption: Workflow for sequential imaging acquisition.
Methodology:
-
Prepare and Stain Sample: Stain your cells with this compound and other fluorescent labels as per your standard protocol.
-
Configure Microscope Software:
-
Open the image acquisition software for your confocal or widefield microscope.
-
Define the channels for each of your fluorophores, ensuring the correct excitation laser and emission filter settings are selected.
-
Locate and enable the "Sequential Imaging," "Sequential Scan," or "Multitrack" setting.
-
Configure the scan groups. Assign the channel for your green fluorophore (e.g., GFP, FITC) to the first group. Assign the channel for this compound to the second group.
-
-
Acquire Image: Start the image acquisition. The microscope will first excite and detect the green channel completely, and only then will it switch lasers and filters to excite and detect the blue Hoechst channel.
-
Analyze: The resulting image will be free of bleed-through from the Hoechst stain into the green channel.
Protocol 2: Preparing Single-Color Compensation Controls (Flow Cytometry)
Accurate compensation is critical for correcting spectral overlap in multicolor flow cytometry. A single-stain control is required for every fluorophore in your experiment, including this compound.[11][12]
Principle of Compensation:
Caption: The principle of fluorescence compensation.
Methodology:
-
Prepare Samples: You will need a separate tube for each compensation control.
-
Unstained Control: A tube of cells with no fluorescent stain. This sets the baseline autofluorescence.
-
This compound Control: A tube of cells stained only with this compound at the same concentration as your experimental samples.
-
Other Fluorophore Controls: For each additional fluorophore in your panel (e.g., FITC-conjugated antibody), prepare a tube of cells stained with only that fluorophore. Use compensation beads if your target antigen is rare or weakly expressed to ensure a bright positive signal.[12][13]
-
-
Instrument Setup:
-
On the flow cytometer, create a new experiment.
-
Define the parameters for all the fluorophores in your panel.
-
Open the compensation setup tool in your acquisition software.
-
-
Run Controls and Calculate Matrix:
-
Run the unstained control to set the negative population voltages.
-
Run the this compound single-stain control. Gate on the cells and identify the positive population. The software will measure the signal in the primary (blue) detector and the amount of spillover into all other detectors (e.g., green).
-
Repeat this process for every single-stain control in your panel.
-
Once all controls are run, the software will calculate the compensation matrix, which is a mathematical correction that will be applied to your experimental samples.
-
-
Acquire Experimental Data: Run your fully stained experimental samples with the calculated compensation matrix applied. The software will now subtract the spectral overlap in real-time, providing accurately compensated data.
References
- 1. The Use of Hoechst Dyes for DNA Staining and Beyond | MDPI [mdpi.com]
- 2. biotium.com [biotium.com]
- 3. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 5. biotium.com [biotium.com]
- 6. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. abcam.cn [abcam.cn]
- 9. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Investigation of Förster resonance energy transfer (FRET) and competition of fluorescent dyes on DNA microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Compensation Controls | McGovern Medical School [med.uth.edu]
- 13. agilent.com [agilent.com]
Long-term stability of Hoechst 33258 stained samples.
This guide provides troubleshooting advice and frequently asked questions regarding the long-term stability and application of Hoechst 33258 for staining cell nuclei.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage for this compound stock solutions?
Aqueous stock solutions of this compound can be stored at 2-6°C for at least six months when protected from light.[1][2] For longer-term storage, it is recommended to aliquot the stock solution and store it at -20°C or below.[1][2] Solid, desiccated this compound pentahydrate is stable for at least one year when stored at -20°C and protected from light.[3]
Q2: How should I store my this compound stained samples?
After staining, samples can be stored at 4°C, protected from light, before imaging.[3] For long-term preservation, especially for fixed cells, using an antifade mounting medium can help maintain fluorescence.
Q3: What factors can affect the fluorescence stability of my stained samples?
Several factors can impact the fluorescence stability of this compound:
-
Photobleaching: Prolonged exposure to UV light during microscopy can cause the fluorescence to fade.[] It is crucial to minimize UV exposure.[]
-
pH: The fluorescence intensity of this compound is pH-dependent, with intensity increasing with the pH of the solvent.[2][5] Drastic changes in pH can alter the fluorescence emission.[6]
-
Quenching: The fluorescence of this compound can be quenched by bromodeoxyuridine (BrdU), a substance used to detect dividing cells.[5] This quenching is thought to occur because BrdU deforms the minor groove of DNA where the dye binds.[5]
-
Photoconversion: Extended exposure to UV light can lead to photoconversion of Hoechst dyes, resulting in unwanted emission in the blue/green or green/red range, which could interfere with co-localization studies.[]
Q4: My fluorescence signal is weak or absent. What could be the cause?
Weak or no signal can be due to several reasons:
-
Low Dye Concentration: The working concentration may be too low for your cell type. A typical range is 0.1-10 µg/mL.[5][7]
-
Poor Cell Permeability (Live Cells): this compound is less cell-permeable than its counterpart, Hoechst 33342.[5] For live-cell staining, Hoechst 33342 is often preferred.[8][9] Some live cells may also actively exclude the dye via efflux pumps.[10]
-
Incorrect Filter Sets: Ensure you are using the appropriate filter set for blue fluorescence, such as a DAPI filter.[1]
-
Low AT-Content in DNA: this compound preferentially binds to AT-rich regions of DNA, and its fluorescence is significantly enhanced in these areas.[2][5]
Q5: I am observing high background fluorescence. How can I reduce it?
High background is often caused by excess, unbound dye.
-
Excessive Dye Concentration: Using too much dye can lead to unbound dye fluorescing in the 510–540 nm range (green).[5]
-
Insufficient Washing: Although washing is often optional, it can help reduce background signal.[3] A wash step after incubation can remove unbound dye.[2]
-
Precipitation of Dye: It is not recommended to store working solutions of Hoechst dye for extended periods as the dye can precipitate or adsorb to the container.[3] Prepare working solutions fresh.[11]
Data Summary Tables
Table 1: Storage and Stability of this compound
| Formulation | Storage Temperature | Duration | Light Protection |
| Solid (Pentahydrate) | -20°C (desiccated) | At least 1 year[3] | Required |
| Stock Solution (in water) | 2-6°C | At least 6 months[1][2] | Required |
| Stock Solution (in water/DMSO) | ≤ -20°C | Long-term[1][2] | Required |
| Stained Samples | 4°C | Short-term[3] | Required |
Table 2: Key Experimental Parameters
| Parameter | Recommended Value | Notes |
| Excitation Maximum (bound to DNA) | ~351-352 nm[3][5] | Can be excited with a xenon or mercury-arc lamp, or a UV laser.[2] |
| Emission Maximum (bound to DNA) | ~461-463 nm[3][5] | Blue fluorescence. |
| Emission of Unbound Dye | 510-540 nm[2][5] | Green fluorescence, can contribute to background. |
| Working Concentration (Cells) | 0.1 - 10 µg/mL[5][7] | Optimal concentration should be determined for each cell line.[7] |
| Incubation Time | 5 - 30 minutes[2][3] | Varies by cell type and whether cells are live or fixed. |
Experimental Protocols
Protocol 1: Staining of Fixed Cells
This protocol is a general guideline for staining fixed cells on coverslips or in plates.
-
Cell Preparation: Grow cells on sterile coverslips or in culture plates.
-
Fixation: Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 10-15 minutes at room temperature).
-
Permeabilization (Optional): If required for other antibodies, permeabilize cells with a detergent like 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining Solution Preparation: Prepare a working solution of this compound at 1 µg/mL in PBS.[3]
-
Incubation: Add the staining solution to the cells and incubate for at least 5 minutes at room temperature, protected from light.[3]
-
Final Washes: Wash the cells two to three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a UV excitation source and a blue emission filter.
Protocol 2: Staining of Live Cells
-
Staining Solution Preparation: Dilute the this compound stock solution to a final working concentration of 1 µg/mL in fresh, complete cell culture medium.[3]
-
Staining: Remove the existing medium from the live cells and replace it with the medium containing the Hoechst dye.[3]
-
Incubation: Incubate the cells at 37°C for 5-15 minutes, protected from light.[3]
-
Imaging: Image the cells directly. Washing is not always necessary but can improve the signal-to-noise ratio.[3] Note that Hoechst 33342 is generally recommended over this compound for live-cell imaging due to better cell permeability.[5][8]
Visualizations
Caption: Workflow for staining fixed cells with this compound.
Caption: Troubleshooting flowchart for common this compound staining issues.
Caption: Key factors influencing the stability of this compound fluorescence.
References
- 1. biotech.illinois.edu [biotech.illinois.edu]
- 2. Hoechst stain - Wikipedia [en.wikipedia.org]
- 3. biotium.com [biotium.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. UV-induced Spectral Shift and Protonation of DNA Fluorescent Dye this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. store.sangon.com [store.sangon.com]
- 8. biotium.com [biotium.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Calibrating fluorescence intensity for quantitative Hoechst 33258 analysis.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Hoechst 33258 for quantitative fluorescence analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the calibration of fluorescence intensity for quantitative this compound analysis.
Issue 1: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Excessive Dye Concentration: Using too much this compound can lead to unbound dye contributing to background fluorescence. Unbound dye fluoresces in the 510–540 nm range.[1] | Titrate the this compound concentration to find the optimal balance between signal and background. A common starting concentration for staining eukaryotic cells is 0.1–10 μg/mL.[1] |
| Insufficient Washing: Residual unbound dye will increase background signal. | Ensure thorough washing steps after staining to remove any unbound this compound. |
| Autofluorescence of sample components: Cellular components or media can naturally fluoresce. | Include an unstained control sample to measure and subtract the autofluorescence from your stained samples. |
| Contaminated Buffers or Water: Impurities in reagents can fluoresce. | Use high-purity, nuclease-free water and freshly prepared, filtered buffers.[2][3] |
Issue 2: Weak or No Fluorescence Signal
| Potential Cause | Recommended Solution |
| Incorrect Filter Set: The excitation and emission filters on the fluorometer or microscope do not match the spectral properties of this compound. | Use a filter set appropriate for this compound, which has an excitation maximum around 350 nm and an emission maximum around 460 nm when bound to DNA.[2] |
| Low DNA Concentration: The amount of DNA in the sample is below the detection limit of the assay. | Concentrate the DNA sample or use a more sensitive detection method if possible. The detection limit for this compound assays is typically around 10 ng/mL.[2] |
| Photobleaching: The fluorescent signal has been diminished due to prolonged exposure to the excitation light source.[4] | Minimize exposure of the sample to the excitation light. Use antifade reagents, such as p-phenylenediamine (B122844) (PPD), which has been shown to significantly reduce photobleaching of this compound.[4] |
| Inefficient Dye Binding: Suboptimal staining conditions can lead to poor dye binding to DNA. | Ensure the pH and salt concentration of the staining buffer are optimal. The pH and NaCl concentration are critical for proper binding.[2][3] High salt concentrations (up to 3 M NaCl) can improve dye binding, especially in crude samples, by dissociating proteins from DNA.[2][3][5] |
| Cell Permeability Issues (for live cell imaging): this compound has lower cell permeability compared to Hoechst 33342.[1][6] | For live-cell staining, consider using Hoechst 33342, which is more cell-permeant.[6] If using this compound, ensure adequate incubation time (1-30 minutes) to allow for dye penetration.[6] |
Issue 3: Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting: Errors in pipetting volumes of dye, buffer, or DNA standards will lead to variability. | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accuracy and precision.[2] |
| Incomplete Mixing: Failure to thoroughly mix the dye with the DNA sample can result in uneven staining. | Gently vortex or pipette the solution up and down to ensure complete mixing, being careful not to introduce air bubbles.[2] |
| Fluorescence Quenching: Certain substances in the sample may quench the fluorescence of this compound. | Be aware of potential quenching agents. For example, bromodeoxyuridine (BrdU) incorporation into DNA can quench this compound fluorescence.[1][6] |
| Instrument Instability: Fluctuations in the light source or detector of the fluorometer.[7] | Allow the instrument to warm up sufficiently before taking measurements. Check for and address any issues with the instrument's power supply or components.[7] |
| DNA Conformation and Type: Different forms of DNA (e.g., supercoiled vs. linear plasmid DNA) or DNA with varying AT/GC content can affect this compound binding and fluorescence.[2] | Use a DNA standard that is physically similar to the sample DNA. Calf thymus DNA is a common standard for plant and animal DNA due to its double-stranded, highly polymerized nature and ~58% AT content.[2][8] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation and emission wavelength for this compound?
A1: When bound to double-stranded DNA, this compound has an excitation maximum of approximately 350 nm and an emission maximum of around 460 nm.[2] Unbound dye has a broader emission spectrum in the 510-540 nm range.[1]
Q2: How should I prepare my this compound stock and working solutions?
A2: A common stock solution concentration is 1 mg/mL in distilled water.[2] This stock solution should be stored in a light-protected container at 4°C for up to 6 months.[2] The working solution is typically prepared by diluting the stock solution in a suitable buffer, such as 1X TNE (Tris-NaCl-EDTA), to a final concentration of around 0.1 to 10 µg/mL for cell staining or as specified by your assay protocol for DNA quantification.[1] It is recommended to prepare the working solution fresh daily and protect it from light.[2]
Q3: What factors can interfere with this compound fluorescence intensity?
A3: Several factors can influence the fluorescence intensity:
-
pH: Fluorescence intensity increases with the pH of the solvent.[1][9]
-
Salt Concentration: High ionic strength, particularly NaCl concentrations of at least 200 mM for purified DNA and 2.0 to 3.0 M for crude samples, enhances fluorescence by promoting dye binding.[2][5]
-
DNA Conformation: The binding efficiency of this compound can differ between supercoiled, relaxed circular, and linear DNA.[2]
-
DNA Type: The dye preferentially binds to AT-rich regions in the minor groove of double-stranded DNA.[1][6] It fluoresces about half as much when bound to single-stranded DNA.[2]
-
Presence of RNA: RNA does not significantly interfere with the assay as this compound does not typically bind to it.[2]
-
Detergents: Low levels of detergents like SDS (<0.01%) have minimal effect.[2]
-
Quenching Agents: Incorporation of BrdU into DNA can quench the fluorescence.[1][6]
Q4: How do I generate a standard curve for quantitative analysis?
A4: To generate a standard curve, you will need a DNA standard of known concentration (e.g., calf thymus DNA).
-
Prepare a series of dilutions of the DNA standard in your assay buffer (e.g., 1X TNE).
-
Add the this compound working solution to each dilution and a blank sample (buffer only).
-
Incubate for a short period to allow the dye to bind to the DNA.
-
Measure the fluorescence intensity of each standard and the blank using a fluorometer with the appropriate excitation and emission filters.
-
Subtract the blank fluorescence reading from each standard's reading.
-
Plot the background-subtracted fluorescence intensity (Y-axis) against the known DNA concentration (X-axis).
-
Perform a linear regression analysis to determine the equation of the line and the R² value, which should be close to 1 for a good linear fit.[10]
Q5: Can this compound be used for live cell imaging?
A5: Yes, this compound is cell-permeant and can be used to stain the nuclei of live cells.[6] However, it is less permeable than the related dye, Hoechst 33342.[1][6] Because Hoechst dyes bind to DNA, they can interfere with DNA replication and are potentially mutagenic, so they should be handled with care.[6]
Experimental Protocols
Protocol 1: Preparation of Reagents for this compound DNA Quantification
| Reagent | Preparation Steps | Storage |
| 10X TNE Buffer | Dissolve 12.11 g Tris base, 3.72 g EDTA (disodium salt, dihydrate), and 116.89 g NaCl in 800 mL of distilled water. Adjust the pH to 7.4 with concentrated HCl. Bring the final volume to 1000 mL with distilled water. Filter through a 0.45 µm filter.[2] | Store at 4°C for up to 3 months.[2] |
| 1X TNE Buffer | Dilute 10 mL of 10X TNE buffer with 90 mL of distilled, 0.45 µm filtered water.[2] | Prepare fresh or store at 4°C for a short period. |
| This compound Stock Solution (1 mg/mL) | Dilute 1 mL of a 10 mg/mL this compound solution with 9 mL of distilled, 0.45 µm filtered water.[2] | Store in an amber bottle at 4°C for up to 6 months.[2] |
| 2X Dye Working Solution (200 ng/mL) | Dilute 20 µL of the 1 mg/mL this compound stock solution with 100 mL of 1X TNE buffer. Protect from light.[2] | Prepare fresh daily at room temperature. Do not filter.[2] |
| Calf Thymus DNA Standard (1 mg/mL) | Prepare a 1 mg/mL stock solution of Calf Thymus DNA in 1X TE buffer. Mix gently. | Store at 4°C for up to 3 months. |
Protocol 2: Generating a Standard Curve for DNA Quantification
-
Prepare DNA Standards: Perform a serial dilution of the calf thymus DNA stock solution in 1X TNE buffer to create a range of concentrations (e.g., from 2 µg/mL down to 20 ng/mL).[2]
-
Prepare Samples for Measurement: In separate, labeled cuvettes or microplate wells, mix 1 mL of each DNA standard with 1 mL of the 2X Dye Working Solution. This will result in a final DNA concentration that is half of the initial standard concentration (e.g., 1000 ng/mL to 10 ng/mL).[2]
-
Prepare Blank: Prepare a blank sample by mixing 1 mL of 1X TNE buffer with 1 mL of the 2X Dye Working Solution.[2]
-
Incubate: Protect all samples from light and allow them to incubate at room temperature for at least 5 minutes to ensure complete binding.[11]
-
Measure Fluorescence: Set up the fluorometer with the appropriate excitation (e.g., 350 nm) and emission (e.g., 460 nm) settings. Calibrate the instrument using the blank. Measure the fluorescence intensity of all standards.
-
Plot Data: Subtract the fluorescence reading of the blank from all standard readings. Plot the net fluorescence intensity versus the final DNA concentration to generate the standard curve.
Visualizations
Caption: Workflow for quantitative DNA analysis using this compound.
Caption: Troubleshooting logic for inconsistent this compound fluorescence.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. This compound staining for detecting mycoplasma contamination in cell cultures: a method for reducing fluorescence photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NaCl-aided this compound staining method for DNA quantification and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hoechst stain - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison: Validating Apoptosis Detection with Hoechst 33258 versus Annexin V
For researchers, scientists, and drug development professionals, the accurate detection and quantification of apoptosis is a critical component of assessing cellular health, disease progression, and therapeutic efficacy. Among the plethora of available methods, Hoechst 33258 staining and Annexin (B1180172) V binding assays are two of the most widely adopted techniques. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
At their core, these two assays interrogate different hallmark features of the apoptotic process. This compound, a fluorescent nuclear stain, identifies the characteristic chromatin condensation and nuclear fragmentation that occur in later stages of apoptosis. In contrast, the Annexin V assay detects the externalization of phosphatidylserine (B164497) (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, which is an earlier event in the apoptotic cascade.[1][2] This fundamental difference in their mechanism of detection dictates their respective strengths and limitations.
Comparative Analysis of Apoptotic Detection
To illustrate the performance of this compound and Annexin V in detecting apoptosis, the following table summarizes representative data from a comparative study using flow cytometry. In this experiment, apoptosis was induced in a cell line, and the percentage of apoptotic cells was quantified using both this compound in conjunction with Propidium Iodide (PI) and Annexin V-FITC with PI. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, thus allowing for the differentiation of cell populations.
| Staining Method | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| This compound / PI | 85 | 5 | 10 |
| Annexin V-FITC / PI | 82 | 12 | 6 |
Note: This data is representative and may vary depending on the cell type, apoptosis-inducing agent, and experimental conditions.
The data highlights a key difference in the sensitivity of the two assays for detecting early apoptotic events. The Annexin V assay identified a larger population of early apoptotic cells compared to the this compound stain. This is consistent with the understanding that PS externalization, detected by Annexin V, is an earlier apoptotic event than the significant nuclear condensation required for bright this compound staining.[3] Some studies have reported limitations and even contradictory results when using Hoechst 33342/PI (a similar dye to this compound) for detecting early-stage apoptosis compared to the Annexin V/PI method.[3]
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and the experimental procedures, the following diagrams are provided.
Experimental Protocols
This compound Staining for Apoptosis Detection
This protocol is suitable for fluorescence microscopy or flow cytometry.
Materials:
-
This compound solution (e.g., 1 mg/mL stock in water)
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL stock in water)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Control (untreated) cells
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and induce apoptosis using an appropriate agent and incubation time. Include a negative control of untreated cells.
-
Harvesting: For suspension cells, gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). For adherent cells, gently scrape or trypsinize the cells, then pellet by centrifugation.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat this wash step once more.
-
Staining: Resuspend the cell pellet in 100 µL of PBS. Add this compound to a final concentration of 1 µg/mL and PI to a final concentration of 1 µg/mL.
-
Incubation: Incubate the cells for 10-15 minutes at room temperature, protected from light.
-
Analysis: Analyze the cells immediately by fluorescence microscopy or flow cytometry.
-
Fluorescence Microscopy: Live cells will have uniformly stained blue nuclei. Early apoptotic cells will show bright blue, condensed, or fragmented nuclei. Late apoptotic/necrotic cells will exhibit bright blue condensed nuclei and red PI staining.
-
Flow Cytometry: Acquire data using appropriate laser lines and filters for this compound (UV excitation, blue emission) and PI (blue or green excitation, red emission).
-
Annexin V-FITC Apoptosis Assay
This protocol is optimized for flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Apoptosis-inducing agent
-
Control (untreated) cells
Procedure:
-
Cell Preparation: Culture and induce apoptosis in cells as described in the this compound protocol.
-
Harvesting: Harvest suspension or adherent cells and pellet by centrifugation (300 x g for 5 minutes).
-
Washing: Wash the cells twice with cold PBS as described previously.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Flow Cytometry: Use a flow cytometer with appropriate lasers and filters for FITC (blue laser excitation, green emission) and PI (blue or green laser excitation, red emission).
-
Live cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
-
Conclusion: Choosing the Right Tool for the Job
Both this compound and Annexin V are valuable tools for the detection of apoptosis. The choice between them, or their combined use, depends on the specific experimental goals.
-
Annexin V is the preferred method for detecting early apoptotic events due to its ability to identify the early membrane change of PS externalization. It is highly quantitative when used with flow cytometry.
-
This compound is a reliable marker for later-stage apoptosis , providing clear visualization of nuclear morphology changes. It is particularly useful for qualitative assessment by fluorescence microscopy and can be multiplexed with other fluorescent probes.
For a comprehensive understanding of the apoptotic process, a multiparametric approach combining Annexin V with a nuclear stain like this compound and a marker for membrane integrity like PI can provide a more detailed and robust analysis of cell death.[1] Ultimately, a thorough understanding of the principles and protocols of each method will empower researchers to generate accurate and reproducible data in their apoptosis studies.
References
A Head-to-Head Comparison of Hoechst 33258 and DAPI for Nuclear Staining
In the realm of cellular and molecular biology, the accurate visualization of cell nuclei is paramount for a multitude of applications, ranging from cell counting and cell cycle analysis to apoptosis detection. Among the arsenal (B13267) of fluorescent dyes available for this purpose, Hoechst 33258 and 4′,6-diamidino-2-phenylindole (DAPI) are two of the most widely utilized blue-fluorescent nuclear stains. Both dyes exhibit a strong affinity for DNA, specifically binding to the minor groove of adenine-thymine (A-T) rich regions.[1][2] This binding event leads to a significant enhancement of their fluorescence, providing a stark and specific signal for the nucleus.[3][4]
While both this compound and DAPI serve a similar primary function, key differences in their chemical structure, cell permeability, and cytotoxicity make them suitable for distinct experimental applications.[5] This guide provides a comprehensive comparison of these two vital stains, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal dye for their specific needs.
Key Performance Characteristics: A Quantitative Comparison
A side-by-side analysis of the quantitative parameters of this compound and DAPI reveals their distinct spectral and binding properties.
| Property | This compound | DAPI |
| Molecular Weight | 533.88 g/mol (pentahydrate: 623.96 g/mol )[1] | 350.25 g/mol [6] |
| Excitation Maximum (with DNA) | ~352 nm[1][7][8] | ~358-359 nm[6][9] |
| Emission Maximum (with DNA) | ~461-463 nm[1][7][10] | ~457-461 nm[6][9][11] |
| Cell Permeability | Cell-permeant[10][12] | Generally considered cell-impermeant, but can enter live cells at higher concentrations[3][6] |
| Toxicity | Less toxic than DAPI[1][10] | More toxic than Hoechst dyes[1] |
| Binding Preference | A-T rich regions of the minor groove in dsDNA[10][12] | A-T rich regions of the minor groove in dsDNA[6][13] |
| Fluorescence Enhancement upon Binding | ~30-fold[4] | ~20-fold[3] |
| Common Working Concentration (Fixed Cells) | 1 µg/mL[1] | 0.1-1 µg/mL[11][13][14] |
| Common Working Concentration (Live Cells) | 1 µg/mL[1] | 10 µg/mL (for short-term imaging)[1][11] |
DNA Binding Mechanism
Both this compound and DAPI are minor groove binders, exhibiting a preference for sequences rich in adenine (B156593) and thymine.[1] The mechanism involves the insertion of the dye molecule into the minor groove of the DNA double helix. This interaction is stabilized by hydrogen bonds and van der Waals forces between the dye and the DNA base pairs. The constrained environment within the minor groove restricts the rotational freedom of the dye molecule, leading to a significant increase in its fluorescence quantum yield.[4]
Caption: DNA binding mechanism of this compound and DAPI.
Experimental Protocols
Staining Live Cells with this compound
This protocol is suitable for visualizing nuclei in living cells due to the cell-permeant nature and lower cytotoxicity of this compound.[1]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in water or DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a working solution of this compound at a final concentration of 1 µg/mL in complete cell culture medium.[1]
-
Remove the existing culture medium from the cells.
-
Add the this compound staining solution to the cells.
-
Incubate the cells for 5-15 minutes at 37°C.[1]
-
(Optional) Wash the cells with PBS to reduce background fluorescence.
-
Image the cells immediately using a fluorescence microscope with a UV excitation filter (around 350 nm) and a blue emission filter (around 460 nm).[7]
Caption: Workflow for staining live cells with this compound.
Staining Fixed Cells with DAPI
DAPI is a preferred stain for fixed cells due to its high specificity and stability.[1]
Materials:
-
DAPI stock solution (e.g., 1 mg/mL in water or DMF)[6]
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Antifade mounting medium
Procedure:
-
Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[13]
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells twice with PBS.
-
Prepare a DAPI working solution of 300 nM in PBS.[14]
-
Add the DAPI staining solution to the cells and incubate for 1-5 minutes at room temperature, protected from light.[14][15]
-
Rinse the sample several times with PBS.[14]
-
Mount the coverslip using an antifade mounting medium.
-
Visualize the stained nuclei using a fluorescence microscope with a UV excitation filter and a blue emission filter.
References
- 1. biotium.com [biotium.com]
- 2. Difference Between DAPI and Hoechst - GeeksforGeeks [geeksforgeeks.org]
- 3. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. The Use of Hoechst Dyes for DNA Staining and Beyond [mdpi.com]
- 5. differencebetween.com [differencebetween.com]
- 6. DAPI | AAT Bioquest [aatbio.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 9. blog-nanoentek.com [blog-nanoentek.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. astorscientific.us [astorscientific.us]
- 12. Hoechst stain - Wikipedia [en.wikipedia.org]
- 13. youdobio.com [youdobio.com]
- 14. DAPI Counterstaining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
Hoechst 33258 vs. Hoechst 33342: A Comparative Guide for Live-Cell Imaging
For researchers, scientists, and drug development professionals engaged in live-cell imaging, the choice of a nuclear stain is critical to ensure data integrity and minimize experimental artifacts. Among the most common blue fluorescent nuclear stains are Hoechst 33258 and Hoechst 33342. While structurally similar, their subtle differences have significant implications for their application in imaging living cells. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.
Key Performance Differences
The primary distinction between this compound and Hoechst 33342 lies in their cell permeability. Hoechst 33342, possessing an additional lipophilic ethyl group, exhibits significantly greater permeability across the plasma membrane of live cells.[][2][3][4][5] This characteristic makes it the preferred dye for staining the nuclei of living cells.[][3][4] In contrast, this compound has lower cell permeability, approximately 10-fold less than Hoechst 33342, and is consequently more suitable for fixed cells or when lower permeability is desired.[6][7]
Both dyes bind to the minor groove of DNA, with a preference for AT-rich regions, and upon binding, their fluorescence quantum yield increases substantially.[][4][6][8] They share nearly identical excitation and emission spectra, with excitation maxima around 350-352 nm and emission maxima around 461 nm when bound to DNA.[6]
While both are considered to have relatively low toxicity, some studies have indicated that Hoechst 33342 may induce apoptosis or exhibit greater cytotoxicity in certain cell types, particularly at higher concentrations or with prolonged exposure to UV light.[6][9][10][11] However, recent research suggests that using minimal, optimized concentrations of Hoechst 33342 is not cytotoxic and allows for long-term live-cell imaging without significantly affecting cell viability, proliferation, or signaling pathways.[12][13][14]
Quantitative Data Summary
| Property | This compound | Hoechst 33342 | References |
| Excitation Maximum (with DNA) | ~352 nm | ~350 nm | [6] |
| Emission Maximum (with DNA) | ~461 nm | ~461 nm | [6] |
| Cell Permeability | Lower | Higher (approx. 10-fold greater than 33258) | [2][6][7] |
| Recommended Live-Cell Concentration | 0.1–10 µg/mL | 1-5 µg/mL (can be as low as 7-28 nM for long-term imaging) | [][7][12][15][16] |
| Cytotoxicity | Generally low | Low, but can be cytotoxic at high concentrations or with prolonged UV exposure. Minimal toxicity at optimized low concentrations. | [][6][9][10][11][12][13][14] |
| Molecular Weight | 533.88 g/mol (pentahydrate: 623.96 g/mol ) | 561.93 g/mol (trihydrochloride trihydrate: 615.98 g/mol ) | [6] |
Experimental Protocols
General Protocol for Live-Cell Staining with Hoechst Dyes
This protocol provides a general guideline for staining live cells with either this compound or Hoechst 33342. Optimal conditions, particularly dye concentration and incubation time, should be determined empirically for each cell type and experimental setup.[16]
Materials:
-
This compound or Hoechst 33342 stock solution (e.g., 1 mg/mL in deionized water)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells cultured on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide)
Procedure:
-
Prepare Staining Solution: Immediately before use, dilute the Hoechst stock solution to the desired final concentration (typically 1-5 µg/mL) in pre-warmed complete cell culture medium.[][15][16] For long-term imaging with Hoechst 33342, much lower concentrations (e.g., 7-28 nM) may be sufficient and less phototoxic.[12][14]
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the Hoechst staining solution.[6] Alternatively, the concentrated dye can be added directly to the existing culture medium to achieve the final concentration, followed by gentle mixing.[6]
-
Incubation: Incubate the cells at 37°C for 5 to 60 minutes, protected from light.[][15][16][17] Incubation time will vary depending on the cell type and dye concentration.
-
Washing (Optional): Washing is not always necessary for specific nuclear staining.[6] However, to reduce background fluorescence from unbound dye, the staining solution can be removed and the cells washed 1-3 times with pre-warmed PBS or fresh culture medium.[15][17] Unbound Hoechst dye can fluoresce in the 510-540 nm range, which may appear as a green haze if the dye concentration is too high or washing is insufficient.[7][17]
-
Imaging: Image the cells using a fluorescence microscope equipped with a UV excitation source and a blue emission filter (e.g., DAPI filter set).
Note: Hoechst dyes are known mutagens and should be handled with care.[8][17]
Visualizations
Caption: A diagram illustrating the key differences and similarities between this compound and Hoechst 33342.
Caption: A flowchart outlining the key steps for staining live cells with Hoechst dyes.
References
- 2. Hoechst stain - Wikipedia [en.wikipedia.org]
- 3. Is Hoechst cell permeable? | AAT Bioquest [aatbio.com]
- 4. The Use of Hoechst Dyes for DNA Staining and Beyond | MDPI [mdpi.com]
- 5. stemcell.com [stemcell.com]
- 6. biotium.com [biotium.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity, Mutagenicity and DNA damage by Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Breaking a Dogma: High-Throughput Live-Cell Imaging in Real-Time with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lumiprobe.com [lumiprobe.com]
- 16. flowcytometry-embl.de [flowcytometry-embl.de]
- 17. Hoechst® 33342 イメージングプロトコル | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to Cell Viability Assays: Cross-Validation with Hoechst 33258 Staining
For researchers, scientists, and drug development professionals, the accurate assessment of cell viability is a cornerstone of preclinical research. This guide provides a comprehensive cross-validation of Hoechst 33258 staining with three other widely used cell viability assays: MTT, XTT, and CellTiter-Glo. By offering a detailed comparison of their principles, performance, and protocols, this guide aims to equip researchers with the knowledge to select the most appropriate assay for their specific experimental needs and to ensure the robustness and reliability of their findings.
Comparative Analysis of Cell Viability Assays
This section provides a detailed comparison of the key performance characteristics of this compound staining, MTT, XTT, and CellTiter-Glo assays. The data presented is a synthesis of information from various research articles and technical manuals.
| Parameter | This compound Staining | MTT Assay | XTT Assay | CellTiter-Glo® Luminescent Assay |
| Principle | Binds to DNA in the minor groove, allowing for fluorescent quantification of cell nuclei. | Enzymatic reduction of the yellow tetrazolium salt MTT to a purple formazan (B1609692) product by mitochondrial dehydrogenases in viable cells.[1][2] | Enzymatic reduction of the yellow tetrazolium salt XTT to a water-soluble orange formazan product by mitochondrial dehydrogenases in viable cells.[3] | Quantifies ATP, an indicator of metabolically active cells, using a luciferase-based reaction that generates a luminescent signal.[4][5] |
| Sensitivity | High; can detect as few as 1000 cells.[6] | Moderate. | Generally more sensitive than MTT. | Very high; can detect as few as 15 cells.[7] |
| Linearity | Good correlation between cell number and fluorescence intensity over a broad range.[8] | Can lose linearity at high cell densities. | Generally exhibits a broader linear range than MTT. | Excellent linearity over a wide range of cell numbers (up to 5 logs).[5][9] |
| Dynamic Range | Wide. | Narrower compared to luminescent or fluorescent assays. | Wider than MTT. | Wide. |
| Assay Time | ~15-60 minutes incubation.[10] | 2-5 hours incubation, plus a solubilization step.[1][11] | 2-4 hours incubation. | ~10-30 minutes total.[12] |
| Endpoint Stability | Stable signal after staining. | Endpoint requires stopping the reaction and solubilizing the formazan. | Soluble product allows for kinetic measurements over a short period. | Stable "glow" signal with a half-life of over 5 hours.[4] |
| Throughput | High; amenable to automated microscopy and high-content screening. | High; suitable for 96-well and 384-well plates. | High; suitable for 96-well and 384-well plates. | Very high; "add-mix-measure" format is ideal for HTS.[4][5] |
| Relative Cost | Low to moderate. | Low.[13] | Moderate. | High.[13][14] |
| Advantages | - Direct measure of cell number- Simple, no-wash protocols available- Amenable to multiplexing with other fluorescent probes- Low cytotoxicity | - Inexpensive- Well-established method | - Soluble formazan product (no solubilization step)- More sensitive than MTT- Allows for kinetic monitoring | - Highest sensitivity- Fast and simple protocol- Wide linear range- Stable luminescent signal |
| Disadvantages | - Can be affected by compounds that interfere with DNA binding or fluorescence- Requires a fluorescence plate reader or microscope | - Insoluble formazan requires a solubilization step- MTT can be toxic to cells- Interference from colored compounds and reducing agents | - More expensive than MTT- Requires an electron coupling agent- Interference from colored compounds and reducing agents | - Most expensive option- Requires a luminometer- Signal can be affected by compounds that interfere with luciferase or ATP metabolism |
| Common Interferences | - Autofluorescent compounds[15]- Compounds that bind to DNA or alter chromatin structure- Microbial contamination[15] | - Colored compounds that absorb at the same wavelength as formazan- Reducing agents that can non-enzymatically reduce MTT- Phenol red in culture medium | - Colored compounds that absorb at the same wavelength as the formazan product- Reducing agents | - Compounds that inhibit or activate luciferase- Agents that affect intracellular ATP levels independent of viability- High background luminescence from media components |
Experimental Protocols
Detailed methodologies for each of the discussed cell viability assays are provided below. These protocols are intended as a general guide and may require optimization for specific cell types and experimental conditions.
This compound Staining Protocol
-
Cell Seeding: Seed cells in a 96-well, black, clear-bottom microplate at the desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the test compounds for the desired duration.
-
Staining Solution Preparation: Prepare a working solution of this compound (e.g., 1 µg/mL) in an appropriate buffer (e.g., PBS or cell culture medium).
-
Staining: Remove the culture medium and add the this compound staining solution to each well.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.[10]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~350 nm and emission at ~460 nm.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well, clear microplate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the test compounds for the desired duration.
-
MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
MTT Addition: Add 10 µL of the MTT stock solution to each well.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[1]
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[1][11]
-
Absorbance Measurement: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[16]
XTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well, clear microplate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the test compounds for the desired duration.
-
XTT Reagent Preparation: Immediately before use, thaw the XTT reagent and the electron coupling agent. Mix the two solutions according to the manufacturer's instructions to prepare the working solution.[3]
-
Reagent Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450-500 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well, opaque-walled microplate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the test compounds for the desired duration.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9][12]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][12]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Visualizing Methodologies
To further clarify the experimental processes and underlying principles, the following diagrams have been generated using the DOT language.
Mechanism of this compound Staining.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.in]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 6. Assays for Cell Enumeration, Cell Proliferation and Cell Cycle—Section 15.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. ch.promega.com [ch.promega.com]
- 10. abcam.com [abcam.com]
- 11. researchhub.com [researchhub.com]
- 12. promega.com [promega.com]
- 13. books.rsc.org [books.rsc.org]
- 14. focus.gbo.com [focus.gbo.com]
- 15. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Hoechst 33258 and Propidium Iodide for Live/Dead Cell Analysis
In the realm of cellular and molecular biology, distinguishing between live and dead cells is a fundamental aspect of a vast array of research applications, from cytotoxicity assays in drug development to monitoring cell health in culture. Among the various methods available, fluorescence-based assays using nuclear staining dyes are widely adopted for their simplicity, specificity, and compatibility with high-throughput platforms. This guide provides an in-depth comparison of two commonly used fluorescent dyes, Hoechst 33258 and propidium (B1200493) iodide (PI), for live/dead cell analysis.
Principle of the Assay
The combination of this compound and propidium iodide offers a robust method to differentiate cell populations based on plasma membrane integrity. This compound is a cell-permeant dye that binds to the minor groove of DNA in all cells, both live and dead, emitting a blue fluorescence.[1][2][3][4] In contrast, propidium iodide is a cell-impermeant intercalating agent that is excluded from viable cells with intact membranes.[5][6][7][8] When a cell's membrane becomes compromised, as is characteristic of late apoptotic or necrotic cells, PI can enter the cell, bind to DNA, and emit a bright red fluorescence.[5][6][7][8] Therefore, by simultaneously staining a cell population with both dyes, researchers can distinguish between three populations:
-
Live cells: Blue-stained nuclei (this compound positive, PI negative).
-
Dead cells: Pink/purple-stained nuclei (this compound positive, PI positive).
-
Apoptotic cells: Early apoptotic cells with intact membranes will stain blue, while late-stage apoptotic cells with compromised membranes will stain pink/purple.
Data Presentation: this compound vs. Propidium Iodide
| Feature | This compound | Propidium Iodide (PI) |
| Mechanism of Action | Binds to the minor groove of DNA, with a preference for A-T rich regions.[1][2][9] | Intercalates between DNA base pairs.[5][6] |
| Cell Permeability | Cell-permeant; stains both live and dead cells.[1][3][4] | Cell-impermeant; only enters cells with compromised membranes.[5][6][7] |
| Target | Double-stranded DNA.[1][4] | Double-stranded DNA and RNA.[5][7] |
| Excitation Maximum | ~350-360 nm (UV).[1][2][4] | ~535 nm (when bound to DNA).[6][7] |
| Emission Maximum | ~461 nm (blue).[4][10] | ~617 nm (red).[6][7] |
| Primary Application in this Assay | Stains the entire cell population (total cell count).[11] | Stains the dead cell population.[5][11] |
| Toxicity | Can be mutagenic and carcinogenic due to DNA binding.[4] | Generally considered non-toxic to live cells as it cannot enter them. |
Experimental Protocols
General Staining Protocol for Adherent Cells in a 96-well Plate
This protocol provides a general guideline. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be empirically determined.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in deionized water)
-
Propidium Iodide stock solution (e.g., 1 mg/mL in deionized water)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Cell culture medium
-
Adherent cells cultured in a 96-well plate
Procedure:
-
Prepare Staining Solution:
-
Prepare a 2X working solution of this compound and Propidium Iodide in cell culture medium or PBS. The final concentration of this compound is typically 1-10 µg/mL, and for Propidium Iodide, it is 1-5 µg/mL. For example, to make 10 mL of 2X staining solution with a final concentration of 2 µg/mL this compound and 2 µg/mL PI, add 20 µL of 1 mg/mL this compound stock and 20 µL of 1 mg/mL PI stock to 10 mL of medium.
-
-
Cell Staining:
-
Carefully remove half of the culture medium from each well of the 96-well plate.
-
Add an equal volume of the 2X staining solution to each well. This brings the dyes to their final 1X concentration.
-
Alternatively, the original medium can be completely removed and replaced with the 1X staining solution.
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for 10-30 minutes, protected from light.[10]
-
-
Imaging:
-
Image the cells directly without washing. Washing is not typically necessary as both dyes have low fluorescence when not bound to DNA.
-
Use a fluorescence microscope with appropriate filter sets for DAPI (for this compound) and TRITC/RFP (for Propidium Iodide).[10]
-
Live cells will appear blue, and dead cells will appear red or pinkish-purple due to the co-localization of both dyes.
-
Protocol for Suspension Cells for Flow Cytometry
Materials:
-
This compound stock solution (e.g., 1 mg/mL in deionized water)
-
Propidium Iodide stock solution (e.g., 1 mg/mL in deionized water)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Suspension cells
Procedure:
-
Cell Preparation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells once with PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet in fresh PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1 mL of PBS.
-
Add this compound to a final concentration of 1-10 µg/mL and Propidium Iodide to a final concentration of 1-5 µg/mL.
-
Gently vortex the cell suspension.
-
-
Incubation:
-
Incubate the cells for 15 minutes at room temperature, protected from light.[12]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a UV laser for this compound excitation and detect the emission in the blue channel (e.g., 450/50 nm bandpass filter).[1]
-
Use a blue laser (488 nm) for Propidium Iodide excitation and detect the emission in the red channel (e.g., FL2 or a similar channel with a bandpass filter around 617 nm).[5]
-
Gate on the cell population based on forward and side scatter.
-
Differentiate between live (Hoechst positive, PI negative) and dead (Hoechst positive, PI positive) cell populations.
-
Mandatory Visualization
Caption: Workflow of live/dead cell staining with this compound and Propidium Iodide.
Caption: Experimental workflow for live/dead cell analysis using Hoechst and PI.
Conclusion
The combination of this compound and propidium iodide provides a straightforward and effective method for assessing cell viability. The differential permeability of the cell membrane to these two dyes allows for the clear distinction between live and dead cell populations. This technique is adaptable to both fluorescence microscopy and flow cytometry, making it a versatile tool for a wide range of biological research and drug development applications. While generally robust, it is crucial to optimize staining conditions for specific cell types and experimental setups to ensure accurate and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Hoechst stain - Wikipedia [en.wikipedia.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. annexin-v-biotin.com [annexin-v-biotin.com]
- 7. Propidium iodide - Wikipedia [en.wikipedia.org]
- 8. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 9. [Mechanism of interaction of DNA with fluorescent dye this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abpbio.com [abpbio.com]
- 11. cellculturedish.com [cellculturedish.com]
- 12. Live-cell imaging; cell death assay [protocols.io]
A Comparative Guide to Blue Fluorescent Nuclear Stains: Alternatives to Hoechst 33258
For researchers in cell biology, drug development, and related fields, the precise visualization of the cell nucleus is a cornerstone of experimental success. The choice of a fluorescent nuclear stain is critical and hinges on the specific demands of the experiment, including cell viability, imaging modality, and the need for multiplexing with other fluorescent probes. Hoechst 33258 has long been a staple for blue fluorescent nuclear staining; however, a range of alternatives offers distinct advantages in terms of cell permeability, toxicity, photostability, and spectral properties. This guide provides an objective comparison of this compound and its key alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.
Key Alternatives to this compound
The most common alternatives to this compound include DAPI (4',6-diamidino-2-phenylindole) and the closely related Hoechst 33342. More recent additions to the nuclear staining toolkit include far-red dyes like DRAQ5™ and a variety of spectrally diverse options such as the NucSpot® line of reagents. Each of these alternatives presents a unique profile of characteristics that may be better suited for particular applications.
Quantitative Performance Comparison
The selection of a nuclear stain is often a trade-off between brightness, photostability, and cytotoxicity. The following tables summarize the key quantitative performance metrics for this compound and its alternatives.
Table 1: Photophysical Properties
| Dye | Excitation Max (nm) (DNA-bound) | Emission Max (nm) (DNA-bound) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) (DNA-bound) | Relative Brightness (ε x Φ) |
| This compound | ~352 | ~461 | ~46,000[1][2] | ~0.74[3] | 34,040 |
| Hoechst 33342 | ~350 | ~461 | ~47,000[4] | High (not specified) | High |
| DAPI | ~358 | ~461 | ~27,000[5] | ~0.58 - 0.92[5] | 15,660 - 24,840 |
| DRAQ5™ | ~646 | ~697 | ~22,000 (in Methanol)[6][7] | >0.4[8] | >8,800 |
| NucSpot® Live 488 | Not Specified | Not Specified | Not Specified | Not Specified | Bright Green Fluorescence[9] |
| NucSpot® Live 650 | ~650 | ~675 | Not Specified | Not Specified | Bright Far-Red Fluorescence[9] |
Table 2: Application and Performance Characteristics
| Dye | Primary Application | Cell Permeability | Relative Photostability | Relative Cytotoxicity |
| This compound | Fixed and live cells | Moderately permeable[10] | Moderate | Moderate |
| Hoechst 33342 | Live cells | Highly permeable[11][12] | Moderate | Low to moderate[13][14] |
| DAPI | Fixed cells | Poorly permeable[5] | Higher than Hoechst[15] | Higher than Hoechst[5] |
| DRAQ5™ | Live and fixed cells | Highly permeable[16] | High (no photobleaching reported)[4] | Moderate to high[17] |
| NucSpot® Live Stains | Live and fixed cells | Permeable[9] | High[18] | Low[9] |
| NucSpot® Stains | Fixed and dead cells | Impermeable[19][20] | High[18] | Not applicable for live cells |
Mechanism of Action
The interaction of these dyes with DNA is fundamental to their function as nuclear stains. Hoechst dyes and DAPI are minor groove binders with a preference for AT-rich regions of DNA.[11][12][21] This binding event leads to a significant enhancement of their fluorescence. In contrast, DRAQ5™ is an intercalating agent that inserts itself between the base pairs of the DNA double helix. The NucSpot® dyes also bind to DNA, although the specific mode of binding (minor groove, intercalation, or other) is not explicitly detailed in the available literature.
Experimental Protocols
Accurate and reproducible staining is contingent on the appropriate experimental protocol. Below are detailed methodologies for several key nuclear stains.
Protocol 1: Staining Live Cells with Hoechst 33342
-
Prepare Staining Solution: Prepare a working solution of Hoechst 33342 at a final concentration of 0.1-10 µg/ml in a suitable buffer such as PBS or cell culture medium.[19]
-
Cell Culture: Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide).
-
Staining: Remove the culture medium and add the Hoechst 33342 staining solution to the cells.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.[19]
-
Washing (Optional): The staining solution can be removed and the cells washed with PBS to reduce background fluorescence, although this is often not necessary.[19]
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for UV excitation (~350 nm) and blue emission (~461 nm).[19]
Protocol 2: Staining Fixed Cells with DAPI
-
Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. After washing with PBS, permeabilize the cells with 0.1-0.5% Triton™ X-100 in PBS for 10 minutes.
-
Prepare DAPI Solution: Prepare a DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF) and dilute it to a working concentration of 1 µg/mL in PBS.[2]
-
Staining: Add the DAPI working solution to the fixed and permeabilized cells.
-
Incubation: Incubate for 5-15 minutes at room temperature, protected from light.[2]
-
Washing: Wash the cells two to three times with PBS to remove unbound dye.
-
Mounting and Imaging: Mount the coverslip with an anti-fade mounting medium and image using a fluorescence microscope with a DAPI filter set.
Protocol 3: Staining Live Cells with DRAQ5™
-
Prepare Staining Solution: DRAQ5™ is typically supplied as a 5 mM stock solution. Dilute to a final working concentration of 5-20 µM in cell culture medium or PBS.[1][4]
-
Cell Culture: Grow cells in a suitable imaging vessel.
-
Staining: Add the DRAQ5™ working solution directly to the cell culture.
-
Incubation: Incubate for 5-30 minutes at 37°C.[4] Staining is typically rapid.
-
Imaging: Image the cells directly without a wash step using a fluorescence microscope with appropriate filters for far-red excitation (e.g., 633 nm or 647 nm laser line) and emission (>665 nm).[1]
Experimental Workflow
The general workflow for nuclear staining involves preparing the cells, adding the fluorescent dye, a brief incubation, and then imaging. For live-cell imaging, it is crucial to maintain sterile conditions and cell viability throughout the process. For fixed-cell staining, proper fixation and permeabilization are key to allowing the dye access to the nucleus.
Conclusion
The choice of a blue fluorescent nuclear stain extends beyond the traditional use of this compound. For live-cell imaging, Hoechst 33342 is often preferred due to its higher cell permeability and lower cytotoxicity.[11][12] DAPI remains an excellent and photostable choice for fixed-cell applications.[5][15] For experiments requiring multiplexing with green and red fluorophores, or for long-term imaging where phototoxicity from UV excitation is a concern, far-red alternatives like DRAQ5™ offer a significant advantage.[16] Newer stains, such as the NucSpot® series, provide a broader range of spectral options and are designed for low toxicity and high photostability, making them suitable for demanding live-cell imaging experiments.[9][18] By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate nuclear stain for their specific experimental needs, ultimately leading to more robust and reliable results.
References
- 1. This compound *20 mM solution in water* | AAT Bioquest [aatbio.com]
- 2. omlc.org [omlc.org]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. What is the extinction coefficient of DRAQ5? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. interchim.fr [interchim.fr]
- 11. The Use of Hoechst Dyes for DNA Staining and Beyond | MDPI [mdpi.com]
- 12. Hoechst 33342 | AAT Bioquest [aatbio.com]
- 13. Cytotoxicity, Mutagenicity and DNA damage by Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biology.stackexchange.com [biology.stackexchange.com]
- 16. Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. comm-tec.com [comm-tec.com]
- 18. Biotium expands nuclear stain selection [manufacturingchemist.com]
- 19. clinisciences.com [clinisciences.com]
- 20. biocompare.com [biocompare.com]
- 21. novusbio.com [novusbio.com]
A Comparative Guide to Nuclear Staining: Hoechst 33258 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate visualization and quantification of cell nuclei are fundamental to a vast array of biological research and drug discovery applications. The choice of a nuclear stain can significantly impact the reproducibility and consistency of experimental results. This guide provides an objective comparison of the performance of Hoechst 33258 with common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate dye for your specific research needs.
Introduction to Nuclear Stains
Fluorescent nuclear stains are indispensable tools for identifying and characterizing cells. They bind to DNA, allowing for the visualization of the nucleus and the assessment of cellular health, proliferation, and apoptosis. This compound, a bisbenzimidazole dye, has long been a staple in cell biology due to its specificity for the minor groove of AT-rich DNA regions and its blue fluorescence upon binding.[1][2] However, its performance, particularly in terms of reproducibility and consistency, can be influenced by various factors. This guide will explore these factors and compare this compound with other widely used nuclear stains: DAPI, SiR-Hoechst, and the far-red dyes DRAQ5™/RedDot™.
Factors Influencing Reproducibility and Consistency
The reliability of staining results with this compound and other nuclear dyes can be affected by several experimental parameters:
-
Dye Concentration: An excessive concentration of this compound can lead to non-specific binding and green fluorescence from the unbound dye, complicating analysis.[1] It is crucial to titrate the dye to determine the optimal concentration for each cell type and application.
-
pH of the Staining Solution: The fluorescence intensity of this compound is pH-dependent, with higher intensity observed at a more acidic pH.[1][3] Maintaining a consistent pH in staining buffers is therefore critical for reproducible results.
-
Cell Permeability: this compound has lower cell permeability compared to its counterpart, Hoechst 33342, making the latter more suitable for live-cell imaging.[4][5] The choice between these two will depend on the experimental setup (live vs. fixed cells).
-
Photostability and Photoconversion: Upon exposure to UV light, Hoechst dyes not only photobleach but can also undergo photoconversion to a green-emitting form.[6][7] This can interfere with multicolor imaging experiments and lead to inaccurate colocalization analysis. Minimizing UV exposure is essential.
-
Cell Health and Density: The physiological state of the cells can influence dye uptake and staining patterns. Healthy, proliferating cells may exhibit different staining characteristics compared to apoptotic or senescent cells. High cell density can also lead to uneven staining.
Performance Comparison of Nuclear Stains
This section provides a comparative overview of this compound and its common alternatives. The data presented is a summary from various sources and is intended to provide a general comparison. For critical applications, it is recommended to perform a direct comparison in your specific experimental system.
Quantitative Data Summary
| Feature | This compound | DAPI | SiR-Hoechst | DRAQ5™ / RedDot™ |
| Excitation Max (nm) | ~352[8] | ~358[8] | ~652[5] | ~646 (DRAQ5™)[9] / ~665 (RedDot™2) |
| Emission Max (nm) | ~461[8] | ~461[8] | ~672[5] | ~697 (DRAQ5™) / ~695 (RedDot™2)[10] |
| Cell Permeability | Moderate (less than H33342)[4][5] | Low (better for fixed cells)[4][11] | High[5] | High[2] |
| Relative Cytotoxicity | Low to Moderate[2][12] | Moderate to High[4][11] | Very Low[5][13] | Moderate (can be cytotoxic over time)[4][14] |
| Photostability | Moderate[15] | Moderate to High[15][16] | High[5] | High[17][18] |
| Primary Application | Live and Fixed Cells[1] | Primarily Fixed Cells[4][11] | Live Cell Super-Resolution[5] | Live and Fixed Cells, Flow Cytometry[2][3] |
Experimental Protocols
Detailed methodologies for staining with this compound and its alternatives are provided below. These protocols are general guidelines and may require optimization for specific cell types and experimental conditions.
This compound Staining Protocol
Stock Solution (1 mg/mL):
-
Dissolve 10 mg of this compound powder in 10 mL of deionized water or DMSO.[19]
-
Aliquot and store at -20°C, protected from light.
Working Solution (1 µg/mL):
-
Dilute the stock solution 1:1000 in PBS or an appropriate cell culture medium.
Staining Fixed Cells:
-
Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Incubate with this compound working solution for 10-30 minutes at room temperature, protected from light.[19]
-
Wash cells twice with PBS.
-
Mount and image.
Staining Live Cells:
-
Add the this compound working solution directly to the cell culture medium to a final concentration of 1-5 µg/mL.[19]
-
Incubate for 5-20 minutes at 37°C.[19]
-
Wash cells with fresh culture medium to remove excess dye.
-
Image immediately.
DAPI Staining Protocol
Stock Solution (5 mg/mL):
-
Dissolve 5 mg of DAPI in 1 mL of deionized water or DMF.[12]
-
Aliquot and store at -20°C, protected from light.
Working Solution (1 µg/mL for fixed cells, 10 µg/mL for live cells):
-
Dilute the stock solution accordingly in PBS or cell culture medium.[11]
Staining Fixed Cells:
-
Fix and permeabilize cells as required by your protocol.
-
Incubate with 1 µg/mL DAPI working solution for 5-15 minutes at room temperature.[11]
-
A wash step is optional.[4]
-
Mount and image.
SiR-Hoechst Staining Protocol
Stock Solution (1 mM):
-
Dissolve the SiR-Hoechst powder in DMSO to a final concentration of 1 mM.
-
Aliquot and store at -20°C.
Working Solution (0.1-1 µM):
-
Dilute the stock solution in cell culture medium to the desired final concentration.
Staining Live Cells:
-
Add the SiR-Hoechst working solution directly to the cell culture medium.
-
Incubate for 30 minutes to 2 hours at 37°C.[13]
-
Image the cells directly without a wash step. For long-term imaging, it is recommended to use the lowest effective concentration.[13]
DRAQ5™ Staining Protocol
Working Solution (5-20 µM):
-
DRAQ5™ is typically supplied as a 5 mM solution. Dilute it in cell culture medium or PBS to the desired final concentration.[1][4]
Staining Live Cells:
-
Add DRAQ5™ working solution directly to the cell culture medium.
-
Incubate for 5-30 minutes at room temperature or 37°C.[1]
-
No wash step is required. Image the cells.
Staining Fixed Cells:
-
Fix and permeabilize cells as per your standard protocol.
-
Incubate with 5 µM DRAQ5™ in PBS for 10-20 minutes at room temperature.[3]
-
No wash step is required. Mount and image.
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes and comparisons discussed, the following diagrams have been generated using Graphviz.
Conclusion
The choice of a nuclear stain is a critical step in experimental design that can profoundly affect the quality and reproducibility of the data. While this compound remains a widely used and effective dye, its limitations, particularly in live-cell and multicolor imaging, have spurred the development of alternatives. DAPI is a robust option for fixed-cell staining, while SiR-Hoechst and far-red dyes like DRAQ5™ and RedDot™ offer significant advantages for live-cell imaging, super-resolution microscopy, and multiplexing experiments due to their lower cytotoxicity, enhanced photostability, and distinct spectral properties. By carefully considering the experimental requirements and the comparative data presented in this guide, researchers can select the optimal nuclear stain to ensure consistent, reliable, and high-quality results.
References
- 1. abcam.com [abcam.com]
- 2. DRAQ5 labeling of nuclear DNA in live and fixed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. med.virginia.edu [med.virginia.edu]
- 5. researchgate.net [researchgate.net]
- 6. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]
- 7. Comparative study of four fluorescent probes for evaluation of natural killer cell cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 11. biotium.com [biotium.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. interchim.fr [interchim.fr]
- 15. benchchem.com [benchchem.com]
- 16. cell culture - Hoechst or DAPI for nuclear staining? - Biology Stack Exchange [biology.stackexchange.com]
- 17. DNA labeling in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biotium.com [biotium.com]
- 19. DRAQ5™ [bdbiosciences.com]
Evaluating the Specificity of Hoechst 33258 for Double-Stranded DNA: A Comparative Guide
Hoechst 33258 is a widely utilized blue fluorescent dye essential for visualizing DNA in a variety of applications, including fluorescence microscopy, flow cytometry, and chromosome analysis.[1][2] Its efficacy hinges on its specific affinity for double-stranded DNA (dsDNA). This guide provides an objective evaluation of this compound's specificity, comparing its performance with alternative dyes and presenting supporting experimental data and protocols for researchers, scientists, and drug development professionals.
Binding Mechanism and Specificity
This compound is a bis-benzimide dye that binds to the minor groove of double-stranded DNA.[3][4] This binding is preferential for sequences rich in adenine (B156593) and thymine (B56734) (A-T).[3][4][5] The optimal binding site for this compound is a sequence of three consecutive A-T base pairs, such as AAA/TTT.[4][] The dye's fluorescence is significantly enhanced upon binding to A-T rich regions of dsDNA.[1][3][7] While Hoechst dyes can bind to all nucleic acids, the fluorescence enhancement is considerably greater with AT-rich double-stranded DNA.[1][3]
The binding of this compound to DNA can occur in two modes: a high-affinity binding (Kd of 1-10 nM) resulting from the specific interaction with the B-DNA minor groove, and a low-affinity binding (Kd of ~1000 nM) due to nonspecific interaction with the DNA sugar-phosphate backbone.[4][][7] It is the 2-amino group of guanine (B1146940) that protrudes into the minor groove of GC sequences, preventing this compound from accessing the minor groove in GC-rich regions.[8] Studies have suggested that in GC-rich sequences, the binding might occur through intercalation.[8]
While this compound has a strong preference for dsDNA, it can also bind to single-stranded DNA (ssDNA) and RNA, although with significantly lower affinity and fluorescence enhancement.[9][10] Specifically, this compound fluoresces about half as much when bound to single-stranded genomic DNA compared to double-stranded genomic DNA.[9] Interestingly, some studies have shown specific binding of this compound to non-duplex RNA structures, such as the stem-loop in thymidylate synthase mRNA, with a dissociation constant of around 60 nM.[10]
Comparison with Alternative DNA Stains
Several other fluorescent dyes are available for DNA staining, each with distinct characteristics. The choice of dye often depends on the specific application, such as whether live or fixed cells are being stained, and the instrumentation available.
| Feature | This compound | DAPI | Propidium Iodide (PI) | PicoGreen |
| Binding Preference | dsDNA (A-T rich) | dsDNA (A-T rich) | dsDNA & dsRNA (Intercalator) | dsDNA |
| Cell Permeability | Permeable to live cells | Poorly permeable to live cells | Impermeable to live cells | Not typically used for cellular imaging |
| Toxicity | Less toxic than DAPI[1] | More toxic than Hoechst[1] | Toxic, used for dead cells | Low toxicity |
| Excitation Max (nm) | ~350[3] | ~358[11] | ~535 | ~480 |
| Emission Max (nm) | ~461 (bound to DNA)[3] | ~461 (bound to DNA)[11] | ~617 | ~520 |
| Fluorescence Enhancement | ~30-fold upon DNA binding[7] | ~20-fold upon DNA binding[12] | ~20-30 fold upon binding | >1000-fold upon binding |
Quantitative Data on this compound Specificity
The following table summarizes key quantitative parameters related to the binding of this compound to nucleic acids.
| Parameter | Value | Substrate | Comments |
| High-Affinity Dissociation Constant (Kd) | 1-10 nM | dsDNA (B-DNA minor groove) | Represents specific binding to A-T rich regions.[4][7] |
| Low-Affinity Dissociation Constant (Kd) | ~1000 nM | dsDNA (sugar-phosphate backbone) | Represents non-specific binding.[4][7] |
| Dissociation Constant (Kd) | ~60 nM | Thymidylate Synthase mRNA | Indicates potential for specific binding to non-duplex RNA structures.[10] |
| Fluorescence Enhancement | ~30-fold | dsDNA | Significant increase in fluorescence upon binding.[7] |
| Relative Fluorescence | ~50% | ssDNA vs. dsDNA | Fluorescence with ssDNA is about half of that with dsDNA.[9] |
Experimental Protocols
Fluorescence Titration Assay to Determine Binding Affinity (Kd)
This protocol outlines a general method for determining the dissociation constant (Kd) of this compound with a specific DNA sequence.
1. Materials and Reagents:
- This compound stock solution (e.g., 1 mM in DMSO or water).
- Purified double-stranded DNA of interest (e.g., synthetic oligonucleotide or plasmid DNA) of known concentration.
- Assay buffer (e.g., 1X TNE buffer: 10 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4).[9]
- Fluorometer with excitation and emission wavelengths set appropriately for this compound (e.g., Excitation ~350 nm, Emission ~460 nm).
- Micro-cuvettes or a microplate reader.
2. Procedure:
- Prepare a working solution of this compound in the assay buffer at a fixed concentration (e.g., 0.2 µM).[10]
- Prepare a series of dilutions of the dsDNA in the assay buffer.
- To a series of cuvettes or wells in a microplate, add the this compound working solution.
- Add increasing concentrations of the dsDNA solution to the cuvettes/wells. Include a blank with only the dye solution.
- Incubate the samples at room temperature for a set period (e.g., 5-10 minutes) to allow binding to reach equilibrium.[13]
- Measure the fluorescence intensity of each sample.
- Correct the fluorescence readings by subtracting the fluorescence of the blank (dye only).
- Plot the change in fluorescence intensity as a function of the DNA concentration.
- Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to calculate the dissociation constant (Kd).
Visualizations
Caption: Binding of this compound to the minor groove of dsDNA.
Caption: Experimental workflow for evaluating dye specificity.
Conclusion
This compound exhibits a high degree of specificity for the minor groove of A-T rich regions in double-stranded DNA, resulting in a substantial increase in fluorescence that is advantageous for a multitude of molecular and cellular biology applications. While it demonstrates considerably weaker interactions with ssDNA and RNA, its potential for specific binding to certain non-duplex RNA structures should be a consideration in relevant experimental contexts. Compared to alternatives like DAPI, this compound offers the benefit of lower toxicity, making it a more suitable choice for live-cell imaging.[1] However, for applications requiring the highest sensitivity and specificity for dsDNA over other nucleic acids, dyes such as PicoGreen may be a more appropriate choice. Ultimately, the selection of a DNA stain should be guided by the specific requirements of the experiment, including the nature of the sample, the required sensitivity, and the available instrumentation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. Hoechst stain - Wikipedia [en.wikipedia.org]
- 4. How does Hoechst bind to DNA? | AAT Bioquest [aatbio.com]
- 5. Massive parallel analysis of DNA-Hoechst 33258 binding specificity with a generic oligodeoxyribonucleotide microchip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The different binding modes of this compound to DNA studied by electric linear dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Specific binding of this compound to site 1 thymidylate synthase mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.biomol.com [resources.biomol.com]
- 12. DNA Dyes—Highly Sensitive Reporters of Cell Quantification: Comparison with Other Cell Quantification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Critical Review of Hoechst 33258 as a Nuclear Marker: A Comparative Guide
Introduction: For decades, the bis-benzimide derivative Hoechst 33258 has been a cornerstone for nuclear counterstaining in fluorescence microscopy and flow cytometry. Its ability to bind specifically to the minor groove of DNA, particularly in AT-rich regions, results in a significant increase in fluorescence, making it an invaluable tool for visualizing nuclear morphology, assessing cell viability, and analyzing the cell cycle.[1][2][3] However, the ideal nuclear stain should offer high specificity, photostability, and low cytotoxicity, all while fitting seamlessly into diverse experimental workflows. This guide provides a critical review of this compound, objectively comparing its performance against other common and next-generation nuclear markers, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their specific needs.
Performance Comparison of Nuclear Stains
The selection of a nuclear stain is a critical decision in experimental design. The ideal choice depends on the specific application, cell type, and instrumentation available. Here, we compare the key performance indicators of this compound with its common alternatives.
| Feature | This compound | DAPI | DRAQ5™ & DRAQ7™ | SYTO™ Dyes | NucSpot® Dyes |
| Excitation (nm) | ~350-365[4] | ~358 | ~647 (DRAQ5™) / ~686 (DRAQ7™) | Varies (Green to Far-Red) | Varies (Green to Near-IR)[5] |
| Emission (nm) | ~460-490[4] | ~461 | ~665-781 (DRAQ5™) / ~711 (DRAQ7™) | Varies | Varies[5] |
| Cell Permeability | Permeable to live cells[6] | Generally requires fixation/permeabilization[7] | Permeable to live cells (DRAQ5™) / Impermeable (DRAQ7™) | Varies by dye | Varies by dye (Live and Fixed cell options)[5][8] |
| Binding Mechanism | Minor groove of DNA (AT-rich)[4] | Minor groove of DNA (AT-rich) | Intercalation (DRAQ5™) | Intercalation | DNA binding |
| Photostability | Moderate, prone to photobleaching[7] | More photostable than Hoechst[9][10] | High photostability[7] | Varies | Designed to address photoconversion issues[2][5] |
| Toxicity | Lower than DAPI, but can be cytotoxic and mutagenic[2] | More toxic than Hoechst[11] | Low toxicity (DRAQ5™) | Varies | Low toxicity options available for live-cell imaging[5][12] |
| Live/Fixed Cells | Both | Primarily fixed | DRAQ5™ (Live), DRAQ7™ (Dead/Fixed) | Varies | Both |
In-Depth Analysis of this compound
Advantages:
-
Live-Cell Staining: A key advantage of this compound is its ability to penetrate the membranes of live cells, allowing for real-time imaging of nuclear dynamics.[6] This property is particularly useful for cell cycle analysis and apoptosis studies in living populations.
-
Lower Toxicity than DAPI: Compared to the structurally similar DAPI, this compound generally exhibits lower cytotoxicity, making it a preferable choice for experiments where maintaining cell viability is crucial.[3][11]
-
High Specificity for DNA: Its specific binding to the minor groove of DNA results in clear and distinct nuclear staining with minimal background fluorescence in the cytoplasm.[4]
Disadvantages:
-
UV Excitation Requirement: this compound requires excitation with UV light, which can be phototoxic to cells, potentially inducing DNA damage and altering cellular physiology.[7] This is a significant drawback for long-term live-cell imaging.
-
Photobleaching: The dye is susceptible to photobleaching, especially with prolonged exposure to excitation light, which can limit its use in time-lapse experiments.[7]
-
Potential Mutagenicity: As a DNA-binding agent, this compound has the potential to be mutagenic and carcinogenic, necessitating careful handling and disposal.[2]
-
Variable Cell Permeability: While permeable to live cells, its efficiency can vary between cell types, and it is less permeable than its counterpart, Hoechst 33342.[2]
Alternatives to this compound: A Comparative Overview
DAPI (4',6-diamidino-2-phenylindole)
DAPI is a widely used blue-fluorescent nuclear stain with spectral properties very similar to this compound.[7] Its primary advantage is its higher photostability.[9][10] However, DAPI is generally considered more toxic and less permeable to live cells, making it more suitable for fixed-cell applications.[11]
DRAQ5™ and DRAQ7™
These are far-red fluorescent nuclear stains that offer significant advantages over UV-excitable dyes. DRAQ5™ is cell-permeant and can be used for live-cell imaging, while DRAQ7™ is impermeant and serves as a marker for dead or membrane-compromised cells. Their far-red excitation and emission minimize phototoxicity and spectral overlap with common green and red fluorophores.[7] They also exhibit high photostability.[7]
SYTO™ Dyes
The SYTO™ family of dyes includes a wide range of cell-permeant nucleic acid stains with varying spectral properties, from green to far-red. While they can be used for nuclear staining, many SYTO™ dyes also stain cytoplasmic RNA, leading to a less specific nuclear signal compared to this compound.[11]
NucSpot® Dyes
NucSpot® dyes are a newer generation of nuclear stains designed to overcome some of the limitations of traditional dyes like Hoechst and DAPI.[2][5] They are available in a variety of colors, from green to near-infrared, providing greater flexibility for multicolor imaging.[5] NucSpot® dyes are engineered for high specificity and photostability, with options for both live and fixed-cell staining.[5][8][12] Notably, they are designed to address the issue of photoconversion seen with DAPI and Hoechst.[2][5]
Experimental Data
Cytotoxicity Comparison
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cell lines.
| Cell Line | IC50 of this compound (µM) |
| HeLa | 51.31[4] |
| HL-60 | 32.43[4] |
| U937 | 15.42[4] |
| HCT116 | Varies with experimental conditions[13] |
| MCF-7 | Varies with experimental conditions[14] |
| A549 | Varies with experimental conditions |
Note: IC50 values can vary significantly depending on the assay conditions, exposure time, and cell density.
Experimental Protocols
This compound Staining for Apoptosis Detection (Fluorescence Microscopy)
This protocol is adapted from established methods for visualizing nuclear condensation, a hallmark of apoptosis.
Materials:
-
This compound solution (1 mg/mL stock in water)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
Procedure:
-
Cell Culture: Culture cells to the desired confluency on coverslips in a multi-well plate.
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated control.
-
Fixation (Optional, for endpoint assays):
-
Wash cells twice with PBS.
-
Add fixative and incubate for 15-20 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Staining:
-
Dilute the this compound stock solution to a final working concentration of 1-5 µg/mL in PBS or culture medium.
-
Add the staining solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Visualization: Observe the cells using a fluorescence microscope with a UV filter set. Apoptotic cells will exhibit condensed, brightly stained nuclei, and potentially fragmented nuclei (apoptotic bodies).
Cell Cycle Analysis using this compound (Flow Cytometry)
This protocol outlines a general procedure for analyzing DNA content to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound solution (1 mg/mL stock in water)
-
Cell suspension
-
PBS
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
RNase A solution (optional)
Procedure:
-
Cell Harvest: Harvest cells by trypsinization or scraping and collect them by centrifugation.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of approximately 70%.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).
-
-
Washing: Centrifuge the fixed cells and wash the pellet once with PBS.
-
Staining:
-
Resuspend the cell pellet in PBS containing this compound at a final concentration of 1-10 µg/mL.
-
If RNA interference is a concern, RNase A can be added to the staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the stained cells on a flow cytometer equipped with a UV laser for excitation and appropriate filters for blue emission. The resulting DNA content histogram will show distinct peaks corresponding to G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Cellular Processes and Workflows
Impact on Cellular Signaling Pathways
An often-overlooked aspect of using fluorescent probes is their potential to interfere with normal cellular processes. As this compound binds to DNA, there is a possibility of it affecting DNA replication and transcription, which could, in turn, influence various signaling pathways. While specific, direct evidence of this compound modulating major signaling pathways like p53 and NF-κB at standard staining concentrations is not extensively documented, its known effects on the cell cycle suggest a potential for indirect interactions. For instance, compounds that induce DNA damage can activate the p53 pathway, leading to cell cycle arrest or apoptosis.[15][16][17] Similarly, the NF-κB pathway is a key regulator of cellular responses to stress and inflammation.[18][19][20][21] Given that UV excitation required for this compound can induce cellular stress, it is plausible that the imaging process itself could activate these pathways. Therefore, it is crucial for researchers to include appropriate controls, such as imaging unstained cells under the same conditions, to distinguish the effects of the dye from those of the experimental treatment or the imaging process.
Conclusion
This compound remains a valuable and widely used nuclear marker, particularly for its ability to stain live cells with relatively low toxicity compared to DAPI. Its ease of use and high specificity for DNA make it a reliable choice for many standard applications. However, researchers must be cognizant of its limitations, including the requirement for UV excitation, potential for phototoxicity and photobleaching, and its mutagenic nature.
For long-term live-cell imaging and multicolor experiments, newer generation dyes such as DRAQ5™ and NucSpot® dyes offer significant advantages. Their far-red or varied spectral properties minimize phototoxicity and spectral overlap, while their enhanced photostability allows for more robust time-lapse studies. The choice of nuclear stain should be a carefully considered decision, weighing the specific experimental needs against the inherent properties of each dye. This guide provides the necessary comparative data and protocols to empower researchers to make an informed choice, ensuring the integrity and accuracy of their experimental results.
References
- 1. apexbt.com [apexbt.com]
- 2. Expanding the Nuclear Imaging Spectrum | The Scientist [the-scientist.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biotium.com [biotium.com]
- 6. selectscience.net [selectscience.net]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Reactive Oxygen Species Induced p53 Activation: DNA Damage, Redox Signaling, or Both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New insights into p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stress Signals Utilize Multiple Pathways To Stabilize p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Influence of Block of NF-Kappa B Signaling Pathway on Oxidative Stress in the Liver Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhancement of NF-kappaB activity by resveratrol in cytokine-exposed mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of DNA Stains: Benchmarking Hoechst 33258 Against Modern Alternatives
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of DNA is a cornerstone of daily laboratory work. For decades, Hoechst 33258 has been a reliable fluorescent stain for this purpose. However, the advent of newer DNA-binding dyes raises a critical question: does this classic stain still hold its own against modern challengers? This comprehensive guide provides an objective comparison of this compound's performance against contemporary alternatives, supported by experimental data and detailed methodologies to aid in the selection of the optimal stain for your research needs.
This guide delves into a comparative analysis of key performance metrics, including spectral properties, fluorescence intensity, photostability, cell permeability, and cytotoxicity. We will examine this compound in relation to other widely used and newer generation DNA stains such as DAPI, SYBR™ Green, and DRAQ5™.
Quantitative Performance Comparison
To facilitate a clear and direct comparison, the following table summarizes the key quantitative and qualitative performance characteristics of this compound and its alternatives.
| Feature | This compound | DAPI | SYBR™ Green I | DRAQ5™ |
| Excitation Max (nm) | ~352 (with DNA)[1] | ~358 (with DNA)[2] | ~497 (with DNA)[3] | ~646 (with DNA)[4] |
| Emission Max (nm) | ~461 (with DNA)[1] | ~461 (with DNA)[2] | ~522 (with DNA)[3] | ~697 (with DNA)[4] |
| Relative Fluorescence Intensity | Moderate to High | High | Very High[5] | Moderate |
| Photostability | Moderate[6] | Moderate[2] | Low to Moderate | High (No photobleaching effect reported)[7] |
| Cell Permeability (Live Cells) | Permeable[8] | Poorly Permeable[1] | Generally Impermeable | Readily Permeable[9] |
| Cytotoxicity | Low to Moderate[1] | Higher than Hoechst[8] | Can be cytotoxic and mutagenic[10] | Low (but ultimately cytotoxic with prolonged exposure)[11] |
| Binding Mechanism | Minor groove binding (A-T rich)[8] | Minor groove binding (A-T rich)[1] | Intercalation and minor groove binding | Intercalation |
| Suitability for Live-Cell Imaging | Excellent[1] | Not ideal for long-term imaging[1] | Not generally recommended | Excellent[9] |
| Compatibility with GFP | Yes | Yes | No (spectral overlap) | Yes[9] |
Experimental Protocols
To ensure reproducible and reliable comparative data, standardized experimental protocols are essential. Below are detailed methodologies for assessing key performance indicators of DNA stains.
Protocol 1: Determination of Spectral Properties
This protocol outlines the procedure for measuring the excitation and emission spectra of a DNA stain in the presence of DNA.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes
-
DNA solution (e.g., calf thymus DNA at 100 µg/mL in TE buffer)
-
DNA stain of interest
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
Procedure:
-
Prepare a working solution of the DNA stain in TE buffer. The concentration should be optimized to yield a strong fluorescence signal without significant inner filter effects.
-
In a quartz cuvette, mix the DNA solution with the DNA stain working solution. Allow for a 5-10 minute incubation at room temperature to ensure complete binding.
-
To determine the excitation spectrum: Set the spectrofluorometer to scan a range of excitation wavelengths (e.g., 300-700 nm) while keeping the emission wavelength fixed at the expected maximum.
-
Identify the wavelength that gives the highest fluorescence intensity; this is the excitation maximum.
-
To determine the emission spectrum: Set the spectrofluorometer to the determined excitation maximum and scan a range of emission wavelengths (e.g., 400-800 nm).
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum.
-
Repeat the measurements for each DNA stain being compared.
Protocol 2: Assessment of Photostability
This protocol describes a method to quantify the photostability of a fluorescent DNA stain by measuring the rate of photobleaching.
Materials:
-
Fluorescence microscope with a camera and appropriate filter sets
-
Live or fixed cells stained with the DNA stain of interest
-
Image analysis software
Procedure:
-
Prepare a slide with cells stained with the DNA stain according to a standard staining protocol.
-
Place the slide on the microscope stage and focus on a field of view with clearly stained nuclei.
-
Acquire an initial image (time point 0) using a defined set of acquisition parameters (e.g., exposure time, laser power).
-
Continuously expose the same field of view to the excitation light for a set period (e.g., 5 minutes).
-
Acquire images at regular intervals (e.g., every 30 seconds) during the continuous exposure.
-
Using image analysis software, measure the mean fluorescence intensity of the stained nuclei in each image.
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence signal is an indicator of the photostability of the dye. A slower decay rate indicates higher photostability.
-
Repeat the experiment for each DNA stain under identical conditions.
Protocol 3: Evaluation of Cytotoxicity
This protocol provides a method for assessing the cytotoxicity of DNA stains using a cell viability assay.
Materials:
-
Cell culture medium
-
96-well cell culture plates
-
Cell line of interest
-
DNA stains at various concentrations
-
A cell viability assay kit (e.g., MTT, MTS, or a live/dead cell staining kit)
-
Plate reader or fluorescence microscope
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a series of dilutions of the DNA stain in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the DNA stain. Include a control group with no stain.
-
Incubate the cells for a period relevant to typical staining protocols or for longer durations to assess long-term effects (e.g., 1 hour, 24 hours, 48 hours).
-
After the incubation period, perform the chosen cell viability assay according to the manufacturer's instructions.
-
Measure the output (e.g., absorbance or fluorescence) using a plate reader or microscope.
-
Calculate the percentage of viable cells for each concentration of the DNA stain relative to the untreated control.
-
Plot the cell viability against the dye concentration to determine the cytotoxic potential of each stain.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language are provided.
Caption: Workflow for determining the spectral properties of DNA stains.
Caption: Workflow for assessing the photostability of DNA stains.
Caption: Workflow for evaluating the cytotoxicity of DNA stains.
Conclusion
While this compound remains a valuable and widely used DNA stain, particularly for its good cell permeability in live-cell imaging and relatively low cytotoxicity, newer stains offer distinct advantages in specific applications. For instance, DRAQ5™'s far-red excitation and high photostability make it an excellent choice for multiplexing experiments with other fluorophores and for long-term live-cell imaging.[4][9] SYBR™ Green I, with its exceptional brightness, is highly sensitive for DNA quantification, though its potential for cytotoxicity and spectral overlap with green fluorophores should be considered.[3][5] The choice of the optimal DNA stain is ultimately dependent on the specific requirements of the experiment, including the cell type (live or fixed), the imaging modality, the need for multiplexing, and the duration of the experiment. This guide provides the foundational data and protocols to enable researchers to make an informed decision tailored to their research objectives.
References
- 1. biotium.com [biotium.com]
- 2. Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smobio.com [smobio.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. abcam.com [abcam.com]
- 8. Hoechst stain - Wikipedia [en.wikipedia.org]
- 9. DRAQ5 labeling of nuclear DNA in live and fixed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. med.virginia.edu [med.virginia.edu]
Quantitative comparison of fluorescence intensity between Hoechst 33258 and DAPI.
In the realm of cellular and molecular biology, the visualization of nuclear DNA is a cornerstone of many experimental workflows. Among the arsenal (B13267) of fluorescent dyes available for this purpose, Hoechst 33258 and 4',6-diamidino-2-phenylindole (DAPI) are two of the most prevalently used blue-emitting stains. Both dyes exhibit a marked increase in fluorescence upon binding to the minor groove of DNA, particularly in adenine-thymine (A-T) rich regions.[1][2][3] This guide provides a comprehensive quantitative comparison of their fluorescence intensity, supported by key photophysical data and detailed experimental protocols to aid researchers in selecting the optimal stain for their specific application.
Quantitative Photophysical Properties
The fluorescence brightness of a dye is intrinsically determined by its molar extinction coefficient (a measure of how strongly it absorbs light at a given wavelength) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). A comparison of these key parameters for this compound and DAPI when bound to double-stranded DNA (dsDNA) reveals the theoretical basis for their fluorescence intensity.
| Property | This compound | DAPI | Reference(s) |
| Excitation Maximum (λex) with dsDNA | ~352 nm | ~358 nm | [4][5] |
| Emission Maximum (λem) with dsDNA | ~461 nm | ~461 nm | [4][5] |
| Molar Extinction Coefficient (ε) at λex | ~42,000 M⁻¹cm⁻¹ | ~27,000 M⁻¹cm⁻¹ | [6] |
| Fluorescence Quantum Yield (Φ) with dsDNA | ~0.58 | ~0.92 | [1][7] |
| Fluorescence Enhancement upon dsDNA Binding | ~30-fold | ~20-fold | [8][9] |
Theoretically, the higher quantum yield of DAPI suggests it can be a very bright stain.[7] However, the higher molar extinction coefficient of this compound indicates it can absorb more light, which also contributes to overall brightness. In practice, Hoechst dyes are often reported to be brighter in cellular applications, though DAPI is noted for its superior photostability.[8]
Experimental Performance and Considerations
While the photophysical data provides a foundation for comparison, the practical performance in a biological context is influenced by several additional factors:
-
Cell Permeability: this compound is more lipophilic and readily crosses the membranes of live cells, making it a preferred choice for live-cell imaging.[3] DAPI, being less membrane-permeant, is more commonly used for fixed and permeabilized cells.[3]
-
Toxicity: Hoechst dyes are generally considered less toxic to cells than DAPI, which is another reason for their preference in live-cell applications.[3]
-
Photostability: DAPI is reported to be more photostable than Hoechst dyes, which are more susceptible to photobleaching upon prolonged exposure to excitation light.[8][10]
-
Binding Affinity and Specificity: Both dyes preferentially bind to A-T rich regions of the DNA minor groove.[1][2] The affinity of both dyes for DNA is high, in the range of 10⁸ M⁻¹.
Experimental Protocols
Accurate and reproducible quantitative comparison of fluorescence intensity requires standardized staining and imaging protocols. Below are representative protocols for staining fixed cells for fluorescence microscopy.
Protocol 1: Staining of Fixed Cells with this compound
-
Cell Preparation: Grow cells on coverslips or in imaging plates. Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Staining: Prepare a working solution of this compound at a concentration of 1 µg/mL in PBS.[3]
-
Incubation: Remove the permeabilization buffer, wash twice with PBS, and add the this compound staining solution to the cells. Incubate for 5-15 minutes at room temperature, protected from light.[3]
-
Washing: Remove the staining solution and wash the cells two to three times with PBS.
-
Mounting and Imaging: Mount the coverslips with an appropriate mounting medium. Image the cells using a fluorescence microscope with a UV excitation source and a blue emission filter.
Protocol 2: Staining of Fixed Cells with DAPI
-
Cell Preparation and Permeabilization: Follow the same steps 1 and 2 as for the this compound protocol.
-
Staining: Prepare a working solution of DAPI at a concentration of 1 µg/mL in PBS.[3]
-
Incubation: Remove the permeabilization buffer, wash twice with PBS, and add the DAPI staining solution. Incubate for 5-15 minutes at room temperature, protected from light.[3]
-
Washing: Washing after DAPI staining is optional but can improve the signal-to-noise ratio.[3]
-
Mounting and Imaging: Mount and image the cells as described for this compound.
Experimental Workflow for Quantitative Comparison
To perform a direct quantitative comparison of the fluorescence intensity of this compound and DAPI, the following experimental workflow is recommended.
Caption: Workflow for quantitative comparison of this compound and DAPI fluorescence.
Conclusion
Both this compound and DAPI are excellent and bright blue fluorescent stains for nuclear DNA. The choice between them often depends on the specific experimental requirements. For live-cell imaging, the higher cell permeability and lower toxicity of this compound make it the superior choice.[3] For fixed-cell applications where photostability is a major concern, DAPI is often preferred.[8] While theoretical photophysical properties provide a basis for comparison, empirical testing using a standardized protocol and imaging system is crucial for determining the optimal stain and concentration for achieving the best fluorescence intensity and image quality in a given experimental setup.
References
- 1. Ensemble and single-molecule fluorescence spectroscopic study of the binding modes of the bis-benzimidazole derivative this compound with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Difference Between DAPI and Hoechst - GeeksforGeeks [geeksforgeeks.org]
- 3. biotium.com [biotium.com]
- 4. interchim.fr [interchim.fr]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Determination of affinity, stoichiometry and sequence selectivity of minor groove binder complexes with double-stranded oligodeoxynucleotides by electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DAPI - Blue Fluorescent DNA Stain | AAT Bioquest [aatbio.com]
- 8. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. DAPI | AAT Bioquest [aatbio.com]
- 10. Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of Hoechst 33258 and Other Common Nuclear Dyes
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable fluorescent dye for nuclear staining is a critical decision in experimental design, directly impacting the quality and reliability of imaging data. Among the various factors to consider, photostability—the ability of a fluorophore to resist photochemical destruction upon light exposure—is paramount, especially in applications requiring prolonged or repeated imaging, such as time-lapse microscopy and high-content screening. This guide provides an objective comparison of the photostability of Hoechst 33258 against other widely used nuclear dyes: DAPI, SYBR Green I, and Propidium Iodide. The information presented is based on a comprehensive review of available experimental data to aid researchers in making informed decisions for their specific applications.
Executive Summary
This compound is a popular blue-emitting fluorescent dye that effectively stains the nuclei of both live and fixed cells. While offering excellent specificity for DNA, its photostability is a significant consideration. In general, this compound is more susceptible to photobleaching than DAPI. Furthermore, under ultraviolet (UV) excitation, this compound can undergo photoconversion to green and red-emitting forms, which can be a confounding factor in multicolor imaging experiments. DAPI, another blue-emitting nuclear stain, is generally considered more photostable than Hoechst dyes. SYBR Green I and Propidium Iodide are also known for their robust photostability, making them suitable for demanding imaging conditions.
Quantitative Comparison of Photostability
Direct quantitative comparison of photostability across different studies can be challenging due to variations in experimental conditions such as illumination intensity, exposure duration, sample preparation, and imaging systems. Therefore, the following table provides a qualitative summary of the relative photostability of this compound and its alternatives based on published observations.
| Dye | Chemical Class | Primary Application | Relative Photostability | Key Considerations |
| This compound | Bisbenzimide | Live and fixed cell nuclear staining | Moderate | Prone to photobleaching, especially compared to DAPI. Undergoes photoconversion to green and red emitting forms with UV exposure.[1] |
| DAPI | Diamidino-2-phenylindole | Fixed cell nuclear staining | High | Generally more photostable than Hoechst dyes.[2] Less permeable to live cells compared to Hoechst 33342. |
| SYBR Green I | Asymmetrical Cyanine Dye | DNA/RNA staining in gels and microscopy | High | Exhibits good photostability, making it suitable for applications requiring prolonged visualization. |
| Propidium Iodide (PI) | Phenanthridinium | Dead cell nuclear staining | High | Generally considered to be a photostable dye.[3] Impermeable to live cells. |
Experimental Protocol for Assessing Photostability
To quantitatively assess the photostability of fluorescent dyes in your own experimental setup, a standardized protocol is essential. The following method outlines a typical workflow for measuring photobleaching rates using time-lapse confocal microscopy.
Objective: To quantify and compare the photobleaching rates of different fluorescent nuclear stains under controlled illumination conditions.
Materials:
-
Fluorescence or confocal microscope with a time-lapse imaging capability.
-
Cells (e.g., HeLa, HEK293) cultured on glass-bottom dishes or slides.
-
Fluorescent dyes: this compound, DAPI, SYBR Green I, Propidium Iodide.
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde in PBS), if using fixed cells.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if using fixed cells.
Procedure:
-
Cell Preparation:
-
Live Cells: Seed cells on imaging dishes and allow them to adhere overnight.
-
Fixed Cells: Grow cells on coverslips, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 for 10 minutes. Wash thoroughly with PBS.
-
-
Staining:
-
Prepare working solutions of each dye according to the manufacturer's recommendations.
-
Incubate the cells with the dye solution for the recommended time (e.g., 10-15 minutes for this compound).
-
For live cells, replace the staining solution with fresh culture medium before imaging. For fixed cells, wash with PBS.
-
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the dye being imaged.
-
Set the imaging parameters (e.g., laser power/intensity, exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. Crucially, keep these parameters constant for all dyes being compared.
-
-
Time-Lapse Imaging:
-
Select a field of view containing several well-stained nuclei.
-
Acquire a time-lapse series of images at a defined interval (e.g., one image every 30 seconds) for a set duration (e.g., 10-15 minutes). The continuous exposure to excitation light will induce photobleaching.
-
-
Image Analysis:
-
Open the time-lapse image sequence in ImageJ/Fiji.
-
Define regions of interest (ROIs) around several individual nuclei.
-
Measure the mean fluorescence intensity within each ROI for every frame of the time-lapse series.
-
Also, measure the mean intensity of a background region where there are no cells.
-
Correct the nuclear fluorescence intensity by subtracting the background intensity for each time point.
-
Normalize the fluorescence intensity of each nucleus to its initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
-
Data Interpretation:
-
The rate of fluorescence decay is indicative of the photobleaching rate. A slower decay corresponds to higher photostability.
-
The photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) can be calculated from the decay curves for a quantitative comparison.[6]
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for assessing the photostability of fluorescent dyes.
References
- 1. This compound staining for detecting mycoplasma contamination in cell cultures: a method for reducing fluorescence photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Propidium Iodide | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Bleach correction ImageJ plugin for compensating the photobleaching of time-lapse sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
A Comparative Guide to Cell Cycle Analysis: Hoechst 33258, Propidium Iodide, and FUCCI
For researchers, scientists, and drug development professionals, accurate cell cycle analysis is paramount for understanding cellular proliferation, disease progression, and the efficacy of therapeutic agents. This guide provides a comprehensive comparison of three widely used methods: Hoechst 33258 staining, Propidium Iodide (PI) staining, and the Fluorescent Ubiquitination-based Cell Cycle Indicator (FUCCI) system. We present a side-by-side evaluation of their performance based on experimental data, detailed protocols for their application, and visual representations of the underlying biological and experimental workflows.
Correlating Staining Patterns with Cell Cycle Phases
The cell cycle is a fundamental process that governs cell division and proliferation. It is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Monitoring the distribution of cells across these phases is crucial in many areas of biological research.
-
This compound and Propidium Iodide (PI): These are DNA-binding dyes that allow for cell cycle analysis based on DNA content.[1] Cells in the G1 phase have a diploid (2N) DNA content. During the S phase, DNA is synthesized, and the DNA content gradually increases. In the G2 and M phases, cells have a tetraploid (4N) DNA content.[1] By staining cells with these dyes and measuring the fluorescence intensity using flow cytometry, a histogram can be generated that shows the distribution of the cell population in the G1, S, and G2/M phases.[2]
-
FUCCI (Fluorescent Ubiquitination-based Cell Cycle Indicator): This is a more advanced system that allows for real-time visualization of the cell cycle in living cells.[3] The FUCCI system utilizes two fluorescent proteins fused to cell cycle-regulated proteins, Cdt1 and Geminin.[3] Cdt1 accumulates during the G1 phase, while Geminin accumulates during the S, G2, and M phases.[3] This results in cells fluorescing in different colors depending on their cell cycle phase: typically red in G1, green in S/G2/M, and yellow at the G1/S transition.[3]
Performance Comparison
The choice of method for cell cycle analysis depends on several factors, including the cell type, the experimental question, and whether live or fixed cells are being analyzed. Below is a summary of the performance of this compound, Propidium Iodide, and the FUCCI system based on key parameters.
| Feature | This compound | Propidium Iodide (PI) | FUCCI System |
| Principle | Binds to AT-rich regions of the DNA minor groove.[4] | Intercalates into the DNA double helix. | Expression of fluorescently tagged cell cycle-regulated proteins (Cdt1 and Geminin).[3] |
| Cell State | Live or fixed cells.[4] | Fixed and permeabilized cells.[5] | Live cells.[3] |
| Detection Method | Fluorescence Microscopy, Flow Cytometry.[4] | Flow Cytometry.[5] | Fluorescence Microscopy, Flow Cytometry.[6] |
| Accuracy | High for G1 and G2/M peak resolution. | High for G1 and G2/M peak resolution. | High, allows for direct visualization of phase transitions.[7][8] |
| Coefficient of Variation (CV) | Typically low (<5% for G1 peak with UV laser).[2] | Generally low, but can be higher than Hoechst. | Not applicable in the same way as DNA content dyes. |
| Photostability | Moderate, subject to photobleaching with prolonged UV exposure.[9] | High. | Dependent on the specific fluorescent proteins used. |
| Cytotoxicity | Low to moderate, can interfere with DNA replication with long-term exposure.[10] | Not applicable for live cells. | Generally low, as it relies on protein expression. |
Experimental Protocols
This compound Staining for Cell Cycle Analysis (Live Cells)
This protocol is suitable for analyzing the cell cycle distribution of living cells using flow cytometry.
Materials:
-
This compound solution (1 mg/mL stock in water)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Culture cells to the desired confluency.
-
Harvest the cells using standard trypsinization methods and resuspend them in pre-warmed complete cell culture medium.
-
Count the cells and adjust the concentration to approximately 1 x 10^6 cells/mL in complete culture medium.
-
Add this compound to a final concentration of 1-10 µg/mL.[4]
-
Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
After incubation, place the cells on ice to stop the dye uptake.
-
Analyze the cells on a flow cytometer equipped with a UV laser for excitation (around 350 nm) and a blue emission filter (around 461 nm).[4]
-
Gate on the single-cell population using forward and side scatter to exclude debris and aggregates.
-
Generate a histogram of the this compound fluorescence intensity to visualize the G1, S, and G2/M populations.
Propidium Iodide (PI) Staining for Cell Cycle Analysis (Fixed Cells)
This is a standard protocol for analyzing the DNA content of fixed cells.
Materials:
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
70% cold ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Harvest approximately 1-2 x 10^6 cells and wash them once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells at room temperature for 30 minutes in the dark.
-
Analyze the cells on a flow cytometer using a 488 nm laser for excitation and a red emission filter (around 617 nm).
-
Generate a histogram of the PI fluorescence intensity to determine the percentage of cells in G1, S, and G2/M phases.
FUCCI System for Live-Cell Imaging
The FUCCI system requires the generation of a stable cell line expressing the FUCCI reporters. The following is a general workflow for using the FUCCI system.
Materials:
-
Cells stably expressing the FUCCI reporters (e.g., mCherry-Cdt1 and mVenus-Geminin)
-
Appropriate cell culture medium and vessels for live-cell imaging
-
A fluorescence microscope equipped with an incubation chamber to maintain temperature, CO2, and humidity.
Procedure:
-
Plate the FUCCI-expressing cells in a suitable imaging dish or plate.
-
Allow the cells to adhere and grow under standard culture conditions.
-
Once the cells are ready for imaging, place the dish on the stage of the fluorescence microscope within the incubation chamber.
-
Acquire images in the red and green fluorescence channels at regular time intervals (e.g., every 15-30 minutes) for the desired duration of the experiment.
-
Analyze the time-lapse images to track individual cells as they progress through the cell cycle, identifying G1 (red nuclei), S/G2/M (green nuclei), and G1/S transition (yellow nuclei) phases.
Visualizing the Mechanisms
To better understand the processes underlying cell cycle analysis, the following diagrams illustrate the experimental workflow and the key signaling pathway involved in the FUCCI system.
Conclusion
The choice between this compound, Propidium Iodide, and the FUCCI system depends on the specific experimental needs. For rapid, high-throughput analysis of DNA content in fixed cell populations, PI staining is a robust and widely used method. This compound offers the flexibility of staining both live and fixed cells and can provide high-resolution data, although its potential for phototoxicity and interference with DNA replication should be considered in live-cell studies. The FUCCI system stands out for its ability to provide dynamic, real-time information on cell cycle progression in individual living cells, making it an invaluable tool for studying the kinetics of cell division and the effects of various treatments on cell cycle dynamics. By understanding the strengths and limitations of each method, researchers can select the most appropriate tool to address their scientific questions with precision and confidence.
References
- 1. Cell Cycle Analysis: Flow Cytometry & Imaging Methods | Revvity [revvity.com]
- 2. Cell Cycle Analysis, Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 3. BrdU-Hoechst flow cytometry: a unique tool for quantitative cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the Accuracy of FUCCI Cell Cycle In Vivo Fluorescent Imaging to Assess Tumor Proliferation in Preclinical Oncology Models. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Evaluating the Accuracy of FUCCI Cell Cycle In Vivo Fluorescent Imaging to Assess Tumor Proliferation in Preclinical Oncology Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound staining for detecting mycoplasma contamination in cell cultures: a method for reducing fluorescence photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | FUCCI-Based Live Imaging Platform Reveals Cell Cycle Dynamics and Identifies Pro-proliferative Compounds in Human iPSC-Derived Cardiomyocytes [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Navigating the Maze of Long-Term Cell Tracking: A Comparative Guide to Hoechst 33258 and Its Alternatives
For researchers, scientists, and drug development professionals engaged in long-term cellular analysis, the choice of a reliable cell tracking dye is paramount. While the blue fluorescent dye Hoechst 33258 has been a laboratory staple for nuclear staining, its utility in extended live-cell imaging is fraught with limitations. This guide provides an objective comparison of this compound with modern alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
This compound is a cell-permeant dye that binds to the minor groove of DNA, emitting a blue fluorescence upon binding to adenine-thymine-rich regions.[1] This characteristic makes it a simple and cost-effective tool for visualizing cell nuclei. However, its application in long-term studies is hampered by significant drawbacks, including cytotoxicity, phototoxicity, and interference with cellular processes.
The Pitfalls of this compound for Chronicling Cell Fate
Long-term exposure to this compound, particularly in conjunction with repeated fluorescence excitation, can introduce a cascade of cellular perturbations that compromise experimental integrity.
Cytotoxicity and Phototoxicity: At concentrations typically used for staining (0.1–10 μg/mL), this compound can be toxic to cells.[1] This toxicity is exacerbated by exposure to UV light, a phenomenon known as phototoxicity, which can induce apoptosis and alter normal cell behavior.[2][3] Studies have shown that even at low concentrations, repeated imaging can lead to a decline in cell viability.
Impact on Cell Cycle and DNA Integrity: As a DNA-binding agent, this compound can interfere with DNA replication and repair mechanisms. This interference can lead to cell cycle arrest, typically in the G2/M phase, and the induction of DNA damage.[4][5] Such alterations can confound studies focused on cell proliferation, differentiation, and drug efficacy.
A Brighter Path Forward: Alternatives to this compound
Fortunately, a new generation of cell tracking reagents offers more robust and less intrusive solutions for long-term studies. These alternatives can be broadly categorized into two groups: other small molecule dyes and genetic reporters.
Small Molecule Dyes: The CellTrace™ Family: The CellTrace™ series of dyes, including CellTrace™ Violet and CellTrace™ Far Red, are designed for minimal toxicity and bright, stable fluorescence.[6][7] These dyes covalently bind to intracellular amines, ensuring that the stain is well-retained and passed on to daughter cells upon division. This property makes them ideal for monitoring cell proliferation over multiple generations.[8][9]
Genetic Reporters: The Green Fluorescent Protein (GFP) Standard: Green Fluorescent Protein (GFP) and its spectral variants are genetically encoded reporters that can be expressed in cells to provide a continuous and non-invasive tracking marker.[10] This method eliminates the need for external staining and is particularly powerful for tracking specific cell lineages in heterogeneous populations or in vivo. However, it requires genetic modification of the cells, which may not be suitable for all experimental systems, and potential immunogenicity of the expressed protein should be considered.
Head-to-Head Comparison: this compound vs. Alternatives
The following tables summarize the key performance differences between this compound and its leading alternatives.
| Parameter | This compound | CellTrace™ Violet | Green Fluorescent Protein (GFP) |
| Mechanism of Action | Binds to the minor groove of DNA[1] | Covalently binds to intracellular amines[7] | Genetically encoded fluorescent protein[10] |
| Primary Application | Nuclear counterstaining, apoptosis detection[1] | Long-term cell proliferation and tracking[8] | Long-term cell tracking, gene expression reporter |
| Toxicity | Moderate to high, concentration and light dependent[2][3] | Low toxicity at recommended concentrations[6][11] | Generally low, but potential for immunogenicity[12] |
| Phototoxicity | High, especially with UV excitation[2][3] | Low | Low |
| Effect on Cell Cycle | Can cause G2/M arrest[4] | Minimal impact at optimal concentrations | No direct effect |
| Fluorescence Retention | Can be lost over time and with cell division[13] | Stable for multiple generations[8] | Stable as long as the gene is expressed |
| Staining Procedure | Simple, direct addition to media[14] | Multi-step protocol involving incubation and washing[15] | Requires transfection or transduction |
Experimental Protocols: A Practical Guide
Detailed methodologies are crucial for reproducible results. Below are protocols for key experiments discussed in this guide.
Protocol 1: Long-Term Cell Viability and Proliferation Assay using CellTrace™ Violet
This protocol is adapted from the manufacturer's instructions and is suitable for monitoring cell proliferation over several days.[15][16]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
CellTrace™ Violet Cell Proliferation Kit (e.g., from Thermo Fisher Scientific)
-
Flow cytometer with a 405 nm laser
Procedure:
-
Cell Preparation: Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in pre-warmed PBS.
-
Staining: Add CellTrace™ Violet stock solution to the cell suspension to a final concentration of 1-5 µM.
-
Incubation: Incubate the cells for 20 minutes at 37°C, protected from light.
-
Washing: Stop the staining by adding 5 volumes of complete culture medium. Centrifuge the cells and resuspend the pellet in fresh, pre-warmed medium.
-
Seeding: Plate the stained cells in appropriate culture vessels.
-
Time-Course Analysis: At desired time points (e.g., Day 0, 2, 4, 6), harvest the cells.
-
Flow Cytometry: Analyze the cells on a flow cytometer. The fluorescence intensity will halve with each cell division, allowing for the quantification of proliferation.
-
Viability Assessment: Co-stain with a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.
Protocol 2: Staining Live Cells with this compound for Short-Term Imaging
This protocol is intended for short-term nuclear visualization and should be used with caution for long-term tracking.[14][17]
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
Complete cell culture medium
-
This compound solution (e.g., 1 mg/mL stock in water)
-
Fluorescence microscope
Procedure:
-
Preparation of Staining Solution: Dilute the this compound stock solution in complete culture medium to a final working concentration of 0.5-2 µg/mL.
-
Staining: Remove the existing medium from the cells and add the this compound staining solution.
-
Incubation: Incubate for 5-15 minutes at 37°C, protected from light.
-
Imaging: Image the cells directly without a wash step. Minimize UV exposure to reduce phototoxicity.
Protocol 3: Long-Term Tracking of GFP-Expressing Cells
This protocol outlines the general steps for tracking genetically labeled cells.
Materials:
-
Cells stably expressing GFP
-
Complete cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Culture the GFP-expressing cells under standard conditions.
-
Imaging/Analysis: At desired time points, visualize the cells using a fluorescence microscope equipped with a GFP filter set or quantify the GFP-positive population using a flow cytometer.
-
Data Acquisition: For time-lapse microscopy, acquire images at regular intervals. For flow cytometry, harvest and analyze the cells at each time point.
Visualizing the Concepts
To better illustrate the experimental workflows and cellular pathways discussed, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in a comparative study of different long-term cell tracking methods.
Caption: A simplified signaling pathway illustrating how this compound and UV light can lead to DNA damage and cell cycle arrest.
Conclusion: Making an Informed Choice
The selection of a cell tracking dye is a critical decision that can profoundly impact the outcome and interpretation of long-term cell-based assays. While this compound remains a useful tool for endpoint nuclear staining in fixed cells, its limitations in live, long-term tracking are significant. For researchers embarking on studies that span days or involve sensitive cell types, alternatives such as the CellTrace™ family of dyes or genetically encoded reporters like GFP offer superior performance with minimal perturbation to cellular physiology. By carefully considering the experimental requirements and the potential artifacts introduced by the tracking agent, researchers can ensure the generation of reliable and meaningful data in their quest to unravel the complexities of cellular behavior over time.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Monitoring Cell Proliferation by Dye Dilution: Considerations for Probe Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flowcytometry-embl.de [flowcytometry-embl.de]
- 9. CellTrace Violet Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Measurement of GFP and DNA Content in Fixed Cells - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. biotium.com [biotium.com]
- 15. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 16. CellTrace Violet Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. lumiprobe.com [lumiprobe.com]
Safety Operating Guide
Proper Disposal of Hoechst 33258: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Hoechst 33258, a fluorescent stain widely used for DNA visualization in live and fixed cells, requires careful handling and disposal due to its potential hazards. This guide provides detailed procedures for the proper management of this compound waste, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Hazard Profile and Safety Overview
This compound is a bisbenzimide dye that binds to the minor groove of DNA.[1] Due to its DNA-binding properties, it is considered a potential mutagen and carcinogen.[1][2] Safety Data Sheets (SDS) classify the compound as harmful if swallowed (H302), a cause of skin irritation (H315), and a cause of serious eye irritation (H319).[3] It is also categorized as slightly hazardous to water.[3] Therefore, it is imperative that this chemical not be disposed of with household garbage or allowed to enter sewage systems or waterways.[3][4]
Key Safety and Hazard Data Summary
| Hazard Category | GHS Classification & Statements | Handling Precautions |
| Acute Toxicity | Acute toxicity - oral 4 (H302): Harmful if swallowed.[3] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3] |
| Skin Irritation | Skin irritation 2 (H315): Causes skin irritation.[3] | Wear protective gloves and clothing.[5] |
| Eye Irritation | Eye irritation 2A (H319): Causes serious eye irritation.[3] | Wear eye protection/face protection.[5] |
| Mutagenicity | Considered a possible mutagen and carcinogen.[1][2] | Work in a fume hood, wear gloves and a mask.[2] |
| Environmental Hazard | Water hazard class 1: Slightly hazardous for water.[3] | Do not allow product to reach ground water, water course, or sewage system.[3][4] |
Step-by-Step Disposal Procedures
The fundamental principle for disposing of this compound is to treat it as hazardous chemical waste. Disposal must always be conducted in accordance with local, state, and national regulations.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[6][7]
Disposal of Liquid Waste
This category includes stock solutions, working solutions, and aqueous buffers from staining procedures.
-
Do Not Drain Dispose: Never pour this compound solutions down the sink.[3] The dye is hazardous to aquatic life and should not enter the sanitary sewer system.[3]
-
Collect in a Designated Waste Container:
-
Use a clearly labeled, leak-proof container designated for "this compound Waste" or "Fluorescent Dye Waste."
-
Ensure the container is made of a compatible material (e.g., high-density polyethylene).
-
Attach a properly completed hazardous waste label, as provided by your EHS department.[6]
-
-
Segregate Waste: Do not mix this compound waste with other incompatible chemical waste streams. For example, avoid mixing with strong acids, bases, or oxidizers.[5] It is best practice to collect it separately unless otherwise instructed by your EHS office.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[7] This area should be away from drains and have secondary containment to prevent spills.[6]
-
Arrange for Pickup: Once the container is full, or according to your lab's schedule, arrange for a hazardous waste pickup through your institution's EHS department.[6]
Disposal of Solid Waste
This category includes contaminated lab supplies such as gloves, pipette tips, tubes, and gels.
-
Collect Contaminated Items: Place all solid materials that have come into contact with this compound into a designated solid hazardous waste container.
-
Labeling: The container must be a sealable bag or a puncture-resistant container, clearly labeled as "this compound Contaminated Solid Waste."
-
Segregation: Keep this waste separate from regular trash and non-hazardous laboratory waste.
-
Disposal: Dispose of the container through your institution's chemical or hazardous waste management service.
Experimental Workflow & Disposal Decision Process
The following diagram illustrates the logical flow for handling and disposing of this compound waste in a laboratory setting.
References
- 1. interchim.fr [interchim.fr]
- 2. comm-tec.com [comm-tec.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Hoechst 33258
Essential safety protocols and operational plans for the use of Hoechst 33258 are critical for ensuring a safe laboratory environment. This guide provides detailed procedural information on the necessary personal protective equipment (PPE), step-by-step handling instructions, and compliant disposal methods for this common fluorescent stain.
This compound is a fluorescent stain widely used in cell biology for visualizing DNA, particularly in apoptosis and cell cycle studies.[1][2][3] While an invaluable tool, its potential as a mutagen necessitates careful handling and disposal to minimize exposure risks to laboratory personnel and the environment.[4] Adherence to the following guidelines is paramount for the safe and effective use of this chemical.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. When working with this compound, in either its solid powder or solution form, the following protective gear is mandatory.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged contact or when handling concentrated solutions, consider double-gloving. Consult the glove manufacturer's chemical resistance guide for specific breakthrough times, as these can vary.[5][6][7] |
| Eye Protection | Safety glasses with side shields or safety goggles | Must be worn at all times to protect against splashes of the dye solution or airborne powder particles. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Fume hood or N95 respirator | When handling the powder form of this compound, all work should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[4] If a fume hood is not available, a properly fitted N95 respirator should be used. |
Experimental Protocols: Safe Handling and Disposal
A structured workflow is essential for minimizing risks associated with this compound. The following protocols provide a step-by-step guide from preparation to disposal.
Preparation and Handling of this compound
-
Preparation of Stock Solution:
-
Staining Procedure:
-
When adding the this compound solution to your cells or tissues, do so gently to avoid creating aerosols.
-
All procedures should be carried out over a disposable absorbent bench liner to contain any potential spills.
-
-
Incubation:
-
During incubation periods, ensure that the container is properly labeled with the chemical name and a hazard warning.
-
-
Observation:
-
When observing stained samples under a microscope, continue to wear appropriate PPE.
-
Spill Decontamination
In the event of a spill, immediate and proper decontamination is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves the powder form outside of a fume hood, evacuate the immediate area.
-
Don PPE: Before cleaning, don the appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Contain the Spill:
-
Decontaminate:
-
Clean-Up:
-
Wipe the area with fresh paper towels, working from the outside in.
-
Place all contaminated materials (absorbent pads, gloves, etc.) into a designated hazardous waste bag.
-
-
Final Rinse: Clean the spill area with soap and water.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., used staining solution, rinses) in a clearly labeled, leak-proof hazardous waste container.
-
Do not dispose of this waste down the drain.
-
-
Solid Waste:
-
All solid waste, including contaminated gloves, pipette tips, absorbent paper, and culture vessels, must be collected in a designated hazardous waste bag.
-
-
Decontamination of Waste:
-
For aqueous solutions, one method of decontamination involves filtering the solution through activated charcoal. The decontaminated filtrate may then be disposed of down the drain, while the charcoal must be disposed of as hazardous solid waste. Always check with your institution's environmental health and safety (EHS) office for approved procedures.
-
-
Waste Pickup:
-
Arrange for the disposal of all hazardous waste through your institution's EHS department.
-
Workflow for Handling this compound
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biotech.illinois.edu [biotech.illinois.edu]
- 4. promega.com [promega.com]
- 5. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 10. Biological Spills - Environmental Health & Safety [ehs.utoronto.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
